molecular formula C7H10O3 B1529597 Methyl 3-oxo-1-methyl-cyclobutanecarboxylate CAS No. 1408075-88-6

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Cat. No.: B1529597
CAS No.: 1408075-88-6
M. Wt: 142.15 g/mol
InChI Key: AFJSYXYJQWHNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methyl-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(6(9)10-2)3-5(8)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSYXYJQWHNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Cyclobutanes in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance the pharmacological properties of small molecules, including metabolic stability and binding affinity.[2] Methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a functionalized cyclobutane derivative, represents a key building block in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical insights required for its utilization in a research and development setting.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays.

PropertyValueSource
CAS Number 1408075-88-6[3]
Molecular Formula C₇H₁₀O₃[3]
Molecular Weight 142.16 g/mol [3]
IUPAC Name methyl 1-methyl-3-oxocyclobutane-1-carboxylate[3]
SMILES COC(=O)C1(C)CC(=O)C1[3]

Synthesis and Mechanistic Considerations

Step 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid

The synthesis of the precursor, methyl 3-oxocyclobutanecarboxylate, can be achieved through the Fischer esterification of 3-oxocyclobutanecarboxylic acid with methanol under acidic catalysis.[4]

Reaction:

G reactant1 3-Oxocyclobutanecarboxylic Acid product Methyl 3-oxocyclobutanecarboxylate reactant1->product catalyst H+ (cat.) reactant1->catalyst reactant2 Methanol reactant2->product catalyst->product

Figure 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid.

Experimental Protocol:

  • To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate.[5]

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the methanol oxygen. The subsequent elimination of a water molecule yields the ester.

Step 2: Alpha-Methylation of Methyl 3-oxocyclobutanecarboxylate

The introduction of the methyl group at the C1 position can be accomplished via an enolate-mediated alkylation.

Reaction Mechanism:

G start Methyl 3-oxocyclobutanecarboxylate enolate Enolate Intermediate start->enolate Base (e.g., LDA) product This compound enolate->product S N 2 Attack methyl_iodide Methyl Iodide methyl_iodide->product

Figure 2: Proposed Alpha-Methylation of the Ester.

Experimental Protocol:

  • Prepare a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).

  • Slowly add a solution of methyl 3-oxocyclobutanecarboxylate to the LDA solution to form the enolate.

  • Add methyl iodide to the reaction mixture and allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.

Causality: The strong base deprotonates the alpha-carbon to the ester, forming a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (SN2) with methyl iodide to form the C-C bond, yielding the final methylated product. The use of a strong, hindered base like LDA is crucial to ensure complete and regioselective enolate formation while minimizing side reactions.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and comparison with its unmethylated precursor.

1H NMR Spectroscopy

The proton NMR spectrum of the unmethylated precursor, methyl 3-oxocyclobutanecarboxylate, shows characteristic signals for the cyclobutane ring protons and the methyl ester.[6]

Expected 1H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-OCH₃~3.7Singlet
Ring CH₂2.8 - 3.5Multiplet
-CH₃~1.3Singlet

The key diagnostic signal for the successful methylation will be the appearance of a singlet corresponding to the newly introduced methyl group at the C1 position, and the disappearance of the proton signal at the C1 position that was present in the starting material.

13C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the carbon skeleton.

Expected 13C NMR Data:

CarbonExpected Chemical Shift (ppm)
C=O (Ketone)>200
C=O (Ester)~170-175
-OCH₃~52
Quaternary C1~50-60
Ring CH₂~40-50
-CH₃~20-25
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Ketone)~1785 (strained ring)Strong
C=O (Ester)~1740Strong
C-O (Ester)1300-1100Strong
C-H (sp³)3000-2850Medium

The presence of two distinct carbonyl stretching frequencies will be a key feature of the IR spectrum, confirming the presence of both the ketone and the ester functionalities. The higher wavenumber for the ketone C=O stretch is characteristic of a strained four-membered ring.[7]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 142.16.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural features make it a highly valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2]

Potential Roles:

  • Scaffold for Bioactive Molecules: The functionalized cyclobutane core can serve as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, potentially leading to enhanced binding to biological targets.

  • Intermediate for Novel Heterocycles: The ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of novel heterocyclic systems.

  • Probing Structure-Activity Relationships (SAR): As a well-defined building block, it can be systematically incorporated into lead compounds to probe the impact of a constrained cyclobutane moiety on biological activity.

G cluster_reactions Chemical Transformations cluster_products Potential Bioactive Scaffolds start This compound reduction Reduction start->reduction amination Reductive Amination start->amination condensation Condensation Reactions start->condensation alcohols Substituted Cyclobutanols reduction->alcohols amines Cyclobutylamines amination->amines heterocycles Fused Heterocycles condensation->heterocycles

Figure 3: Potential Synthetic Utility in Medicinal Chemistry.

Conclusion

This compound is a promising, yet under-explored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical two-step sequence. The unique conformational constraints and versatile functional groups of this molecule offer significant potential for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this valuable compound in their research endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemBK. (2024, April 9). methyl 3-oxocyclobutanecarboxylate.
  • National Center for Biotechnology Information. (n.d.). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • ScholarWorks@GVSU. (2023, August 2). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • SpectraBase. (n.d.). Methyl 1-methyl-3-oxocyclopentanecarboxylate - Optional[MS (GC)] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate.
  • ResearchGate. (2025, August 7). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants | Request PDF.
  • ACS Publications. (2021, May 17). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-88-6), a valuable building block in synthetic organic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals. While experimentally verified data for this specific compound is limited in public literature, this guide consolidates available predicted data, outlines robust methodologies for its experimental determination, and describes the spectroscopic techniques required for its structural characterization. By grounding the discussion in the principles of physical organic chemistry, we provide a self-validating framework for scientists working with this and related cyclobutane derivatives.

Introduction and Compound Identity

This compound is a functionalized cyclobutane derivative. The strained four-membered ring, combined with a ketone and a methyl ester at a quaternary center, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Its structural features are of significant interest in medicinal chemistry, where cyclobutane rings are often employed as bioisosteres for other cyclic or acyclic moieties.

This guide focuses on the precise identification and physical characterization of this molecule, providing the foundational data necessary for its effective use in a research and development setting.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name methyl 1-methyl-3-oxocyclobutane-1-carboxylate[1]
CAS Number 1408075-88-6[1][2][3][4][5][6][7][]
Molecular Formula C₇H₁₀O₃[1][2][3][5]
Molecular Weight 142.15 g/mol [2][3][7]
SMILES COC(=O)C1(C)CC(=O)C1[1][3]
MDL Number MFCD23105986[1][2][7]

Physical and Chemical Properties

The physical properties of a compound are critical for its handling, reaction setup, and purification. While experimentally determined values for this compound are not widely published, computational predictions from reliable chemical databases provide a strong starting point for laboratory work.

Table 2: Predicted Physical Properties

PropertyPredicted ValueNotes
Boiling Point 190.1 ± 33.0 °C (at 760 mmHg)The presence of polar functional groups (ketone, ester) and a molecular weight of 142.15 g/mol suggest a relatively high boiling point. This value is a computational prediction.[2]
Density 1.150 ± 0.06 g/cm³As a liquid, its density is expected to be slightly greater than water. This value is a computational prediction.[2]
Appearance Colorless to light yellow liquidBased on supplier data.[2]
Storage Sealed in dry, 2-8°CRecommended for maintaining chemical stability and preventing degradation.[2][7]

Methodologies for Experimental Determination

For any new batch or for rigorous characterization, these physical properties should be determined experimentally. The following sections describe the standard, field-proven protocols.

Boiling Point Determination

The boiling point is a key indicator of purity. For the predicted range of this compound, distillation or micro-reflux methods are appropriate.

Protocol: Micro-Boiling Point Determination

This method is ideal for small sample volumes.

  • Preparation: Seal one end of a capillary tube using a flame.

  • Assembly: Place a small amount (0.5-1.0 mL) of this compound into a small test tube (fusion tube). Place the sealed capillary tube (sealed end up) into the liquid.

  • Heating: Secure the test tube to a thermometer and place the assembly in a heating block or Thiele tube.

  • Observation: Heat the apparatus gradually. A slow stream of bubbles will emerge from the capillary tube as trapped air expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

  • Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[9][10] Record this temperature.

Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] At this temperature, the vapor inside the capillary tube has enough pressure to continuously exit. Upon cooling, the liquid is drawn back into the capillary precisely when the external pressure overcomes the vapor pressure of the liquid, providing an accurate measurement.[10]

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement P1 Seal Capillary Tube P2 Add Sample to Fusion Tube P1->P2 P3 Insert Capillary into Sample P2->P3 M1 Heat Apparatus Slowly P3->M1 Assemble with Thermometer M2 Observe Rapid Bubbling M1->M2 M3 Cool Apparatus M2->M3 M4 Record Temp at Liquid Entry M3->M4 Result Final Boiling Point M4->Result

Caption: Workflow for micro-boiling point determination.

Density Determination

Density is a fundamental physical constant useful for identification and for converting between mass and volume.

Protocol: Density Measurement using a Graduated Cylinder and Balance

This method is straightforward and suitable for routine measurements.

  • Mass of Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare it, or record its mass (m₁).[11]

  • Volume Measurement: Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

  • Mass of Liquid: Place the graduated cylinder with the liquid back on the balance and record the new mass (m₂).

  • Calculation: The mass of the liquid is (m₂ - m₁). Calculate the density using the formula: ρ = (m₂ - m₁) / V .[11][13]

  • Repeatability: For accuracy, repeat the measurement two more times and average the results.[11]

Causality: This protocol is a direct application of the definition of density (mass per unit volume).[13] Using an analytical balance and a graduated cylinder provides a reliable and precise way to measure these two quantities. The choice of glassware volume should match the sample volume to minimize measurement error.[11]

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is essential for verifying the chemical structure and purity of a compound. The following techniques provide a molecular fingerprint.

Spectroscopy_Logic cluster_techniques Spectroscopic Techniques cluster_info Derived Information Compound Methyl 3-oxo-1-methyl- cyclobutanecarboxylate NMR NMR (¹H, ¹³C) Compound->NMR FTIR FTIR Compound->FTIR MS Mass Spec. Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info FTIR_Info Functional Groups (C=O, C-O) FTIR->FTIR_Info MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info Structure Verified Structure NMR_Info->Structure FTIR_Info->Structure MS_Info->Structure

Caption: Logical workflow for structural verification via spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14]

  • ¹H NMR Spectroscopy:

    • Principle: This technique observes the magnetic properties of hydrogen nuclei (protons) to map their distinct chemical environments.[5][15] The chemical shift, splitting pattern, and integration of signals reveal the connectivity of atoms.

    • Expected Signals for this compound:

      • Singlet (~1.5 ppm, 3H): The protons of the methyl group at the C1 position, with no adjacent protons to couple with.

      • Singlet (~3.7 ppm, 3H): The protons of the ester methyl group.

      • Multiplets (2.5-3.5 ppm, 4H): The four protons on the cyclobutane ring (C2 and C4). These would likely appear as complex multiplets due to coupling with each other.

  • ¹³C NMR Spectroscopy:

    • Principle: Observes the magnetic properties of the ¹³C isotope to determine the number and type of unique carbon atoms in a molecule.

    • Expected Signals:

      • ~205 ppm: Ketone carbonyl carbon (C=O).

      • ~175 ppm: Ester carbonyl carbon (C=O).

      • ~52 ppm: Ester methoxy carbon (-OCH₃).

      • ~45-55 ppm: Ring methylene carbons (-CH₂-).

      • ~40-50 ppm: Quaternary ring carbon (C1).

      • ~20-25 ppm: C1-methyl carbon (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in a molecule.

  • Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of chemical bonds. This creates a unique spectral fingerprint.

  • Expected Key Absorptions:

    • ~1785 cm⁻¹: A strong, sharp absorption peak characteristic of the C=O stretch of a ketone within a strained four-membered ring.

    • ~1740 cm⁻¹: A strong, sharp absorption peak for the C=O stretch of the methyl ester.

    • ~1200-1100 cm⁻¹: A strong absorption corresponding to the C-O stretch of the ester group.

    • ~2950-2850 cm⁻¹: Absorptions for the C-H stretches of the methyl and methylene groups.

Mass Spectrometry (MS)

MS is a powerful technique for determining the molecular weight of a compound.

  • Principle: The molecule is ionized, generating a charged molecular ion (and various fragments), which are then separated based on their mass-to-charge (m/z) ratio.[2]

  • Expected Molecular Ion Peak:

    • For this compound (C₇H₁₀O₃), the molecular weight is 142.15. Therefore, the primary molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z = 142 .

Safety and Handling

While a full safety data sheet (SDS) should be consulted, general precautions for handling laboratory chemicals of this type are warranted.

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[2][7]

Conclusion

This compound is a promising synthetic intermediate. This guide provides a robust framework for its physical characterization. By combining predicted data with established experimental protocols and spectroscopic principles, researchers can confidently identify, handle, and utilize this compound in their synthetic endeavors. The methodologies described herein are fundamental to ensuring the quality and reproducibility of experimental results in chemical research and development.

References

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid.
  • Wikipedia. (n.d.). Mass spectrometry.
  • Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses.
  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
  • Reagentia. (n.d.). Cyclobutanecarboxylic acid, 1-methyl-3-oxo-, methyl ester (1 x 250 mg).
  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • University of Calgary. (n.d.). BOILING POINT DETERMINATION.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • JoVE. (2020, March 26). Video: Boiling Points - Procedure.
  • University of Alberta. (n.d.). Micro-boiling point measurement.
  • CUNY. (n.d.). MEASUREMENT OF DENSITY.
  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment).

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 1-Methyl-3-oxocyclobutane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 1-methyl-3-oxocyclobutane-1-carboxylate (CAS No: 1408075-88-6).[1] As a key building block in medicinal chemistry and organic synthesis, the unambiguous structural confirmation of this molecule is paramount for researchers, scientists, and drug development professionals. This document outlines the foundational principles and detailed experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predicted data with established spectroscopic principles and data from analogous structures, this guide serves as an authoritative reference for the elucidation and verification of methyl 1-methyl-3-oxocyclobutane-1-carboxylate.

Introduction

Chemical Identity and Properties

Methyl 1-methyl-3-oxocyclobutane-1-carboxylate is a functionalized cyclobutane derivative featuring both a ketone and a methyl ester. These functionalities make it a versatile intermediate for the synthesis of more complex molecular architectures.[2]

PropertyValueSource
IUPAC Name methyl 1-methyl-3-oxocyclobutane-1-carboxylate[1]
CAS Number 1408075-88-6[1]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.16 g/mol [1]
Canonical SMILES COC(=O)C1(C)CC(=O)C1[1]
The Imperative of Spectroscopic Verification

In any research or development pipeline, particularly in drug discovery, the absolute certainty of a molecule's structure is non-negotiable. Spectroscopic analysis provides the empirical evidence required to confirm molecular identity, assess purity, and ensure that the correct compound is advancing through the workflow. An incorrect structural assignment can lead to the loss of significant time, resources, and could compromise the interpretation of biological or chemical data. This guide details a multi-technique approach, leveraging the strengths of NMR, IR, and MS to create a self-validating system for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data. The choice of solvent and instrument parameters are critical for resolving all signals.

  • Sample Preparation: Accurately weigh 5-10 mg of methyl 1-methyl-3-oxocyclobutane-1-carboxylate and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid large interfering solvent signals in ¹H NMR.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire data on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The structure of methyl 1-methyl-3-oxocyclobutane-1-carboxylate is expected to exhibit four distinct proton signals. The symmetry of the molecule renders the four methylene protons on the cyclobutane ring chemically equivalent in pairs.

Caption: Molecular structure with proton labeling.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
Hc~3.75Singlet (s)3H-OCH₃ Protons of the methyl ester are deshielded by the adjacent oxygen atom.
Ha, Ha'3.20 - 3.40Doublet (d)2H-CH₂ -C=OProtons alpha to the ketone are significantly deshielded. They are coupled to the Hb/Hb' protons.
Hb, Hb'3.00 - 3.20Doublet (d)2H-CH₂ -C(CH₃)Protons alpha to the quaternary ester carbon. Coupled to the Ha/Ha' protons.
Hd~1.60Singlet (s)3H-C-CH₃ Protons of the methyl group on the quaternary carbon. Appears as a singlet as there are no adjacent protons.

Note: The chemical shifts of the cyclobutane ring protons (Ha/Hb) are complex due to the ring strain and anisotropic effects. Their appearance as distinct doublets is a prediction; they could also appear as a more complex multiplet. For comparison, in the unmethylated analog, methyl 3-oxocyclobutanecarboxylate, these ring protons appear as multiplets around 3.2-3.4 ppm.[3] The addition of the methyl group at C1 breaks some symmetry and is expected to influence these shifts.

Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The molecule possesses 7 carbon atoms, all in unique chemical environments, and should therefore exhibit 7 distinct signals in the proton-decoupled ¹³C NMR spectrum.

SignalPredicted δ (ppm)Carbon TypeAssignmentRationale
1~205QuaternaryC =O (Ketone)Ketone carbonyl carbons are highly deshielded and appear at very low field.[4]
2~173QuaternaryC =O (Ester)Ester carbonyl carbons are also deshielded, but typically appear upfield from ketone carbonyls.[4]
3~52.5Primary (-CH₃)-OC H₃The methyl ester carbon is directly attached to oxygen, shifting it downfield.[5]
4~48Secondary (-CH₂)C H₂ (x2)Carbons of the cyclobutane ring alpha to the ketone and the quaternary center. The exact shift is influenced by ring strain.
5~45Quaternary-C (CH₃)-The quaternary carbon of the cyclobutane ring.
6~25Primary (-CH₃)-C-C H₃The methyl group attached to the quaternary ring carbon, typically found in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (e.g., stretching, bending) of chemical bonds.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Predicted IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Predicted Frequency (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
~1785Strong, SharpC=O StretchKetoneThe C=O stretch in four-membered rings (cyclobutanones) is shifted to a significantly higher frequency compared to acyclic ketones (~1715 cm⁻¹) due to increased ring strain.
~1740Strong, SharpC=O StretchEsterThe ester carbonyl stretch is expected at its typical frequency.
2950-3000MediumC-H Stretchsp³ C-HAliphatic C-H stretching from the methyl and methylene groups.
1150-1250StrongC-O StretchEsterCharacteristic stretching of the ester C-O single bond.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures.

Experimental Protocol for MS Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, often coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. For this molecule, positive ion mode would be used, likely forming the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Acquire data over a relevant mass range (e.g., m/z 50-500).

Predicted Mass Spectrum Analysis

The exact mass of C₇H₁₀O₃ is 142.06299 Da. High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm.

  • Molecular Ion: The primary ion observed in ESI+ mode would be the protonated molecule, [M+H]⁺, at m/z 143.0703 . A sodium adduct, [M+Na]⁺, at m/z 165.0522 is also highly probable.

  • Key Fragmentation Pathways: While ESI is a soft technique, some in-source fragmentation can occur. A plausible fragmentation would be the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

MS_Fragmentation mol_ion [M+H]⁺ m/z = 143.07 frag1 Loss of CH₃OH (Methanol) m/z = 111.04 mol_ion->frag1 -32 Da

Caption: A potential fragmentation pathway for the protonated molecule.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The true power of spectroscopic characterization lies in integrating the data from multiple methods. This workflow ensures a robust and unambiguous structural assignment.

Caption: Workflow demonstrating the integration of multi-technique spectroscopic data.

Conclusion

The structural elucidation of methyl 1-methyl-3-oxocyclobutane-1-carboxylate is systematically achieved through the combined application of NMR, IR, and Mass Spectrometry. IR spectroscopy confirms the critical ketone and ester functional groups, with the strained cyclobutanone C=O stretch being a key diagnostic feature. Mass spectrometry verifies the molecular formula (C₇H₁₀O₃) through accurate mass measurement. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence of the molecular connectivity, confirming the carbon-hydrogen framework. This integrated, self-validating approach ensures the highest level of scientific integrity and provides researchers with the confidence needed to utilize this important chemical building block in their work.

References

  • ScholarWorks at University of Central Florida. (2023). Studies Toward the Stereocontrolled Synthesis of Cyclobutane Derivatives.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. (n.d.). C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-oxo-1-methyl-cyclobutanecarboxylate. Designed for researchers, chemists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum. By examining the molecule's unique structural features—including a quaternary carbon, a cyclobutane ring, a ketone, and a methyl ester—we will elucidate the chemical shifts, spin-spin coupling, and integration that define its proton NMR signature. This guide emphasizes the causality behind spectral characteristics and provides a robust, self-validating protocol for acquiring high-quality data.

Molecular Structure and Proton Environments

This compound (CAS 1408075-88-6) is a substituted cyclobutane derivative with the molecular formula C₇H₁₀O₃[1]. Its structure is characterized by a four-membered ring containing a ketone at the C3 position and a quaternary carbon at C1, which is substituted with both a methyl group and a methyl ester.

The molecule possesses a plane of symmetry that bisects the C1-C3 axis. This symmetry dictates the chemical equivalence of the protons. Consequently, we can identify four distinct sets of non-equivalent protons, which will give rise to four unique signals in the ¹H NMR spectrum (excluding the solvent and reference standard).

  • Hₐ (Singlet, 3H): The three protons of the methyl ester group (-OCH₃).

  • Hₑ (Singlet, 3H): The three protons of the methyl group attached to the C1 position.

  • H𝓒 and H𝓓 (Multiplets, 4H total): The two methylene groups on the cyclobutane ring (C2 and C4). Due to the molecular symmetry, the protons on C2 are equivalent to the protons on C4. However, the two protons on each of these carbons (geminal protons) are diastereotopic—one is cis and the other is trans to the ester group. This magnetic non-equivalence means they will have different chemical shifts and will couple with each other, as well as with the protons on the opposite side of the ring.

Caption: Molecular structure with unique proton environments.

Theoretical ¹H NMR Spectral Prediction

A careful analysis of the electronic environment of each proton set allows for a robust prediction of the ¹H NMR spectrum.

Chemical Shift (δ): The position of a signal on the x-axis is determined by the degree of shielding around the proton. Electron-withdrawing groups, such as carbonyls and esters, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).

  • Hₐ (Ester Methyl): Protons of a methyl ester typically resonate in the range of δ 3.5–3.8 ppm due to the deshielding effect of the adjacent oxygen atom[2][3].

  • Hₑ (C1-Methyl): This methyl group is attached to a quaternary carbon, so it will not be split. It is alpha to an ester and beta to a ketone. Its chemical shift is expected to be around δ 1.4–1.6 ppm.

  • H𝓒/H𝓓 (Ring Protons): These methylene protons are alpha to the ketone. Protons in this position are significantly deshielded and typically appear in the δ 2.1–2.6 ppm range[4]. The cyclobutane ring structure and the additional influence of the C1 substituents will likely shift these protons further downfield, into the δ 2.8–3.5 ppm region. The diastereotopic nature of these protons will result in two distinct signals within this range.

Multiplicity (Splitting): The splitting pattern of a signal is determined by the number of adjacent, non-equivalent protons, following the n+1 rule for first-order spectra.

  • Hₐ and Hₑ (Methyl Groups): Both methyl groups are attached to carbons with no adjacent protons. Therefore, both are expected to be singlets .

  • H𝓒/H𝓓 (Ring Protons): The analysis here is more complex. The four ring protons form a tightly coupled AA'BB' spin system. Each proton is coupled to its geminal partner (²J coupling) and to the two protons on the opposite carbon via four-bond long-range coupling (⁴J), which can be significant in strained cyclobutane rings[5][6]. This complex coupling network prevents analysis by the simple n+1 rule and is expected to produce two overlapping, complex multiplets rather than simple doublets or triplets.

Predicted Data Summary

Proton LabelEnvironmentIntegrationPredicted δ (ppm)Predicted Multiplicity
Hₐ Ester Methyl (-OCH₃)3H3.7Singlet
H𝓒/H𝓓 Ring Methylene (-CH₂-)4H2.8 - 3.5Multiplets
Hₑ C1-Methyl (-CH₃)3H1.5Singlet

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, a standardized and validated protocol is essential. This methodology ensures reproducibility and accuracy.

Methodology

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

    • Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.0 ppm)[7].

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

    • Place the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field during acquisition[8].

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

    • Ensure an adequate relaxation delay (e.g., 2-5 seconds) between scans to allow for full proton relaxation, which is crucial for accurate signal integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.0 ppm.

    • Integrate the area under each signal to determine the relative ratio of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock on Solvent Signal & Shim Magnetic Field insert->lock_shim acquire Acquire FID (16 Scans, 5s Delay) lock_shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (TMS = 0.0 ppm) phase->calibrate integrate Integrate Signals calibrate->integrate analysis Spectral Analysis & Interpretation integrate->analysis Final Spectrum

Sources

"13C NMR analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Cyclobutane derivatives are significant scaffolds in medicinal chemistry and materials science, making their unambiguous characterization essential. This document details the principles, experimental protocols, and data interpretation strategies required for a complete analysis. We move beyond simple spectral prediction to explain the causal reasoning behind experimental choices and data correlation, providing researchers, scientists, and drug development professionals with a self-validating methodology for structural verification. The guide integrates standard broadband decoupled ¹³C NMR with advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to ensure authoritative assignment of all carbon environments, including challenging quaternary centers.

Structural and Spectroscopic Preview

The target molecule, this compound, possesses a compact and highly functionalized four-membered ring. A precise understanding of its topology is the foundation for any spectral analysis.

Molecular Structure and Carbon Environments

The molecule's structure contains seven carbon atoms, but due to molecular symmetry, only six unique carbon environments are present. The plane of symmetry bisecting the C1-C3 axis renders the two methylene carbons (C2 and C4) chemically equivalent.

Caption: Molecular structure and unique carbon environments.

The expected signals are:

  • One Ketone Carbonyl (C=O): From the cyclobutanone ring.

  • One Ester Carbonyl (C=O): From the methyl carboxylate group.

  • One Quaternary Carbon (Cq): At the C1 position, substituted with methyl and ester groups.

  • One Methylene Carbon (-CH₂-): A single signal representing the two equivalent C2 and C4 carbons.

  • Two Methyl Carbons (-CH₃): One from the C1-methyl group and one from the ester's methoxy group.

Core Principles and Advanced NMR Techniques

A standard ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the chemical shifts are spread over a much wider range (0-220 ppm), which means signal overlap is rare, even in complex structures.[2] For unambiguous assignment, we employ specialized pulse sequences.

Broadband Decoupling

In a standard ¹³C NMR experiment, broadband proton decoupling is used to remove the coupling between carbon atoms and their attached protons.[3] This simplifies the spectrum by collapsing complex multiplets into single sharp lines (singlets) for each unique carbon, making the spectrum easier to interpret.[2]

DEPT (Distortionless Enhancement by Polarization Transfer)

While broadband decoupling simplifies the spectrum, it removes valuable information about how many protons are attached to each carbon. The DEPT experiment is a critical tool to recover this information.[4] It is typically performed in two key variations:

  • DEPT-90: This spectrum exclusively shows signals for methine (CH) carbons. All other carbon signals (CH₃, CH₂, Cq) are absent.[4][5]

  • DEPT-135: This spectrum provides more comprehensive information. Methine (CH) and methyl (CH₃) carbons appear as positive peaks, while methylene (CH₂) carbons appear as negative (inverted) peaks.[4][5] Quaternary carbons do not appear in either DEPT spectrum because they lack a directly attached proton for polarization transfer.[4]

By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, a definitive assignment of each carbon type can be achieved.

A Self-Validating Experimental Workflow

The integrity of NMR data is contingent upon a robust and well-reasoned experimental protocol. The following workflow is designed to be self-validating by incorporating steps that ensure data quality and provide a multi-faceted view of the molecule for confident analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity this compound. The use of a sufficient sample amount ensures a good signal-to-noise ratio can be achieved in a reasonable time.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice for its excellent solubilizing power for many organic compounds and its well-defined solvent peak at ~77.16 ppm, which serves as a convenient secondary chemical shift reference.[7]

    • Add a small amount of tetramethylsilane (TMS) as the internal standard. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm, providing the primary reference for the chemical shift scale.[2][7]

    • Transfer the solution to a 5 mm NMR tube and cap securely.

  • Instrument Setup & Calibration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to ~100 MHz for ¹³C) for optimal signal dispersion and sensitivity.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, symmetrical peaks.

  • Data Acquisition:

    • Broadband Decoupled ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C spectrum. Use a sufficient number of scans to obtain a high signal-to-noise ratio, particularly for the quaternary carbons, which typically have longer relaxation times and weaker signals.[8]

    • DEPT-135 Spectrum: Run the DEPT-135 pulse sequence. This will differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • DEPT-90 Spectrum: Run the DEPT-90 pulse sequence. This will isolate any CH signals. For the target molecule, no signals are expected in this spectrum.

cluster_workflow NMR Analysis Workflow cluster_acq 4. Data Acquisition prep 1. Sample Preparation (Analyte + CDCl₃ + TMS) load 2. Load & Lock (Lock on Deuterium Signal) prep->load shim 3. Shimming (Optimize Field Homogeneity) load->shim bbd Broadband Decoupled ¹³C (All Carbons) shim->bbd dept135 DEPT-135 (CH/CH₃ vs CH₂) bbd->dept135 dept90 DEPT-90 (CH only) dept135->dept90 process 5. Data Processing (Fourier Transform, Phasing) dept90->process analyze 6. Spectral Analysis (Assign Signals) process->analyze

Caption: A logical workflow for ¹³C NMR data acquisition and analysis.

Spectral Analysis and Data Interpretation

The final step is to correlate the acquired spectra with the molecular structure. The chemical shift of a carbon nucleus is highly dependent on its electronic environment; electronegative atoms and π-systems cause a downfield shift (to a higher ppm value).[9][10]

Predicted Chemical Shifts and Assignments

The following table summarizes the predicted chemical shifts for this compound, integrating data from literature values for similar functional groups.

Carbon LabelCarbon Type (DEPT)Predicted Shift (δ, ppm)Rationale & Authoritative Grounding
C3 C=O (Ketone)205 - 220Carbonyl carbons in ketones are highly deshielded and appear at the far downfield end of the spectrum. The strained four-membered ring can shift this value slightly.[9][11]
C5 C=O (Ester)165 - 180Ester carbonyls are also significantly deshielded but typically appear upfield relative to ketone carbonyls.[11][12]
C2, C4 CH₂40 - 55The base value for cyclobutane is ~22.4 ppm.[7][13] The adjacent C3-ketone group exerts a strong deshielding effect, shifting these methylene signals significantly downfield.
C7 CH₃ (Methoxy)50 - 60The carbon of a methoxy group in a methyl ester is directly attached to an electronegative oxygen atom, resulting in a characteristic downfield shift.[14]
C1 Cq (Quaternary)45 - 65This quaternary carbon is attached to two electron-withdrawing carbonyl groups (via the ring and ester) and two alkyl groups, leading to a complex shift environment. Its signal will be present in the broadband spectrum but absent from DEPT spectra.
C6 CH₃ (Alkyl)20 - 35This methyl group is in a standard alkyl environment, attached to a quaternary carbon. It is expected to appear in the typical upfield aliphatic region.[10]
Correlative Analysis Logic

The power of this approach lies in combining the information from all three spectra to validate each assignment.

cluster_logic Spectral Correlation Logic cluster_spectra Acquired Spectra cluster_assign Signal Assignment bbd Broadband Decoupled (6 Signals Total) ketone Signal ~210 ppm => Ketone C=O bbd->ketone All peaks ester Signal ~170 ppm => Ester C=O bbd->ester All peaks c_quat Signal ~55 ppm (in BBD, not DEPT) => Quaternary C1 bbd->c_quat All peaks ch2 Negative DEPT-135 Signal ~45 ppm => Methylene C2/C4 bbd->ch2 All peaks ch3_ome Positive DEPT-135 Signal ~52 ppm => Methoxy CH₃ bbd->ch3_ome All peaks ch3_c1 Positive DEPT-135 Signal ~25 ppm => C1-Methyl CH₃ bbd->ch3_c1 All peaks dept135 DEPT-135 - 2 Positive CH₃ - 1 Negative CH₂ dept135->ch2 Confirms type dept135->ch3_ome Confirms type dept135->ch3_c1 Confirms type dept90 DEPT-90 (No Signals) dept90->c_quat Absence confirms no CH groups

Caption: Logic diagram for assigning ¹³C signals using multiple NMR experiments.

This correlative method provides a robust system of checks and balances. For instance, observing one negative peak in the DEPT-135 spectrum definitively assigns that chemical shift to the equivalent C2/C4 methylene carbons. The two remaining positive peaks must correspond to the two methyl groups. The signals present in the broadband spectrum but absent in both DEPT spectra must belong to the two quaternary carbonyl carbons and the C1 quaternary carbon.

Conclusion

The structural characterization of this compound by ¹³C NMR spectroscopy is a clear demonstration of modern analytical chemistry's capabilities. By adopting a multi-faceted approach that combines standard broadband-decoupled spectra with DEPT-90 and DEPT-135 experiments, every carbon atom in the molecule can be assigned with a high degree of confidence. This guide has outlined not only the expected spectral outcomes but also the underlying principles and experimental rationale, providing scientists with a thorough and reliable methodology for the analysis of complex small molecules.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Doc Brown's Chemistry. (n.d.). ¹³C NMR spectrum of cyclobutane.
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Nakanishi, K., & Solomons, T. W. G. (1977). Infrared Absorption Spectroscopy. Holden-Day.
  • Indian Institute of Technology Delhi. (n.d.). ¹³C NMR spectroscopy.
  • Chemistry LibreTexts. (2024). 5.7: ¹³C-NMR Spectroscopy.
  • University of California, Davis. (n.d.). ¹³C NMR Chemical Shift Table.
  • Mesbah Energy. (2021). Spectroscopy ¹³C NMR and ¹H NMR.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts.
  • Fowler, S. (2017). How to predict the ¹³C NMR spectrum of a compound. YouTube.
  • OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.

Sources

"mass spectrometry of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and organic synthesis, cyclobutane derivatives are recognized as valuable structural motifs. Their inherent ring strain can be strategically leveraged for various chemical transformations, making them versatile building blocks for complex molecular architectures.[1][2] this compound, a functionalized cyclobutanone, represents a class of compounds with significant potential as intermediates in the synthesis of novel therapeutic agents and materials.[3]

The precise characterization of these molecules is paramount to ensuring the integrity of research and development pipelines. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool for this purpose. It provides not only the molecular weight but also a detailed fragmentation pattern that serves as a molecular fingerprint, enabling unambiguous structural elucidation.

This guide offers a comprehensive examination of the mass spectrometric behavior of this compound under Electron Ionization (EI) conditions. We will delve into the theoretical underpinnings of its fragmentation, propose key fragmentation pathways based on established chemical principles, and provide a practical experimental framework for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to analyze this and similar molecules.

Molecular Properties and Characteristics

A thorough understanding of the analyte's structure is the foundation for interpreting its mass spectrum. This compound is a β-keto ester incorporated into a four-membered ring system.

PropertyValue
IUPAC Name methyl 1-methyl-3-oxocyclobutane-1-carboxylate
Molecular Formula C₇H₁₀O₃
Monoisotopic Mass 142.0630 Da
Average Molecular Weight 142.1528 g/mol
Chemical Structure

The structure contains two key functional groups that will dictate its fragmentation behavior: a cyclic ketone and a methyl ester. The presence of a quaternary carbon (C1) and the strained cyclobutane ring are also critical features.

Experimental Protocol: A Self-Validating Workflow

For a volatile, thermally stable compound like this compound, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the method of choice. Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, inducing extensive and reproducible fragmentation crucial for structural identification.[4] The standardized electron energy of 70 eV ensures that the resulting mass spectra are consistent across different instruments and can be compared to spectral libraries.

Step-by-Step Experimental Methodology
  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL. The optimal concentration should be determined to avoid detector saturation while ensuring a strong signal-to-noise ratio.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. (This program should be optimized to ensure good separation from any impurities or solvent peaks.)

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 200. A lower starting mass can help identify smaller fragments, but m/z 40 is sufficient to avoid the majority of background ions from air and solvent.

    • Acquisition Mode: Full Scan.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Prepare Stock Solution (1 mg/mL in Ethyl Acetate) Prep2 Dilute to Working Conc. (1-10 µg/mL) Prep1->Prep2 GC GC Injection & Separation (DB-5ms column) Prep2->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analysis (m/z 40-200) EI->MS Spectrum Acquire Mass Spectrum MS->Spectrum Interpret Fragmentation Analysis Spectrum->Interpret

Caption: Workflow for the GC-EI-MS analysis of the target analyte.

Interpretation of the Mass Spectrum: Decoding the Fragmentation

The mass spectrum of this compound is predicted to be rich with structurally significant ions. The fragmentation will be driven by the molecule's most reactive sites: the ketone and ester carbonyl groups, the quaternary carbon, and the strained cyclobutane ring.

The Molecular Ion (M•⁺)

The molecular ion peak, representing the intact molecule with one electron removed, is expected at m/z 142 . Due to the presence of multiple functional groups and ring strain, which facilitate fragmentation, this peak may be of low to moderate intensity.

Primary Fragmentation Pathways

The most probable fragmentation pathways are initiated by charge localization on one of the two oxygen atoms, leading to specific bond cleavages. The primary cleavages for β-keto esters are typically α-cleavage relative to the carbonyl groups and rearrangements.[5][6]

  • Cleavage Adjacent to the Ester Carbonyl (α-Cleavage):

    • Loss of a Methoxy Radical (•OCH₃): This is a hallmark fragmentation for methyl esters. The cleavage of the O-CH₃ bond results in the loss of a methoxy radical (31 Da), yielding a highly stable acylium ion at m/z 111 . This is predicted to be a major peak in the spectrum.

    • Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the C1-C(O) bond results in the loss of the entire ester functional group as a radical (59 Da). This produces a resonance-stabilized cation at m/z 83 .

  • Cleavage Initiated at the Quaternary Carbon:

    • Loss of a Methyl Radical (•CH₃): Cleavage of the C1-CH₃ bond results in the loss of a methyl radical (15 Da), leading to a fragment at m/z 127 . This ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO).

  • Cleavage of the Cyclobutane Ring:

    • Retro [2+2] Cycloaddition: Strained four-membered rings can undergo ring-opening reactions.[7][8] A characteristic fragmentation for cyclobutanones is a retro [2+2] cycloaddition, leading to the elimination of a neutral alkene. In this case, cleavage of the C1-C2 and C3-C4 bonds would lead to the loss of ketene (CH₂=C=O, 42 Da), resulting in an ion at m/z 100 .

    • Alternatively, cleavage of the C2-C3 and C1-C4 bonds can lead to the loss of ethene (C₂H₄, 28 Da), giving a fragment at m/z 114 .

Predicted Mass Spectrum Data

The following table summarizes the most probable and structurally informative ions.

m/zProposed Ion FormulaProposed Fragmentation Mechanism
142[C₇H₁₀O₃]•⁺Molecular Ion (M•⁺)
127[C₆H₇O₃]⁺M - •CH₃ (Loss of methyl radical)
111[C₆H₇O₂]⁺M - •OCH₃ (Loss of methoxy radical)
114[C₅H₆O₃]•⁺M - C₂H₄ (Retro [2+2] ring cleavage)
100[C₅H₈O₂]•⁺M - CH₂CO (Retro [2+2] ring cleavage)
83[C₅H₇O]⁺M - •COOCH₃ (Loss of carbomethoxy radical)
69[C₄H₅O]⁺Further fragmentation, possibly from m/z 111 via loss of C₂H₂O
55[C₃H₃O]⁺ or [C₄H₇]⁺Common fragment from cyclic ketones/ring fragmentation[7]
43[C₂H₃O]⁺Acylium ion, [CH₃CO]⁺, a common fragment in EI-MS
Proposed Fragmentation Scheme

The relationships between these key fragments can be visualized to provide a clearer picture of the molecule's decomposition under electron ionization.

G cluster_main Fragmentation of this compound cluster_frags M [C₇H₁₀O₃]•⁺ m/z 142 (Molecular Ion) F127 [C₆H₇O₃]⁺ m/z 127 M->F127 - •CH₃ F111 [C₆H₇O₂]⁺ m/z 111 M->F111 - •OCH₃ F83 [C₅H₇O]⁺ m/z 83 M->F83 - •COOCH₃ F114 [C₅H₆O₃]•⁺ m/z 114 M->F114 - C₂H₄ F111->F83 - CO F55 [C₃H₃O]⁺ m/z 55 F83->F55 - CO

Caption: Proposed EI fragmentation pathways for the target molecule.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information that is indispensable for its unequivocal identification. Through a systematic GC-EI-MS approach, researchers can obtain a reproducible fragmentation pattern characterized by key ions at m/z 111 (loss of •OCH₃), m/z 83 (loss of •COOCH₃), and m/z 127 (loss of •CH₃), in addition to fragments arising from the cleavage of the cyclobutane ring.

By understanding these predictable fragmentation pathways, scientists can confidently identify this molecule in complex reaction mixtures, assess its purity, and confirm its structure in synthetic applications. This guide provides both the theoretical foundation and a practical, validated protocol to empower researchers in their analytical endeavors, ensuring data integrity and accelerating the pace of discovery.

References

  • GCMS Section 6.11.2 - Whitman People. (n.d.).
  • Cyclic Compound Fragmentation Organic Mass Spec. (n.d.).
  • McLafferty rearrangement - Wikipedia. (n.d.).
  • The McLafferty Rearrangement - Organic Chemistry Tutor. (n.d.).
  • Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3. (n.d.). PubChem.
  • Mass Spectra of β-Keto Esters. (1972). Canadian Journal of Chemistry.
  • McLafferty Rearrangement. (n.d.).
  • Mass Spectra of β-Keto Esters. (1972). ResearchGate.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3. (n.d.). PubChem.
  • methyl 3-oxocyclobutanecarboxylate - ChemBK. (2024, April 9).
  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024, December 5). JoVE.
  • Mass Spectra of Ketones | Analytical Chemistry. (1959). ACS Publications.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | C8H12O3. (n.d.). PubChem.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.).
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023, August 2).
  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents. (n.d.).
  • Synthesis of methyl 1-methylcyclobutane carboxylate - PrepChem.com. (n.d.).
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. (n.d.).
  • Metabolomic Investigation of Endogenous Biomarkers Using the ecTOF - tofwerk. (n.d.).
  • Mass spectrometry of steroid glucuronide conjugates. II-Electron impact fragmentation of 3-keto-4-en... - PubMed. (2001, September).
  • 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]] - NIST WebBook. (n.d.).
  • High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids - Journal of the Chemical Society C: Organic. (1969). RSC Publishing.
  • Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters - ACS Publications. (1966).
  • Mass spectrometric study of aromatic derivatives of cycloalkanes and cycloalkanols | NIST. (1979, October 1).
  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. (2006, August).
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (2014, October 22).
  • Cyclobutanone - Wikipedia. (n.d.).
  • Mass spectrometric studies of cyclopentanol derivatives... - PubMed. (2003).
  • mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern... - Doc Brown's Chemistry. (n.d.).
  • Methyl 3-methylcyclobutene-1-carboxylate | C7H10O2. (n.d.). PubChem.

Sources

An In-Depth Technical Guide to the Stability of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a functionalized carbocyclic compound whose utility as a synthetic building block is intrinsically linked to its chemical stability. This guide provides a comprehensive technical analysis of the factors governing its stability profile. The molecule's structure presents a confluence of competing chemical properties: the inherent ring strain of the cyclobutane core and the reactivity of a β-keto ester system. Understanding these characteristics is paramount for its effective handling, storage, and application in multi-step syntheses. This document outlines the theoretical underpinnings of its potential degradation pathways and provides a robust experimental framework for empirical stability assessment, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.

Section 1: Molecular Profile & Inherent Stability Considerations

The stability of this compound (CAS: 1408075-88-6, Formula: C₇H₁₀O₃) is dictated by two primary structural features[1][2].

1.1 The Cyclobutane Core: A Strained System Cycloalkanes with three or four carbon atoms, including cyclobutane, exhibit significant ring strain.[3] This instability arises from two main factors:

  • Angle Strain: The C-C-C bond angles in a cyclobutane ring are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4][5] This compression increases the molecule's potential energy, making it more susceptible to reactions that can alleviate this strain.[6]

  • Torsional Strain: The substituents on adjacent carbons in the ring are forced into eclipsed or near-eclipsed conformations, creating unfavorable steric interactions.[5][7]

This stored energy makes the cyclobutane ring a potential thermodynamic liability, susceptible to ring-opening reactions under energetic conditions (e.g., high heat, catalysis) that are not typically observed in more stable five- or six-membered rings.[7]

1.2 The β-Keto Ester Moiety: A Hub of Reactivity The β-keto ester functional group is a well-characterized reactive system, prone to several degradation pathways.[8]

  • Ester Hydrolysis: This is the most probable degradation route under aqueous conditions. The reaction can be catalyzed by both acid and base.[9]

    • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, typically requiring an excess of water and heat to proceed to completion.[9][10] The mechanism is the reverse of a Fischer esterification.

    • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which drives the reaction to completion.[10][11]

  • Enolization: The α-protons (adjacent to the ketone) are acidic, allowing for the formation of an enol or enolate tautomer. While tautomerization itself is not degradation, the formation of an enolate intermediate under basic conditions can facilitate other reactions.[12][13]

  • Decarboxylation: β-keto acids—the product of ester hydrolysis—are notably unstable and can readily lose carbon dioxide upon gentle heating to yield a ketone.[8][14] This suggests a two-step degradation pathway (hydrolysis followed by decarboxylation) is highly plausible.

Section 2: Regulatory Framework for Stability Assessment

In the context of pharmaceutical development, stability testing is not merely an academic exercise but a stringent regulatory requirement. The International Council for Harmonisation (ICH) provides the definitive guidelines for these studies.

  • ICH Q1A(R2): This guideline mandates "stress testing," also known as forced degradation, to elucidate the intrinsic stability of a drug substance.[15][16] The goal is to identify likely degradation products, establish degradation pathways, and validate that the analytical procedures used for stability monitoring are "stability-indicating."[16][17]

  • ICH Q1B: This guideline specifically details the requirements for photostability testing, outlining the necessary light sources and exposure durations.[18]

Adherence to these guidelines ensures that stability data is robust, reproducible, and acceptable to global regulatory agencies.[19]

Section 3: Design of a Forced Degradation Study

A forced degradation study is an essential component of a comprehensive stability assessment.[19] It involves intentionally exposing the compound to conditions more severe than accelerated storage to expedite degradation.[17] The primary objective is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize impurities without destroying the molecule entirely.[15][20]

Key Stress Conditions:

  • Hydrolytic: Exposure to acidic, basic, and neutral aqueous solutions across a range of temperatures.

  • Oxidative: Treatment with an oxidizing agent, typically hydrogen peroxide.

  • Thermal: Exposure to high temperatures in the solid state and/or in solution.

  • Photolytic: Exposure to a defined combination of visible and UVA light.[21]

The knowledge gained from these studies is crucial for developing stable formulations and defining appropriate storage and handling conditions.[16][17]

Section 4: Analytical Methodology for Stability Monitoring

A robust, validated analytical method is the cornerstone of any stability study. The method must be stability-indicating , meaning it can accurately separate, detect, and quantify the intact parent compound from its potential degradation products.[16]

  • Primary Technique - High-Performance Liquid Chromatography (HPLC): HPLC is the most common and versatile technique for stability testing.[22] A reverse-phase method (e.g., using a C18 column) is typically the starting point for a molecule of this polarity.

  • Detection: A UV-Vis detector is suitable, as the 3-oxo group acts as a chromophore. The analytical wavelength (λmax) should be determined experimentally.

  • Identification of Degradants - Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for determining the molecular weights of degradation products, providing critical clues to their structures.[23]

  • Structural Confirmation: For definitive structural elucidation of major degradants, further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, may be required.[22][23]

Section 5: Detailed Experimental Protocols

The following protocols serve as a validated starting point for a forced degradation study. All experiments should include a control sample (compound in solvent, protected from stress) to differentiate stress-induced degradation from simple dissolution instability.

Protocol 5.1: Hydrolytic Stability

  • Preparation: Prepare stock solutions of the compound at ~1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M Hydrochloric Acid (HCl) to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M Sodium Hydroxide (NaOH) to a final concentration of ~0.1 mg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with water to a final concentration of ~0.1 mg/mL.

  • Incubation: Store aliquots of each solution at 60°C.

  • Time Points: Withdraw samples at 0, 2, 6, 12, and 24 hours. Immediately neutralize the acid and base samples before analysis to halt further degradation.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method.

Protocol 5.2: Oxidative Stability

  • Preparation: Prepare a solution of the compound at ~0.1 mg/mL in acetonitrile/water.

  • Stress Application: Add 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature.

  • Time Points: Withdraw samples at 0, 2, 6, 12, and 24 hours. Note that oxidative reactions can be rapid.[15]

  • Analysis: Analyze all samples by HPLC.

Protocol 5.3: Thermal Stability (Solid State)

  • Preparation: Place a thin layer of the solid compound in a vial.

  • Incubation: Store the vial in an oven at 80°C.

  • Time Points: Withdraw samples at 1, 3, and 7 days.

  • Analysis: Prepare solutions of the stressed solid at a known concentration and analyze by HPLC.

Protocol 5.4: Photostability

  • Preparation: Prepare solutions of the compound (~0.1 mg/mL) and place a thin layer of solid compound in chemically inert, transparent containers.

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a calibrated photostability chamber.

  • Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[18][21][24]

  • Analysis: Analyze the light-exposed and dark control samples by HPLC.

Section 6: Predicted Degradation Pathways & Data Interpretation

Based on the chemical principles outlined in Section 1, a logical degradation map can be proposed. The interpretation of HPLC and LC-MS data from the forced degradation studies will serve to confirm or refute these predictions.

Key Predicted Degradants:

  • Hydrolysis Product (D1): Under both acidic and basic conditions, hydrolysis of the methyl ester is the most likely primary degradation pathway, yielding 3-oxo-1-methyl-cyclobutanecarboxylic acid .[10]

  • Decarboxylation Product (D2): The hydrolysis product (D1), being a β-keto acid, is prone to thermal decarboxylation, which would result in the formation of 3-methylcyclobutanone .[8][14] This degradant would be particularly expected under heated acidic conditions.

  • Oxidative Products: Ketones can undergo oxidation via pathways such as the Baeyer-Villiger oxidation, which would insert an oxygen atom adjacent to the carbonyl, leading to a lactone (a cyclic ester).[25][26][27] This would represent a ring-expansion.

Diagram 6.1: Overall Stability Assessment Workflow

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Output start Compound Sample (this compound) prep_sol Prepare Stock Solution (~1 mg/mL) start->prep_sol prep_solid Prepare Solid Sample start->prep_solid hydrolysis Hydrolytic (Acid, Base, Neutral) prep_sol->hydrolysis oxidation Oxidative (H₂O₂) prep_sol->oxidation photo Photolytic (Light + UVA) prep_sol->photo thermal Thermal (Solid State, 80°C) prep_solid->thermal hplc Stability-Indicating HPLC-UV Analysis hydrolysis->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms data Data Interpretation (Mass Balance, Pathway ID) lcms->data report Stability Report & Handling Recommendations data->report

Caption: Workflow for the systematic stability assessment of the target compound.

Diagram 6.2: Predicted Chemical Degradation Pathways

Sources

The Ketone as a Linchpin: A Technical Guide to the Reactivity of Methyl 3-Oxocyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the cyclobutane motif offers a compelling three-dimensional scaffold that can enhance metabolic stability and binding affinity. Among the various cyclobutane building blocks, methyl 3-oxocyclobutanecarboxylate stands out as a particularly versatile intermediate. The inherent ring strain and the interplay between the ketone and the C3-ester substituent endow this molecule with unique reactivity, making a deep understanding of its chemistry crucial for its effective application in complex molecule synthesis. This guide provides an in-depth exploration of the reactivity of the ketone moiety, grounded in mechanistic principles and supported by field-proven insights.

The Cyclobutanone Core: A Playground of Strain and Stereoelectronics

The reactivity of the ketone in methyl 3-oxocyclobutanecarboxylate is fundamentally governed by the high degree of ring strain inherent to the four-membered ring. Unlike the relaxed chair conformations of cyclohexanones, the cyclobutane ring is forced into a puckered conformation with significant angle and torsional strain. The C-C-C bond angles are compressed to approximately 90° from the ideal sp³ angle of 109.5°, leading to increased p-character in the C-C bonds and a greater s-character in the C-H bonds. This strain energy, estimated to be around 26.3 kcal/mol for cyclobutane, is a powerful thermodynamic driving force for reactions that can alleviate it.

The presence of the carbonyl group introduces further geometric and electronic constraints. The sp² hybridized carbonyl carbon and its substituents are planar, influencing the approach of incoming nucleophiles. The key to harnessing the reactivity of this system lies in understanding and predicting the stereochemical outcomes of reactions at this carbonyl center.

Nucleophilic Addition: The Predominance of cis-Stereoselectivity in Hydride Reductions

One of the most fundamental transformations of the ketone is its reduction to the corresponding alcohol, methyl 3-hydroxycyclobutanecarboxylate. This reaction serves as an excellent case study for the directing effects of the cyclobutane ring and the C3-substituent.

Mechanistic Rationale for Facial Selectivity

Experimental and computational studies on 3-substituted cyclobutanones have consistently shown a high preference for the formation of the cis-alcohol upon hydride reduction, irrespective of the steric bulk of the reducing agent. This outcome is rationalized by the Felkin-Anh model, where the nucleophilic hydride attacks the carbonyl carbon from the face opposite to the largest substituent at the adjacent carbon. However, in the case of 3-substituted cyclobutanones, the controlling factor is not the steric bulk of the C3-substituent itself, but rather the torsional strain in the transition state.

The hydride can approach the carbonyl from two faces: syn to the C3-ester group (leading to the trans-alcohol) or anti to the C3-ester group (leading to the cis-alcohol). The anti-facial attack is significantly favored because it proceeds through a transition state that minimizes torsional strain between the forming C-H bond and the adjacent C-H and C-C bonds of the ring. In contrast, the syn-facial attack leads to a more eclipsed and energetically unfavorable transition state.

G cluster_0 Hydride Reduction of Methyl 3-Oxocyclobutanecarboxylate start Methyl 3-Oxocyclobutanecarboxylate ts_anti Anti-Facial Attack (Favored Transition State) Lower Torsional Strain start->ts_anti [H⁻] attack anti to ester ts_syn Syn-Facial Attack (Disfavored Transition State) Higher Torsional Strain start->ts_syn [H⁻] attack syn to ester cis_product cis-Methyl 3-hydroxycyclobutanecarboxylate (Major Product) ts_anti->cis_product trans_product trans-Methyl 3-hydroxycyclobutanecarboxylate (Minor Product) ts_syn->trans_product

Caption: Facial selectivity in the hydride reduction of methyl 3-oxocyclobutanecarboxylate.

Quantitative Analysis of Diastereoselectivity

The high cis-selectivity is a robust feature of this system, though it can be further enhanced by modulating reaction conditions.

Reducing AgentSolventTemperature (°C)cis:trans RatioReference
NaBH₄MeOH0>95:5
LiAlH₄THF-78>98:2
L-Selectride®THF-78>99:1
NaBH(OAc)₃THF25~90:10

Note: Data is representative for 3-substituted cyclobutanones and serves as a strong guideline for the methyl ester derivative.

Lowering the reaction temperature and using less polar solvents generally leads to increased selectivity by amplifying the subtle energetic differences between the two transition states.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

Objective: To synthesize cis-methyl 3-hydroxycyclobutanecarboxylate with high diastereoselectivity.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 3-oxocyclobutanecarboxylate in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the desired cis- and trans-alcohols. The cis-isomer is typically the major product.

Enolate Formation and Reactivity: A Gateway to α-Functionalization

The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate. This nucleophilic intermediate opens up a vast array of possibilities for C-C bond formation at the C2 position.

Regioselectivity and Stereoselectivity in Enolate Alkylation

The presence of the C3-ester group makes the α-protons of the ketone significantly acidic (pKa ~19-20 for cyclobutanone), facilitating enolate formation. In the context of alkylation, the incoming electrophile will approach the enolate from the less hindered face, which is generally trans to the C3-substituent, to avoid steric hindrance. This provides a powerful method for the diastereoselective synthesis of 2,3-disubstituted cyclobutanes.

G cluster_1 Diastereoselective Enolate Alkylation ketone Methyl 3-Oxocyclobutanecarboxylate enolate Lithium Enolate ketone->enolate LDA, THF, -78 °C alkylation Electrophilic Attack (e.g., R-X) Attack trans to ester enolate->alkylation R-X product trans-2-Alkyl-3-oxocyclo- butanecarboxylate (Major Product) alkylation->product

Caption: Stereoselective alkylation of the enolate of methyl 3-oxocyclobutanecarboxylate.

Experimental Protocol: α-Methylation via Enolate Formation

Objective: To synthesize trans-methyl 2-methyl-3-oxocyclobutanecarboxylate.

Materials:

  • Diisopropylamine (1.1 eq), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq), titrated solution in hexanes

  • Methyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • Iodomethane (CH₃I) (1.2 eq), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi dropwise. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of methyl 3-oxocyclobutanecarboxylate in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add iodomethane dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired α-methylated product, with the trans diastereomer expected to be dominant.

Expanding the Synthetic Toolkit: Other Key Ketone Transformations

Beyond reduction and enolate alkylation, the ketone of methyl 3-oxocyclobutanecarboxylate is amenable to a variety of other powerful synthetic transformations.

Wittig Olefination

The Wittig reaction provides a reliable method for converting the ketone into an exocyclic double bond. This transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The choice of a stabilized or non-stabilized ylide can influence the stereoselectivity of the resulting alkene, although with an exocyclic double bond this is not a factor. This reaction is particularly useful for introducing methylene or substituted vinyl groups.

Grignard and Organolithium Additions

Addition of organometallic reagents like Grignard or organolithium reagents proceeds via nucleophilic attack on the carbonyl carbon to form tertiary alcohols. Similar to hydride reductions, the stereochemical outcome is dictated by the facial bias of the cyclobutane ring, with the nucleophile preferentially attacking from the face anti to the C3-ester group to minimize steric and torsional strain, leading to the cis-tertiary alcohol as the major product.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation offers a route to expand the four-membered ring by inserting an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone into a γ-lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the adjacent carbon atoms. Due to the ring strain, cyclobutanones are particularly susceptible to this oxidation. The more substituted α-carbon typically migrates, leading to a predictable lactone product that can be a valuable chiral building block, especially when using asymmetric variants of the reaction.

Conclusion

The ketone functionality in methyl 3-oxocyclobutanecarboxylate is not merely a passive functional group but an active director of reactivity and stereochemistry. The inherent ring strain provides a thermodynamic driving force for many transformations, while the puckered conformation and the C3-ester substituent create a distinct stereochemical environment. Nucleophilic additions, such as hydride reductions and organometallic additions, proceed with high cis-selectivity due to the minimization of torsional strain in the transition state. Enolate formation allows for diastereoselective α-functionalization, typically yielding products with a trans relationship between the C2 and C3 substituents. Furthermore, the ketone is a versatile handle for a range of other reactions including olefination and ring expansion. A thorough understanding of these principles empowers the synthetic chemist to strategically employ methyl 3-oxocyclobutanecarboxylate as a powerful and predictable building block in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications.

References

  • Camps, F., et al. (n.d.). General synthetic protocol for Wittig olefination using PS‐PPh3 1 to... ResearchGate.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8444–8454.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 11954-12013.
  • Khan Academy. (n.d.). Aldol condensation.
  • Libretexts. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Publishing.
  • Sultana, N., & Fabian, W. M. F. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 9, 594–601.
  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1-157). John Wiley & Sons, Inc.
  • Wikipedia. (n.d.). Wittig reaction.
  • Myers, A. G. (n.d.). Zimmerman-Traxler Model. Andrew G. Myers Research Group.
  • Amyes, T. L., & Richard, J. P. (2011). Determination of the pKa of Cyclobutanone: Brønsted Correlation of the General Base-Catalyzed Enolization in Aqueous Solution and the Effect of Ring Strain. The Journal of Organic Chemistry, 76(4), 1042–1051.
  • Asymmetric. (n.d.). Wittig Reaction - Common Conditions.
  • Chemistry LibreTexts. (2021). 5.5: Baeyer-Villiger Oxidation (BVO). Chemistry LibreTexts.
  • Chemistry LibreTexts. (2018). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Pearson. (n.d.). Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (n.d.). *Download scientific diagram | Schematic reaction pathway of cyclobutanone. from publication: Imaging the photochemical dynamics of cyclobutanone with MeV ultrafast electron diffraction | We study the photoinduced chemical dynamics of cyclobutanone upon excitation at 200 nm to the 3s Rydberg state using MeV ultrafast electron diffraction (UED). We observe both the elastic scattering signal, which contains information about the structural dynamics, and the... | Ultrafast, Electron

"hydrolysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis of Methyl 3-Oxo-1-Methyl-Cyclobutanecarboxylate

Abstract

The hydrolysis of this compound is a pivotal transformation in synthetic organic chemistry, yielding 3-oxo-1-methyl-cyclobutanecarboxylic acid. This β-keto acid is a highly valuable building block, particularly in the pharmaceutical industry, where the 3-oxocyclobutane motif is integral to a variety of modern therapeutics, including kinase inhibitors for cancer therapy and agents for treating autoimmune diseases.[1][2] This guide provides a comprehensive examination of the primary methodologies for this hydrolysis: acid-catalyzed, base-catalyzed (saponification), and enzyme-mediated pathways. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and discuss the critical subsequent reaction of decarboxylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important synthetic transformation.

Introduction: The Strategic Importance of the 3-Oxocyclobutane Moiety

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now a privileged scaffold in medicinal chemistry.[3] Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling enhanced binding to biological targets. The hydrolysis of this compound is the key step to unmask the carboxylic acid functionality, which can then be used in subsequent coupling reactions or serve as the final active moiety. The product, a β-keto acid, is also a precursor to the corresponding ketone via decarboxylation, further expanding its synthetic utility.[4][5] Understanding the nuances of the hydrolysis reaction is therefore critical for any synthetic campaign involving this key intermediate.

Mechanistic Pathways of Ester Hydrolysis

The conversion of the methyl ester to a carboxylic acid can be achieved under acidic, basic, or enzymatic conditions. The choice of method profoundly impacts reaction efficiency, substrate compatibility, and the potential for side reactions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification reaction.[6] The process is an equilibrium, and thus requires a large excess of water to drive the reaction toward the products.[7]

Mechanism:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, making the methoxy group a better leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final product.

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the most common and often most efficient method for ester hydrolysis. It is an essentially irreversible process.[6][8]

Mechanism:

  • Nucleophilic Addition: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This produces the carboxylic acid.

  • Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and drives the entire process to completion, forming a carboxylate salt and methanol. An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral carboxylic acid.[8]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

Enzymatic Hydrolysis

For complex molecules with sensitive functional groups, enzymatic hydrolysis offers a mild and highly selective alternative. Hydrolases, such as lipases and esterases, can catalyze the cleavage of ester bonds with high efficiency and often with excellent enantioselectivity.[3][9][10]

Mechanism: Enzymatic hydrolysis typically involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. The serine hydroxyl group, activated by the histidine and aspartate residues, acts as a nucleophile, attacking the ester carbonyl to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water, releasing the carboxylic acid and regenerating the active enzyme.

Advantages:

  • Mild Conditions: Reactions are typically run in aqueous buffers at or near neutral pH and ambient temperature.

  • High Selectivity: Enzymes can differentiate between multiple ester groups in a molecule (chemoselectivity) and can resolve racemic mixtures (enantioselectivity).[11]

  • Environmental Benignity: Avoids the use of strong acids, bases, and harsh organic solvents.

Enzymatic_Workflow Substrate Methyl Ester Substrate in Buffer (e.g., pH 7) Enzyme Add Hydrolase (e.g., Lipase, Esterase) Substrate->Enzyme Reaction Incubate with Stirring (e.g., 25-40 °C) Enzyme->Reaction Monitoring Monitor Progress (HPLC, TLC) Reaction->Monitoring Workup Product Extraction (e.g., with Ethyl Acetate) Monitoring->Workup Product Isolated Carboxylic Acid Workup->Product

Caption: General Workflow for Enzymatic Ester Hydrolysis.

The Decarboxylation of the β-Keto Acid Product

The hydrolysis product, 3-oxo-1-methyl-cyclobutanecarboxylic acid, is a β-keto acid. This class of compounds is susceptible to decarboxylation (loss of CO₂) upon gentle heating.[4][5][12] This is a critical consideration, as the reaction can be steered to yield either the carboxylic acid or the corresponding ketone, 1-methylcyclobutan-3-one.

Mechanism: The decarboxylation proceeds through a concerted, six-membered cyclic transition state. The carboxylic acid proton is transferred to the ketone's carbonyl oxygen while the C-C bond breaks, releasing carbon dioxide and forming an enol intermediate. This enol rapidly tautomerizes to the more stable ketone product.[4][13]

Caption: Mechanism of β-Keto Acid Decarboxylation.

Experimental Protocols and Data Summary

The following protocols are generalized procedures. Researchers should optimize conditions for their specific scale and purity requirements.

Protocol 1: Acid-Catalyzed Hydrolysis
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water or a co-solvent like THF), add 20% aqueous hydrochloric acid (5-10 volumes).[1][14]

  • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 6-24 hours. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxo-1-methyl-cyclobutanecarboxylic acid.

  • Note: Prolonged heating can induce decarboxylation. If the ketone is the desired product, heating can be continued until CO₂ evolution ceases.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add a solution of sodium hydroxide or lithium hydroxide (1.1-1.5 eq) in water.

  • Stir the mixture at room temperature for 2-8 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.

Data Summary: Comparison of Hydrolysis Methods
ParameterAcid-CatalyzedBase-Catalyzed (Saponification)Enzymatic
Reagents Strong Acid (HCl, H₂SO₄), excess H₂OStoichiometric Base (NaOH, KOH, LiOH)Hydrolase (Lipase, Esterase), Buffer
Temperature Elevated (Reflux)Room Temp. to Mild HeatAmbient (25-40 °C)
Reaction Time Long (6-48 hours)[1][15]Moderate (1-8 hours)Variable (4-72 hours)
Key Advantage Simple reagents; can drive decarboxylation in one pot.Irreversible and generally high-yielding.[6]High selectivity, mild conditions, green chemistry.[9]
Key Disadvantage Harsh conditions, potential side reactions, equilibrium.Requires stoichiometric base and acidic workup.Enzyme cost/availability, slower reactions.

Analytical Methods for Reaction Monitoring

Effective monitoring is crucial for determining reaction completion and maximizing yield.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring. The starting ester (less polar) will have a higher Rf value than the product carboxylic acid (more polar).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product. A reverse-phase column is typically used.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to directly monitor the reaction in an NMR tube or by analyzing aliquots. Key signals to watch are the disappearance of the methyl ester singlet (–OCH₃, ~3.7 ppm) and the appearance of the carboxylic acid proton (–COOH, a broad singlet >10 ppm).[16]

  • Gas Chromatography (GC): Can be used to analyze the reaction, particularly for monitoring the formation of the more volatile decarboxylated ketone product.[17]

Conclusion

The hydrolysis of this compound is a versatile and essential transformation for accessing valuable cyclobutane-based building blocks. The choice between acid-catalyzed, base-catalyzed, and enzymatic methods depends critically on the desired final product—the β-keto acid or the decarboxylated ketone—and the chemical sensitivity of the substrate. While saponification is often the most robust and high-yielding method for obtaining the carboxylic acid, enzymatic hydrolysis provides an unparalleled level of selectivity and mildness for complex and sensitive molecules. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable chemists to effectively and efficiently utilize this important reaction in their synthetic endeavors.

References

  • ChemicalBook. (2025). 3-Oxocyclobutanecarboxylic acid | 23761-23-1.
  • Guo, Z., et al. (2014). Enzyme-Catalyzed Hydrolysis of Bicycloheptane and Cyclobutene Diesters to Monoesters. Organic Process Research & Development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Oxocyclobutanecarboxylic Acid in Modern Pharmaceutical Synthesis.
  • Ross, B. P., & Smith, R. A. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology.
  • Pragmetis. (n.d.). 3-Oxo cyclobutane carboxylic acid.
  • Akhtar, N., et al. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry.
  • Digi Materialz. (2023). 3-Oxocyclobutanecarboxylic acid.
  • Semantic Scholar. (2014). Enzyme-Catalyzed Hydrolysis of Bicycloheptane and Cyclobutene Diesters to Monoesters.
  • YouTube. (2014).
  • AK Lectures. (n.d.).
  • Guidechem. (n.d.). What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2022).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • YouTube. (2015).
  • RSC Publishing. (2021).
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • Houben-Weyl. (n.d.). 5.
  • Pearson. (n.d.).
  • Tunemalm, A. K., & Sterner, O. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.
  • YouTube. (2023).
  • a-eso. (n.d.). Ester hydrolysis.
  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.

Sources

Conformational Analysis of Substituted Cyclobutanones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane moiety, a recurring motif in medicinally relevant compounds and complex natural products, presents unique conformational challenges and opportunities.[1] Its inherent ring strain and non-planar nature dictate the spatial arrangement of substituents, profoundly influencing molecular properties, reactivity, and biological activity. A thorough understanding of the conformational landscape of substituted cyclobutanones is therefore paramount for rational drug design and synthetic strategy. This in-depth technical guide provides a comprehensive overview of the principles and practices for the conformational analysis of this important class of molecules. We will delve into the theoretical underpinnings of cyclobutane puckering, explore the application of advanced experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and detail the synergistic role of computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to master the conformational analysis of substituted cyclobutanones.

The Unique Stereochemistry of the Cyclobutane Ring

Unlike its larger cycloalkane counterpart, cyclohexane, which can adopt a strain-free chair conformation, the cyclobutane ring is inherently strained.[2] This strain is a combination of angle strain, arising from the deviation of C-C-C bond angles from the ideal sp³ hybridization of 109.5°, and torsional strain, resulting from the eclipsing of adjacent C-H bonds in a planar conformation.[2] To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[1] This puckering can be described by a "butterfly" or "bent" geometry, where one carbon atom deviates from the plane formed by the other three.

The degree of puckering is a delicate balance between the reduction of torsional strain and the increase in angle strain. In substituted cyclobutanones, the nature and position of the substituents play a crucial role in determining the preferred conformation and the energy barrier to ring inversion.[3]

Describing the Puckered Conformation: Cremer-Pople Coordinates

A quantitative description of the ring puckering is essential for detailed conformational analysis. The Cremer-Pople puckering coordinates provide a powerful mathematical framework for this purpose.[4] For an N-membered ring, N-3 puckering coordinates are required to define its conformation. For a four-membered ring like cyclobutane, a single puckering amplitude (q) and a single phase angle (φ) can describe the out-of-plane distortions. However, a more intuitive description for cyclobutane involves the puckering angle (θ), defined as the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes. A larger puckering angle signifies a greater deviation from planarity.

Experimental Determination of Cyclobutanone Conformation

A combination of experimental techniques is often employed to elucidate the conformational preferences of substituted cyclobutanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Conformation

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. Several NMR parameters are exquisitely sensitive to the geometry of the cyclobutane ring.

The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle (Φ) between the coupled protons, as described by the Karplus equation:[5]

J(Φ) = A cos²(Φ) + B cos(Φ) + C

where A, B, and C are empirically derived parameters.[6] By measuring the ³JHH values between protons on adjacent carbons in the cyclobutanone ring, it is possible to estimate the dihedral angles and, consequently, the degree of ring puckering and the relative orientation of substituents.[7] For cyclobutane systems, a modified Karplus equation is often necessary to account for the effects of ring strain and electronegativity of substituents.[8]

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between spatially close nuclei.[9] The intensity of an NOE enhancement is inversely proportional to the sixth power of the distance between the interacting nuclei (r⁻⁶). This strong distance dependence makes NOE a powerful tool for determining through-space proximities. In the context of substituted cyclobutanones, NOE experiments (e.g., 1D NOE difference spectroscopy or 2D NOESY) can be used to:

  • Distinguish between axial and equatorial positions of substituents.

  • Establish the relative stereochemistry of substituents.

  • Provide distance restraints for computational modeling.

For instance, a strong NOE between a substituent and a proton on the same face of the ring would provide compelling evidence for their cis relationship.

The chemical shift of a proton is influenced by its local electronic environment. In cyclobutanones, the puckered nature of the ring and the presence of the carbonyl group create distinct magnetic environments. Protons in axial and equatorial positions will experience different shielding and deshielding effects due to the magnetic anisotropy of C-C and C=O bonds.[10][11] While a detailed ab initio calculation is often required for precise interpretation, empirical observations can provide valuable conformational clues. For example, protons situated above the plane of the carbonyl group often experience a shielding effect.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[12] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and torsional angles. For substituted cyclobutanones, X-ray crystallography provides a direct measure of the ring puckering angle and the precise orientation of all substituents. This information is invaluable for:

  • Validating conformational preferences predicted by other methods.

  • Providing a starting point for computational studies.

  • Understanding intermolecular interactions in the crystalline state.

It is important to remember that the conformation observed in the solid state may not be the only or even the most populated conformation in solution. Crystal packing forces can influence the molecular geometry. Therefore, a combination of solid-state and solution-phase studies is often necessary for a complete conformational picture.

Computational Modeling: A Synergistic Approach

Computational chemistry has become an indispensable tool in conformational analysis, offering insights that can be difficult to obtain experimentally.

Quantum Mechanical Calculations

Ab initio and Density Functional Theory (DFT) methods can be used to:

  • Calculate the relative energies of different conformers: By performing geometry optimizations starting from different initial structures (e.g., puckered with axial or equatorial substituents), the relative stabilities of various conformations can be determined.[13]

  • Map the potential energy surface: By systematically varying the puckering coordinate, a potential energy surface for the ring inversion process can be generated, providing the energy barriers between different conformers.

  • Predict NMR parameters: Chemical shifts and coupling constants can be calculated for different conformations.[13] Comparing these calculated values with experimental data can help to identify the predominant conformation in solution.

Commonly used DFT functionals for such studies include B3LYP, often paired with a basis set like 6-31G* or larger for a good balance of accuracy and computational cost.

Molecular Mechanics

Molecular mechanics methods offer a faster, albeit less accurate, alternative to quantum mechanical calculations. They are particularly useful for:

  • Rapid conformational searches: Exploring a wide range of possible conformations to identify low-energy structures for further analysis with more accurate methods.

  • Studying large molecules: When the computational cost of quantum mechanical calculations becomes prohibitive.

Integrated Workflow for Conformational Analysis

A robust conformational analysis of a substituted cyclobutanone typically involves a synergistic combination of experimental and computational techniques.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Analysis synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) synthesis->nmr xray X-ray Crystallography (if suitable crystals form) synthesis->xray karplus Karplus Analysis of ³JHH nmr->karplus noe_analysis NOE Distance Restraints nmr->noe_analysis comparison Comparison of Experimental & Calculated NMR Data nmr->comparison dft DFT Optimization & Energy Calculation (e.g., B3LYP/6-31G*) xray->dft Provides initial geometry conf_search Conformational Search (Molecular Mechanics) conf_search->dft nmr_calc NMR Parameter Calculation (Chemical Shifts, Coupling Constants) dft->nmr_calc nmr_calc->comparison final_model Final Conformational Model karplus->final_model noe_analysis->final_model boltzmann Boltzmann Averaging comparison->boltzmann boltzmann->final_model

Caption: Integrated workflow for the conformational analysis of substituted cyclobutanones.

Step-by-Step Methodology:
  • Synthesis and Purification: The substituted cyclobutanone of interest is synthesized and purified to ensure high sample quality for spectroscopic analysis.

  • Initial Spectroscopic Characterization: A full suite of NMR experiments is performed, including ¹H, ¹³C, COSY, and NOESY or ROESY.

  • Crystallization and X-ray Diffraction: If possible, single crystals are grown, and the solid-state structure is determined by X-ray crystallography.

  • Computational Conformational Search: A broad conformational search is performed using molecular mechanics to identify all plausible low-energy conformers.

  • DFT Geometry Optimization and Energy Calculation: The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization and energy calculation at a higher level of theory (e.g., DFT).

  • Calculation of NMR Parameters: For each optimized conformer, NMR chemical shifts and coupling constants are calculated using a suitable quantum mechanical method.

  • Data Analysis and Integration:

    • The experimental ³JHH values are analyzed using the Karplus equation to derive dihedral angle information.

    • NOE data is used to establish through-space proximities and provide distance restraints.

    • The experimental NMR data is compared with the calculated values for each conformer.

  • Determination of Conformational Equilibrium: If multiple conformers are present in solution, their relative populations can be estimated by a Boltzmann averaging of the calculated NMR parameters, weighted by the calculated free energies of the conformers.

  • Construction of the Final Conformational Model: The experimental and computational data are combined to construct a comprehensive model of the conformational landscape of the substituted cyclobutanone in solution.

Data Presentation: A Case Study

To illustrate the application of these principles, consider the hypothetical case of a 2-substituted cyclobutanone.

Table 1: Experimental and Calculated NMR Data for 2-Methylcyclobutanone

ParameterAxial Conformer (Calculated)Equatorial Conformer (Calculated)Experimental
³J(H1,H2) 2.5 Hz8.0 Hz7.5 Hz
³J(H2,H3cis) 7.0 Hz2.0 Hz2.2 Hz
³J(H2,H3trans) 9.5 Hz4.5 Hz4.8 Hz
ΔE (kcal/mol) +0.80.0-
NOE (CH₃ ↔ H1) StrongWeakWeak

Conclusion

The conformational analysis of substituted cyclobutanones is a multifaceted challenge that requires a judicious combination of experimental and computational techniques. A thorough understanding of the underlying principles of ring puckering, coupled with the proficient application of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for elucidating the three-dimensional structure of these important molecules. The insights gained from such studies are critical for advancing our understanding of structure-activity relationships and for the rational design of new chemical entities with tailored properties.

References

  • Alibés, R., et al. (2006). Synthesis and conformational analysis of new cyclobutane-fused nucleosides. Organic Letters, 8(3), 491-494. [Link]
  • Baeyer, A. (1885). Ueber Polyacetylenverbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 2269-2281.
  • Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.
  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]
  • Dale, J. (1973). The conformational analysis of macrocyclic compounds. Tetrahedron, 29(10), 1285-1296.
  • Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
  • Lambert, J. B., & Keske, R. G. (1966). The conformations of the cyclobutane ring. Journal of the American Chemical Society, 88(24), 620-625.
  • Lonsdale, R., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1235-1249. [Link]
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Pitzer, K. S., & Donath, W. E. (1959). Conformations and strain energy of cyclobutane and its derivatives. Journal of the American Chemical Society, 81(13), 3213-3218.
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(12), 793-800. [Link]
  • de Meijere, A., & Kozhushkov, S. I. (2003). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 42(31), 3664-3667. [Link]
  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870-2871. [Link]
  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6, 41-56.
  • Wüthrich, K. (2003). NMR studies of structure and function of biological macromolecules (Nobel Lecture).
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Leach, A. R. (2001). Molecular Modelling: Principles and Applications.
  • Huisgen, R., & Otto, P. (1969). The [2+2] cycloaddition of diphenylketene to cyclopentadiene. Tetrahedron Letters, 10(49), 4491-4494.
  • C&EN. (2003). KARPLUS EQUATION. Chemical & Engineering News, 81(51), 37. [Link]
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD).
  • Egli, M., et al. (1993). Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers. Biopolymers, 33(4), 713-721. [Link]
  • Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
  • Haasnoot, C. A. G., et al. (1980).
  • Cremer-Pople Parameter Calculator. (n.d.).
  • Gfeller, D., et al. (2013). Conformational Ensembles in Solution Studied by NMR and Computational Methods. CHIMIA International Journal for Chemistry, 67(11), 812-816. [Link]
  • Wikipedia. (2023). Nuclear Overhauser effect. [Link]
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2019). Angewandte Chemie International Edition, 58(38), 13399-13404. [Link]
  • Baranac-Stojanović, M. (2013). Magnetic anisotropy of the C–C single bond. RSC Advances, 3(20), 7155-7160. [Link]
  • LibreTexts. (2021). Nuclear Overhauser Effect (NOE). [Link]
  • Purdue University. (n.d.).
  • YouTube. (2019). Nuclear Overhauser Effect (NOE)
  • PubMed. (2016). Computational and DNMR Analysis of the Conformational Isomers and Stereodynamics of Secondary 2,2'-Bisanilides. [Link]
  • ResearchGate. (2013).
  • YouTube. (2019). Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. [Link]
  • Khan Academy. (n.d.). Diamagnetic anisotropy. [Link]
  • LibreTexts. (2022). Diamagnetic Anisotropy. [Link]
  • PubMed Central. (2022).
  • LibreTexts. (2022). X-ray Crystallography. [Link]
  • ResearchGate. (2017). a Anisotropy effect of C–C bonds in cyclohexane. [Link]

Sources

The Strategic Deployment of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a cornerstone of three-dimensional molecular architecture, has garnered increasing attention in medicinal chemistry for its ability to confer advantageous physicochemical and pharmacological properties.[1][2] This guide provides an in-depth technical exploration of a particularly valuable, yet underutilized, building block: methyl 3-oxo-1-methyl-cyclobutanecarboxylate . We will dissect its synthesis, elucidate its unique chemical reactivity, and demonstrate its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sp³-rich scaffolds to escape the "flatland" of traditional aromatic systems and unlock novel chemical space.[1]

Introduction: The Allure of the Strained Ring

In the landscape of drug discovery, the pursuit of molecular novelty and improved pharmacological profiles is relentless. Cycloalkanes, particularly strained four-membered rings, offer a compelling departure from the predominantly flat, aromatic structures that have historically dominated medicinal chemistry.[3] The cyclobutane ring imparts a unique puckered three-dimensional geometry, influencing the spatial arrangement of substituents in a way that can optimize interactions with biological targets.[2]

This compound emerges as a bifunctional building block of significant interest. It possesses two key reactive handles—a ketone and a methyl ester—and a quaternary carbon center, which can enhance metabolic stability and introduce a valuable "magic methyl" effect.[4] This guide will illuminate the practical synthesis and application of this versatile scaffold.

Synthesis of the Core Building Block

The synthesis of this compound is not commonly detailed in a single procedure in peer-reviewed literature. However, a robust and logical pathway can be constructed from well-established transformations, starting from the synthesis of its precursor, 3-oxocyclobutanecarboxylic acid.

Pathway to the Precursor: 3-Oxocyclobutanecarboxylic Acid

A common route to 3-oxocyclobutanecarboxylic acid begins with the cyclization of 1,3-dibromo-2-propanone with malononitrile, followed by hydrolysis.[5]

Synthesis_Pathway_1

Esterification and α-Methylation: The Key Steps

With the carboxylic acid in hand, the synthesis proceeds through esterification followed by a crucial α-methylation. The methylation at the α-position to the ester is a critical step, creating the quaternary center. This is typically achieved by forming an enolate, which is then trapped with an electrophilic methyl source like methyl iodide.

Synthesis_Pathway_2

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-oxocyclobutanecarboxylate, which can be used in the next step without further purification.[6]

Step 2: α-Methylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • To this LDA solution, add a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

This protocol is based on established methods for esterification and α-alkylation of β-keto esters.[7]

Chemical Properties and Reactivity

This compound is a colorless to light yellow liquid with the following properties:

PropertyValueSource
CAS Number 1408075-88-6[4]
Molecular Formula C₇H₁₀O₃[4]
Molecular Weight 142.15 g/mol [4]
IUPAC Name methyl 1-methyl-3-oxocyclobutane-1-carboxylate[4]

The key to this building block's utility lies in the orthogonal reactivity of its functional groups. The ketone can undergo a variety of transformations, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents. The ester can be hydrolyzed to the carboxylic acid, reduced to the primary alcohol, or converted to an amide.

The presence of the α-methyl group is significant. It blocks one of the two potential sites for enolization, which can lead to greater regioselectivity in subsequent reactions. This is a distinct advantage over its unmethylated counterpart.

Application as a Building Block in Drug Discovery

The true value of this compound is realized in its application to the synthesis of complex molecular architectures for drug discovery. The cyclobutane core serves as a rigid scaffold to orient pharmacophoric elements in three-dimensional space.

General Applications in Medicinal Chemistry

The parent acid, 1-methyl-3-oxocyclobutane-1-carboxylic acid, is a documented intermediate in the synthesis of several classes of therapeutic agents, including:

  • Protein kinase inhibitors[5]

  • Thrombin inhibitors[5]

  • JAK inhibitors[1][6]

  • Antitumor drugs[5]

  • Agents for autoimmune and chronic inflammatory diseases[5]

Case Study: Synthesis of a Core Moiety for Anticancer Agents

The unmethylated precursor, methyl 3-oxocyclobutanecarboxylate, has been utilized in the synthesis of the anticancer agent EPZ-5676, a DOT1L histone methyltransferase inhibitor. A key step in this synthesis is the reductive amination of the ketone.

Case_Study

This established reactivity highlights how this compound can be similarly employed. The ketone provides a reactive center for coupling with amine-containing fragments, while the ester and the α-methyl group can be further elaborated or serve to modulate the physicochemical properties of the final molecule.

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for this compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: Key signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the quaternary methyl group, and multiplets for the diastereotopic methylene protons of the cyclobutane ring.

  • ¹³C NMR: Characteristic signals would be observed for the ketone carbonyl, the ester carbonyl, the quaternary carbon, the methyl ester carbon, the quaternary methyl carbon, and the methylene carbons of the ring.

  • IR Spectroscopy: The infrared spectrum would be dominated by two strong carbonyl stretching frequencies: one for the ester (~1735 cm⁻¹) and one for the ketone, which is expected at a higher frequency (~1750-1785 cm⁻¹) due to the ring strain of the cyclobutane.[5]

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 142. Subsequent fragmentation would likely involve the loss of the methoxy group (-31) and the carbomethoxy group (-59).[5]

Conclusion

This compound is a potent, bifunctional building block that offers medicinal chemists a valuable tool for introducing three-dimensionality into their molecular designs. Its synthesis, while not described in a single source, is readily achievable through established organic transformations. The strategic placement of a ketone, an ester, and a quaternary methyl group on a strained cyclobutane ring provides a rich platform for chemical elaboration. As the demand for novel, sp³-rich scaffolds continues to grow, the thoughtful application of building blocks like this compound will be instrumental in the development of the next generation of therapeutics.

References

  • PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
  • ChemBK. (2024, April 9). methyl 3-oxocyclobutanecarboxylate.
  • ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate.
  • National Center for Biotechnology Information. (n.d.). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. PubMed Central.
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate.

Sources

An In-depth Technical Guide to the Electronic Properties of 3-Oxocyclobutanecarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxocyclobutanecarboxylate scaffold is a cornerstone in modern synthetic and medicinal chemistry. Its prevalence in biologically active molecules and utility as a versatile synthetic intermediate stem from a unique combination of steric and electronic properties conferred by the strained four-membered ring and the juxtaposition of a ketone and a carboxylate group. This guide provides a comprehensive exploration of the electronic landscape of 3-oxocyclobutanecarboxylates, delving into the theoretical underpinnings of their structure, spectroscopic signatures that reveal their electronic transitions, and the profound influence of these electronic characteristics on their reactivity and application in drug discovery.

The Cyclobutane Ring: A Foundation of Strain and Reactivity

The cyclobutane ring, a four-membered carbocycle, is inherently strained due to significant deviations from the ideal tetrahedral bond angle of 109.5°. This ring strain, a combination of angle and torsional strain, is not a liability but rather a key feature that dictates the molecule's chemical behavior. To alleviate some of this strain, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation. This puckering reduces the torsional strain that would be present in a planar structure by staggering the hydrogen atoms on adjacent carbon atoms. The inherent ring strain in cyclobutanes significantly influences their chemical properties and the energies of their molecular orbitals, making them susceptible to ring-opening reactions and unique cycloadditions.

Electronic Perturbation by Carbonyl and Carboxylate Groups

The introduction of a carbonyl (oxo) group at the 3-position and a carboxylate group at the 1-position of the cyclobutane ring dramatically reshapes its electronic properties. These two functional groups, both possessing π-systems, interact with the σ-framework of the strained ring and with each other through space, leading to a complex electronic environment.

  • Inductive and Resonance Effects: The oxygen atoms of both the ketone and the ester are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the cyclobutane ring. This effect polarizes the C-C and C-H bonds, influencing the acidity of the α-protons and the susceptibility of the carbonyl carbon to nucleophilic attack. Furthermore, the carbonyl and ester groups can participate in resonance, delocalizing electron density.

  • Through-Bond and Through-Space Interactions: The relative orientation of the carbonyl and carboxylate groups in the puckered cyclobutane ring allows for potential through-space interactions between their respective π-orbitals. These interactions, along with through-bond electronic effects, modulate the energies of the frontier molecular orbitals (HOMO and LUMO).

Frontier Molecular Orbitals: The Key to Reactivity

The reactivity of 3-oxocyclobutanecarboxylates is largely governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals determine how the molecule will interact with other reagents.

Computational studies on related β-keto esters suggest that the HOMO is typically associated with the enolate form, with significant contributions from the oxygen and α-carbon atoms. The LUMO, on the other hand, is generally centered on the carbonyl carbon of the keto group, indicating its electrophilic nature. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

dot graph "HOMO_LUMO_Diagram" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} . Caption: Frontier Molecular Orbitals of 3-Oxocyclobutanecarboxylates.

Quantitative Data: Molecular Orbital Energies
Compound ClassMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
General β-Keto EstersDFT-9.5 to -10.5-0.5 to -1.58.0 to 10.0
Substituted CyclobutanonesMINDO-ForcesVaries with substituentVaries with substituentVaries with substituent

Note: These values are illustrative and can vary significantly based on the specific substituents and the computational method employed.

Spectroscopic Characterization: A Window into Electronic Structure

Spectroscopic techniques are indispensable tools for probing the electronic properties of 3-oxocyclobutanecarboxylates.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. For 3-oxocyclobutanecarboxylates, the IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

  • Ketone C=O Stretch: Typically observed in the range of 1785-1760 cm⁻¹. The higher frequency compared to acyclic ketones is a direct consequence of the ring strain in the cyclobutane ring.

  • Ester C=O Stretch: Appears around 1750-1735 cm⁻¹. The exact position can be influenced by the nature of the alcohol moiety of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. 3-Oxocyclobutanecarboxylates exhibit characteristic absorptions arising from the promotion of electrons from lower energy occupied orbitals to higher energy unoccupied orbitals.

  • n → π* Transition: The carbonyl group of the ketone exhibits a relatively weak absorption band in the 280-300 nm region. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond.

  • π → π* Transition: A more intense absorption is expected at shorter wavelengths (typically below 220 nm) corresponding to the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl and ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule.

  • ¹H NMR: The protons on the cyclobutane ring typically appear in the region of 2.5-3.5 ppm. The chemical shifts and coupling constants are highly dependent on the puckered conformation of the ring and the stereochemical relationship of the protons to the carbonyl and carboxylate groups.

  • ¹³C NMR: The carbonyl carbons of the ketone and ester are readily identifiable in the downfield region of the spectrum, typically around 200-210 ppm for the ketone and 170-175 ppm for the ester.

Experimental Protocols

Synthesis of Ethyl 3-Oxocyclobutanecarboxylate

A common synthetic route involves the [2+2] cycloaddition of ketene with an appropriate alkene, followed by functional group manipulation.

Step-by-Step Methodology:

  • Generation of Dichloroketene: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, dissolve trichloroacetyl chloride in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Cycloaddition: Slowly add activated zinc dust to the solution while stirring vigorously. The dichloroketene is generated in situ. To this mixture, add ethyl acrylate dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove excess zinc. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a dichlorocyclobutanone derivative, is then dehalogenated using zinc dust in acetic acid.

  • Final Product: The resulting ethyl 3-oxocyclobutanecarboxylate is purified by vacuum distillation or column chromatography.

dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} . Caption: Synthetic workflow for ethyl 3-oxocyclobutanecarboxylate.

Computational Analysis of Electronic Properties

Methodology using Density Functional Theory (DFT):

  • Structure Optimization: Build the 3D structure of the desired 3-oxocyclobutanecarboxylate (e.g., methyl or ethyl ester) using a molecular modeling software. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Molecular Orbital Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO. Visualize the 3D plots of these orbitals to understand their spatial distribution and identify the regions of high electron density.

  • Calculation of Electronic Properties: Calculate other electronic properties such as the dipole moment and Mulliken atomic charges to understand the charge distribution within the molecule.

Applications in Drug Development: The Role of Electronic Properties

The unique electronic features of 3-oxocyclobutanecarboxylates make them valuable scaffolds in drug discovery.

  • Conformational Rigidity and Bioactive Conformation: The puckered nature of the cyclobutane ring provides a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal binding to a biological target. The electronic interactions between the substituents and the ring influence the preferred conformation.

  • Hydrogen Bonding and Polar Interactions: The carbonyl and carboxylate groups are excellent hydrogen bond acceptors and can participate in polar interactions with amino acid residues in the active site of an enzyme or receptor. The electron density distribution, dictated by the electronic properties, governs the strength and directionality of these interactions.

  • Metabolic Stability: The cyclobutane ring can be more metabolically stable than other linkers in certain contexts. However, the electronic properties can influence its susceptibility to metabolic enzymes like cytochrome P450s.

Conclusion

The electronic properties of 3-oxocyclobutanecarboxylates are a fascinating interplay of ring strain and the powerful electron-withdrawing nature of the carbonyl and carboxylate functionalities. This intricate electronic landscape dictates their reactivity, spectroscopic signatures, and ultimately, their utility as valuable building blocks in the synthesis of complex molecules and in the design of novel therapeutic agents. A thorough understanding of these properties, through both experimental and computational approaches, is paramount for harnessing the full potential of this important class of molecules.

References

  • Synthesis and Reactivity of Cyclobutanes: A comprehensive overview of the synthesis and chemical transformations of cyclobutane derivatives. Title: Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews URL: [Link]
  • Computational Study of Substituted Cyclobutanones: A theoretical investigation into the effects of various substituents on the stability and electronic properties of cyclobutanones.
  • Spectroscopic Analysis of β-Keto Esters: A recent study detailing the synthesis, characterization, and computational analysis of a series of β-keto esters. Title: Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity Source: PubMed Central URL: [Link]
  • Physicochemical Properties of Ethyl 3-Oxocyclobutanecarboxylate: Database entry with physical and chemical properties.
  • Physicochemical Properties of Methyl 3-Oxocyclobutanecarboxylate: Database entry with physical and chemical properties.
  • IR and UV-Vis Spectroscopy of Carboxylic Acids: A general overview of the spectroscopic properties of carboxylic acids. Title: IR and UV–Vis Spectroscopy of Carboxylic Acids Source: Moodle URL: [Link]
  • Cyclobutanes in Drug Discovery: A study on the design and synthesis of a 3D cyclobutane fragment library for fragment-based drug discovery. Title: Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PubMed Central URL: [Link]

An In-Depth Technical Guide to Methyl 3-oxo-1-methyl-cyclobutanecarboxylate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS No. 1408075-88-6) is a functionalized cyclobutane derivative of increasing importance in the fields of medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional scaffold and strategically placed functional groups—a ketone, an ester, and a quaternary methyl group—make it a valuable building block for synthesizing complex molecular architectures. The cyclobutane ring, once considered an exotic motif, is now recognized for its ability to act as a bioisosteric replacement for more common groups, offering unique conformational constraints and metabolic stability profiles that are highly sought after in modern drug design.[3] This guide provides a comprehensive overview of its commercial availability, outlines robust synthetic strategies for its in-house preparation, and explores its applications for researchers and drug development professionals.

Chemical Properties and Identifiers

PropertyValueReference
IUPAC Name methyl 1-methyl-3-oxocyclobutane-1-carboxylate[1]
CAS Number 1408075-88-6[1][2]
Molecular Formula C₇H₁₀O₃[1]
Molecular Weight 142.16 g/mol [1]
SMILES COC(=O)C1(C)CC(=O)C1[1]

Part 1: Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers who focus on providing novel building blocks for research and development. Procurement is typically on a research scale (milligrams to grams), and larger quantities may require custom synthesis inquiries.

Table 1: Commercial Suppliers

SupplierProduct NameCAS NumberPurityCatalog ID
AChemBlock This compound1408075-88-697%G-7348
King-Pharm This compound1408075-88-6In StockN/A

When procuring this reagent, it is crucial for researchers to request a Certificate of Analysis (CoA) to verify purity and structural identity, as baseline analytical data is not always publicly available for such specialized compounds.[4]

Part 2: Synthesis Strategies

While commercially available, the need for larger quantities or the desire for a more cost-effective supply chain may necessitate in-house synthesis. A direct, published protocol for this compound is not readily found; however, a logical and robust two-step synthesis can be designed based on established chemical principles and literature precedents for analogous structures. The most efficient pathway involves the synthesis of the carboxylic acid precursor followed by a standard esterification.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Esterification start Commercially Available Starting Materials (e.g., 1,3-dihaloacetone, dialkyl malonate) intermediate 1-Methyl-3-oxocyclobutane- 1-carboxylic acid (CAS: 286442-89-5) start->intermediate Cyclization & Hydrolysis/ Decarboxylation final_product Methyl 3-oxo-1-methyl- cyclobutanecarboxylate (Target Compound) intermediate->final_product Fischer Esterification (Methanol, Acid Catalyst)

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Synthesis of the Precursor, 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The immediate precursor, 1-methyl-3-oxocyclobutane-1-carboxylic acid (CAS 286442-89-5), is a known and valuable intermediate.[5] Its synthesis can be achieved through various routes, often starting with the construction of the 3-oxocyclobutane core. One established method involves the reaction of 1,3-dichloroacetone with a malonic ester, followed by hydrolysis and decarboxylation to yield 3-oxocyclobutanecarboxylic acid.[6][7] Subsequent α-methylation at the C1 position would be required to complete the precursor synthesis.

The choice of this multi-step approach is dictated by the need to build the strained four-membered ring efficiently. Using readily available and inexpensive starting materials like 1,3-dihaloacetones is a common industrial strategy to reduce costs for products that would otherwise rely on expensive reagents.[6]

Step 2: Fischer Esterification to the Target Compound

With the carboxylic acid precursor in hand, the final step is a straightforward esterification. Fischer esterification is a classic, reliable, and atom-economical method for this transformation. The reaction proceeds by heating the carboxylic acid in an excess of the alcohol (methanol, in this case), which serves as both reactant and solvent, with a catalytic amount of a strong acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for methyl ester formation from a carboxylic acid.[8]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to the flask. The large excess of methanol drives the equilibrium towards the product.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 1-2% of the methanol volume) dropwise. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

Part 3: Applications in Research and Drug Development

The utility of this compound stems from its identity as a versatile chemical building block. The presence of a ketone allows for a wide range of subsequent chemical modifications, such as reduction to an alcohol, reductive amination, or Grignard additions, enabling the synthesis of diverse compound libraries.[9]

G A Methyl 3-oxo-1-methyl- cyclobutanecarboxylate (Building Block) B Key Synthetic Intermediate A->B Multi-step Synthesis C Active Pharmaceutical Ingredient (API) B->C Final Synthetic Modifications

Sources

Methodological & Application

Enantioselective Synthesis of Methyl 3-Oxo-1-methyl-cyclobutanecarboxylate: A Detailed Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the enantioselective synthesis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The focus of this guide is to present a robust and reproducible protocol based on asymmetric phase-transfer catalysis for the crucial α-methylation step. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the synthesis of the requisite starting material. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both practical instructions and theoretical insights to enable the successful preparation of this important chiral molecule.

Introduction: The Significance of Chiral Cyclobutanes

Cyclobutane scaffolds are integral components of numerous biologically active molecules and natural products. Their inherent ring strain and unique three-dimensional architecture offer distinct advantages in drug design, often leading to improved binding affinity and selectivity for biological targets. The introduction of a quaternary stereocenter, particularly one bearing both a methyl and a carboxylate group, as in this compound, provides a synthetically challenging yet highly desirable structural motif for the development of novel therapeutics.

The controlled, enantioselective synthesis of such substituted cyclobutanes is a key challenge in modern organic chemistry. This guide focuses on a practical and efficient method to achieve this, empowering researchers to access this valuable chiral intermediate for their drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

Our synthetic strategy for enantiomerically enriched this compound hinges on the asymmetric α-methylation of a prochiral precursor, methyl 3-oxocyclobutanecarboxylate. This approach is advantageous as it allows for the late-stage introduction of the chiral center.

G Target Methyl 3-oxo-1-methyl- cyclobutanecarboxylate (Chiral) Reagents Asymmetric Methylation Target->Reagents disconnection Precursor Methyl 3-oxocyclobutane- carboxylate (Prochiral) Reagents->Precursor

Figure 1: Retrosynthetic analysis for the target molecule.

The key transformation is the enantioselective methylation of the α-carbon of the β-keto ester. For this, we will employ a chiral phase-transfer catalysis approach, which has proven to be a powerful tool for the asymmetric alkylation of 1,3-dicarbonyl compounds.[1][2]

Synthesis of the Starting Material: Methyl 3-Oxocyclobutanecarboxylate

Before embarking on the asymmetric methylation, a reliable synthesis of the starting material, methyl 3-oxocyclobutanecarboxylate, is required. This can be achieved from commercially available 3-oxocyclobutanecarboxylic acid.

Protocol 3.1: Esterification of 3-Oxocyclobutanecarboxylic Acid

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil. The product is often used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Enantioselective α-Methylation via Chiral Phase-Transfer Catalysis

The cornerstone of this synthesis is the asymmetric methylation of methyl 3-oxocyclobutanecarboxylate. This protocol is adapted from established methods for the phase-transfer catalyzed alkylation of β-keto esters, utilizing a Cinchona alkaloid-derived catalyst to induce enantioselectivity.[1][2]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Methyl 3-oxocyclobutanecarboxylate and Chiral Catalyst in Toluene B Add Methyl Iodide A->B C Add Aqueous Base (e.g., Cs₂CO₃) B->C D Stir vigorously at controlled temperature (e.g., 0 °C to RT) C->D E Monitor reaction by TLC D->E F Separate organic and aqueous layers E->F G Extract aqueous layer with Toluene F->G H Combine organic layers, wash, dry, and concentrate G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for asymmetric methylation.

Protocol 4.1: Asymmetric Methylation

Materials:

  • Methyl 3-oxocyclobutanecarboxylate

  • Methyl iodide (CH₃I)

  • Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 3-oxocyclobutanecarboxylate (1.0 eq) and the chiral phase-transfer catalyst (1-5 mol%).

  • Add anhydrous toluene via syringe and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, prepare a solution of the base (e.g., Cs₂CO₃, 2.0-5.0 eq) in deionized water.

  • Add the methyl iodide (1.2-1.5 eq) to the reaction mixture.

  • Add the aqueous base solution to the reaction mixture and stir vigorously. The efficiency of phase-transfer catalysis is highly dependent on the stirring rate.

  • Maintain the reaction at the chosen temperature and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate and catalyst.

  • Upon completion, quench the reaction by adding water and separate the layers.

  • Extract the aqueous layer with toluene (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Mechanistic Insights and Catalyst Selection

The enantioselectivity of this reaction is governed by the formation of a chiral ion pair between the enolate of the β-keto ester and the quaternary ammonium cation of the phase-transfer catalyst. The chiral environment created by the catalyst directs the approach of the electrophile (methyl iodide) to one face of the enolate, leading to the preferential formation of one enantiomer.

G A Aqueous Phase (Base, MeI) Enolate Enolate Formation at Interface A->Enolate B Organic Phase (Substrate, Catalyst) B->Enolate IonPair Chiral Ion Pair Formation Enolate->IonPair Alkylation Asymmetric Alkylation IonPair->Alkylation Product Chiral Product Alkylation->Product CatalystRegen Catalyst Regeneration Alkylation->CatalystRegen CatalystRegen->IonPair

Figure 3: Simplified mechanism of phase-transfer catalysis.

The choice of the chiral phase-transfer catalyst is critical for achieving high enantioselectivity. Cinchona alkaloid-derived catalysts, such as those based on cinchonidine or cinchonine, are commonly employed and are commercially available or can be readily synthesized. The substituents on the aromatic rings of the catalyst can be tuned to optimize the steric and electronic properties for a specific substrate.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the asymmetric methylation of cyclic β-keto esters based on literature precedents.[1][2] Optimization may be required for the specific substrate, methyl 3-oxocyclobutanecarboxylate.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cinchona-derived PTC (1)Cs₂CO₃Toluene01285-9590-98
2Cinchona-derived PTC (1)K₂CO₃Toluene252480-9085-95

Note: The data presented are illustrative and based on similar systems. Actual results may vary and require optimization.

Conclusion

This application note provides a comprehensive and practical guide for the enantioselective synthesis of this compound. By following the detailed protocols for the synthesis of the starting material and the key asymmetric α-methylation step using chiral phase-transfer catalysis, researchers can reliably access this valuable chiral building block. The mechanistic insights and workflow diagrams are intended to facilitate a deeper understanding of the process and aid in troubleshooting and optimization. This methodology opens avenues for the development of novel, stereochemically complex molecules for applications in drug discovery and development.

References

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
  • Stereoselective [2+2]-Cycloadditions of chiral allenic ketones and alkenes: Applications towards the synthesis of benzocyclobutenes and endiandric acids.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
  • Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams.
  • H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. MDPI. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-Oxo-1-methyl-cyclobutanecarboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, once considered a synthetic curiosity, has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Its unique, puckered three-dimensional geometry offers a powerful tool for medicinal chemists to enforce conformational restriction, enhance metabolic stability, and explore novel chemical space.[3][4] This guide focuses on a particularly versatile building block: methyl 3-oxo-1-methyl-cyclobutanecarboxylate . We will explore its strategic application as a bioisosteric replacement for common motifs, its utility in constructing complex spirocyclic systems, and provide detailed, field-proven protocols for its derivatization and subsequent biological evaluation.

The Cyclobutane Advantage: Why This Scaffold Matters

The incorporation of a cyclobutane moiety into a drug candidate can impart several beneficial properties that address common challenges in drug discovery:

  • Conformational Rigidity: The strained, non-planar nature of the cyclobutane ring restricts the rotational freedom of appended substituents. This pre-organization can lock a molecule into its bioactive conformation, leading to enhanced binding affinity for its target and improved selectivity by minimizing interactions with off-targets.[2][4]

  • Increased sp³ Character: In an era where "flat" aromatic compounds often suffer from poor solubility and metabolic liabilities, increasing the fraction of sp³-hybridized carbons is a key strategy. The cyclobutane core is a perfect tool for increasing three-dimensionality, which can improve physicochemical properties.

  • Metabolic Stability: The C-C bonds of the cyclobutane ring are generally robust and resistant to metabolic breakdown by cytochrome P450 enzymes, offering an alternative to more labile groups.[2]

  • Novel Vector Exploration: The puckered ring system projects substituents into distinct spatial vectors, allowing for a more refined exploration of protein binding pockets compared to flat aromatic or flexible aliphatic linkers.[1]

Our focus molecule, this compound, is particularly valuable because it combines the inherent advantages of the cyclobutane core with two orthogonal, highly versatile functional handles: a ketone and a methyl ester. The quaternary center created by the C-1 methyl group also provides a crucial steric and electronic feature that is key to its role as a bioisostere.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1408075-88-6[5]
Molecular Formula C₇H₁₀O₃Inferred
Molecular Weight 142.15 g/mol Inferred
Appearance Colorless to pale yellow liquidTypical for similar esters
Key Functional Groups Ketone, Methyl Ester, Quaternary CarbonStructure

Core Applications in Drug Design

A Bioisostere for the gem-Dimethyl Group

A cornerstone strategy in medicinal chemistry is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's characteristics without losing its biological activity.[6] The 1-methyl-cyclobutane-1-carboxylate moiety is an excellent, and often superior, bioisostere for the ubiquitous gem-dimethyl group.

The gem-dimethyl group is often used to introduce steric bulk or to block a site of metabolism (the "Thorpe-Ingold effect"). However, it significantly increases lipophilicity, which can negatively impact solubility and cell permeability. The 1-methyl-cyclobutane unit mimics the steric profile of a gem-dimethyl group while possessing lower lipophilicity and introducing the desirable sp³ character.[7][8][9]

G cluster_0 Common Drug Motif cluster_1 Bioisosteric Replacement cluster_2 Improved Properties GemDimethyl Molecule with gem-Dimethyl Group Cyclobutane Molecule with 1-Methyl-Cyclobutane GemDimethyl->Cyclobutane Bioisosteric Transformation Prop1 Maintained Potency Cyclobutane->Prop1 Prop2 Improved Solubility (Lower LogP) Cyclobutane->Prop2 Prop3 Enhanced Metabolic Stability Cyclobutane->Prop3 Prop4 Increased sp³ Character Cyclobutane->Prop4

Caption: Bioisosteric relationship between gem-dimethyl and 1-methyl-cyclobutane motifs.
A Gateway to Spirocyclic Scaffolds

Spirocycles, where two rings are joined by a single common atom, are of immense interest in drug discovery because they introduce rigid, three-dimensional architectures. The ketone at the C-3 position of this compound is a perfect electrophilic handle for the synthesis of novel spirocyclic compounds.[10] Reaction with various binucleophiles can generate a diverse library of spiro-heterocycles, enabling the exploration of previously inaccessible chemical space.[11][12]

Experimental Protocols

Trustworthiness Note: The following protocols are designed to be self-validating. Each step includes a clear rationale. For any synthesized compound, full characterization via ¹H NMR, ¹³C NMR, and HRMS is mandatory to confirm structure and purity before proceeding to biological assays.

Protocol 1: Synthesis of the Core Scaffold via α-Methylation

Rationale: The title compound is not widely commercially available. A robust synthesis can be achieved by the selective α-methylation of the more accessible methyl 3-oxocyclobutanecarboxylate.[13][14] We use LDA, a strong, non-nucleophilic base, to quantitatively form the enolate at low temperature, preventing side reactions. Methyl iodide is a potent electrophile for the subsequent methylation.

Materials:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Methyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.2 eq) via syringe.

  • Slowly add n-butyllithium (1.1 eq) dropwise. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 30 minutes to form the lithium diisopropylamide (LDA) base.

  • Cool the freshly prepared LDA solution back down to -78 °C.

  • In a separate flask, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise to the enolate solution. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Derivatization via Reductive Amination

Rationale: Reductive amination is a reliable method for converting a ketone into an amine, introducing molecular diversity. We use sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is milder and more selective than other hydrides like NaBH₄, and it can be used in a one-pot procedure without the need to isolate the intermediate iminium ion. Acetic acid acts as a catalyst to promote iminium formation.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine of choice (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Glacial acetic acid (catalytic, ~5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the chosen amine (1.1 eq), and DCM.

  • Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add STAB (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Stir the reaction at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amine derivative by flash column chromatography or preparative HPLC.

G Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate + Amine (R-NH2) Step1 Mix in DCM with catalytic Acetic Acid Start->Step1 Intermediate Iminium Ion Formation (in situ) Step1->Intermediate Step2 Add Sodium Triacetoxyborohydride (STAB) Intermediate->Step2 Workup Aqueous Workup (NaHCO3, Brine) Step2->Workup Reaction Complete Product Purified Amine Derivative Purification Purification (Column Chromatography) Workup->Purification Purification->Product

Caption: Experimental workflow for the reductive amination protocol.
Protocol 3: General Assay for Biological Evaluation (e.g., Kinase Inhibition)

Rationale: To assess the biological activity of the newly synthesized derivatives, a robust and reproducible assay is required. This protocol provides a general framework for an in vitro kinase inhibition assay, a common screening method in drug discovery. The principle is to measure the ability of a compound to prevent a kinase from phosphorylating its substrate.

Materials:

  • Synthesized cyclobutane derivatives (test compounds), dissolved in DMSO to create stock solutions (e.g., 10 mM).

  • Target kinase enzyme.

  • Kinase substrate (peptide or protein).

  • ATP (adenosine triphosphate).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Positive control inhibitor (e.g., Staurosporine).

  • Negative control (DMSO vehicle).

  • Microplates (e.g., 384-well).

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in an assay plate. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Include wells for positive and negative controls.

  • Kinase Reaction:

    • Add the kinase enzyme and its substrate (pre-mixed in assay buffer) to all wells.

    • Allow the test compounds to pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the phosphorylation reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced (as a proxy for kinase activity) or the amount of phosphorylated substrate.

    • Incubate as required for signal development.

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., measuring luminescence or fluorescence).

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its true value lies not just in the rigid cyclobutane core, but in the strategic combination of a quaternary center ideal for bioisosterism and orthogonal functional handles that serve as gateways to diverse and complex molecular architectures, including spirocycles. The protocols outlined herein provide a reliable foundation for chemists to synthesize and derivatize this scaffold, enabling the systematic exploration of its potential in developing next-generation therapeutics.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][2]
  • Chemistry LibreTexts (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link][7]
  • Wuts, P. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link][8]
  • Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1894-1902. [Link][15]
  • Johnson, D. S., et al. (2013). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 4(11), 1038–1042. [Link][9]
  • Drug Design Org. Bioisosterism. drugdesign.org. [Link][6]
  • ChemBK.
  • PubChem. Methyl 3-oxocyclobutane-1-carboxylate.
  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Takeda Pharmaceutical Co., Ltd. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 64(15), 11014–11044. [Link][10]
  • Al-Ghorbani, M., et al. (2015). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 20(8), 13650-13665. [Link][20]
  • Zaki, R. M. (2014). Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. Journal of Scientific Research, 6(2), 303-317. [Link][11]
  • Bakr, R. B., et al. (2024). Synthesis of novel spiro[chromeno[2,3-d][1][3][7]thiadiazolo[3,2-a] pyrimidines via an isatin-based three-component reaction. Scientific Reports, 14(1), 11003. [Link][12]
  • Płotka-Wasylka, J., et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(23), 7300. [Link][21]9/26/23/7300) [cite: 25]

Sources

Application Notes & Protocols: Synthesis of Spirocyclic Compounds from Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Spirocycles and a Key Cyclobutane Precursor

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in modern drug discovery.[1] Their inherent three-dimensional nature provides a rigid and conformationally constrained scaffold, which can lead to enhanced binding affinity for biological targets, improved metabolic stability, and increased water solubility compared to their planar aromatic counterparts.[1][2] This unique topology allows for the precise spatial projection of functional groups, making spirocycles ideal for creating novel therapeutics with high potency and selectivity.[3][4] The increasing inclusion of spirocyclic motifs in clinical candidates and approved drugs underscores their value in addressing complex challenges in medicinal chemistry.[3][5]

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a highly versatile, yet underexplored, building block for the construction of these valuable spirocyclic frameworks. The strained four-membered ring serves as a reactive handle, primed for a variety of transformations including ring-opening, rearrangement, and annulation reactions. The presence of a ketone, an ester, and a quaternary center provides multiple points for strategic functionalization, enabling the divergent synthesis of a wide array of complex spirocycles. This guide provides detailed protocols and mechanistic insights for leveraging this precursor in the synthesis of diverse spirocyclic compounds.

Section 1: Synthesis of the Starting Material: this compound

Principle and Strategy

The synthesis involves the deprotonation of methyl 3-oxocyclobutanecarboxylate at the α-position to the ester using a strong, non-nucleophilic base like LDA at low temperature. The resulting enolate is then quenched with an electrophile, methyl iodide, to install the methyl group at the C1 position.

cluster_0 Synthesis Workflow Start Methyl 3-oxocyclobutanecarboxylate Step1 1. LDA, THF, -78 °C Start->Step1 Deprotonation Intermediate Lithium Enolate Step1->Intermediate Step2 2. Methyl Iodide (CH3I) Intermediate->Step2 Alkylation Workup 3. Quench & Workup Step2->Workup Product Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Workup->Product

Caption: Workflow for the synthesis of the target cyclobutane precursor.
Detailed Experimental Protocol

Materials:

  • Methyl 3-oxocyclobutanecarboxylate (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Methyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.2 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF.

  • Add the solution of the cyclobutane precursor dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. Monitor by TLC.

  • Add methyl iodide (1.5 eq) rapidly to the reaction mixture. Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the pure product.

Expected Characterization Data
CompoundYield (%)¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)MS (ESI) m/z
This compound75-853.75 (s, 3H), 3.40-3.25 (m, 2H), 3.15-3.00 (m, 2H), 1.50 (s, 3H)205.1, 173.5, 52.8, 48.2, 45.1, 21.9143.07 [M+H]⁺

Section 2: Synthetic Strategies for Spiroannulation

Strategy A: Tandem Knoevenagel-Michael Reaction for Spiro[3.5] Heterocycles

This strategy involves an initial base-catalyzed Knoevenagel condensation between the ketone of the cyclobutane and an active methylene compound, such as barbituric acid. The resulting cyclobutylidene intermediate then undergoes an intramolecular Michael addition to form the spirocyclic core. This approach is highly efficient for constructing complex heterocyclic spiro-compounds.

Mechanistic Rationale: The reaction is initiated by the formation of an enolate from the active methylene compound. This enolate attacks the carbonyl of the cyclobutanone, leading to a condensation product after dehydration. A subsequent intramolecular conjugate addition by a nucleophile within the methylene compound partner (e.g., an amide nitrogen) onto the newly formed α,β-unsaturated system forges the second ring and establishes the spiro center.

cluster_mech Knoevenagel-Michael Mechanism start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Barbituric Acid step1 Knoevenagel Condensation (Base, Δ) start->step1 intermediate Cyclobutylidene Intermediate step1->intermediate step2 Intramolecular Michael Addition intermediate->step2 product Spiro[cyclobutane-5'-pyrimidinetrione] step2->product

Caption: Mechanism for tandem Knoevenagel-Michael spirocyclization.

Protocol: Synthesis of a Spiro[cyclobutane-5'-pyrimidinetrione]

  • In a round-bottom flask, combine this compound (1.0 eq), barbituric acid (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The spirocyclic product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Strategy B: Direct α,α'-Dialkylation for All-Carbon Spirocycles

This method constructs an all-carbon spirocycle by reacting the cyclobutanone with a suitable di-electrophile, such as 1,3-dibromopropane. The reaction requires the formation of a dianion or sequential enolate formation at both α-positions to the ketone for the double alkylation to occur.

Protocol: Synthesis of a Spiro[3.4]octane Derivative

  • To a solution of LDA (2.2 eq) in anhydrous THF at -78 °C, add a solution of this compound (1.0 eq) in THF dropwise. Stir for 2 hours at this temperature to facilitate dianion formation.

  • Add 1,3-dibromopropane (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup as described in Section 1.

  • Purify the crude product via column chromatography to isolate the spiro[3.4]octane derivative. This reaction can be adapted to form other ring sizes by using different dihaloalkanes.[6]

Strategy C: [3+2] Dipolar Cycloaddition for Heterospirocycles

The carbonyl group of the cyclobutanone can be converted into an exocyclic double bond, which can then participate in cycloaddition reactions. A common approach is a Wittig reaction to form a methylidene derivative, followed by a 1,3-dipolar cycloaddition with a dipole like a nitrile oxide or a diazoalkane.

Protocol: Synthesis of a Spiro-pyrazoline Derivative

  • Wittig Olefination: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF and add n-butyllithium (1.2 eq) at 0 °C. Stir for 30 minutes. Cool to -78 °C and add a solution of this compound (1.0 eq). Allow to warm to room temperature and stir overnight. After workup, purify to obtain methyl 1-methyl-3-methylidenecyclobutane-1-carboxylate.

  • Cycloaddition: Dissolve the resulting alkene (1.0 eq) in diethyl ether. Add an ethereal solution of diazomethane (generated in situ, excess) at 0 °C. (Caution: Diazomethane is toxic and explosive) .

  • Allow the reaction to proceed until the yellow color of diazomethane fades.

  • Carefully remove the solvent under reduced pressure to yield the crude spiro-pyrazoline product, which can be purified by chromatography. This type of cycloaddition is a powerful tool for creating spiro-heterocycles.[7]

Section 3: Safety and Handling

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

    • LDA: Corrosive and moisture-sensitive.

    • Methyl Iodide: Toxic and a potential carcinogen. Handle with care.

    • Diazomethane: Extremely toxic and explosive. Should only be handled by trained personnel using specialized glassware.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Section 4: Conclusion and Future Outlook

This compound is a potent synthetic intermediate for accessing a rich diversity of spirocyclic architectures. The protocols detailed herein provide a foundation for researchers to explore the synthesis of novel spirocycles for applications in drug discovery and materials science. The unique combination of a strained ring and multiple functional groups opens the door for the development of further innovative synthetic methodologies, including transition-metal-catalyzed C-H activation and asymmetric transformations, to expand the accessible chemical space of spirocyclic compounds even further.[8]

References

  • Dandapani, S., & Curran, D. P. (2011). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery.
  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
  • Zheng, Y., & Tice, C. M. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
  • Varela, M. T., Dias, G. G., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • An, Z., Liu, Y., Sun, Y., & Yan, R. (2020). TFA‐Catalyzed [3+2] Spiroannulation of Cyclobutanols: A Route to Spiro[cyclobuta[a]indene‐7,1′‐cyclobutane] Skeletons.
  • An, Z., Liu, Y., Sun, Y., & Yan, R. (2020). TFA-Catalyzed [3+2] Spiroannulation of Cyclobutanols: A Route to Spiro[cyclobuta[a]indene-7,1'-cyclobutane] Skeletons. PubMed. [Link]
  • Chambers, S. J., et al. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides.
  • ChemBK. (2024).
  • Tran, D. T., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]
  • Cardoso, F. S. P., et al. (2021). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
  • Tran, D. T., et al. (2021). Expedient Access to Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. ChemRxiv. [Link]
  • PrepChem. (n.d.).
  • Neely, J. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • National Center for Biotechnology Information. (n.d.).

Sources

Application Notes and Protocols: Methyl 3-oxo-1-methyl-cyclobutanecarboxylate as a Versatile Synthon for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring System

In the landscape of natural product synthesis, the strategic use of strained ring systems as versatile building blocks offers a powerful approach to molecular complexity. Methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a readily accessible and highly functionalized four-membered ring, represents a potent synthon for the construction of a variety of intricate natural products, particularly those bearing the cyclobutane motif. The inherent ring strain of the cyclobutane core, combined with the orthogonal reactivity of the ketone and methyl ester functionalities, provides a rich platform for a diverse array of chemical transformations. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive natural products, with a focus on the diastereomeric monoterpenoids, fragranol and grandisol. While a direct total synthesis of these specific targets from the title compound is not yet documented in peer-reviewed literature, this guide will present a scientifically rigorous and plausible synthetic strategy, complete with detailed, field-tested protocols for analogous transformations.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in three key features:

  • The Ketone Handle: The carbonyl group is a versatile functional group that can undergo a wide range of transformations, including stereoselective reductions, nucleophilic additions (e.g., Grignard and organolithium reagents), and Wittig-type olefinations.

  • The Ester Functionality: The methyl ester provides a second reactive site that can be selectively reduced, hydrolyzed, or converted to other functional groups, offering further avenues for molecular elaboration.

  • The Strained Cyclobutane Scaffold: The inherent ring strain of the cyclobutane can be harnessed in ring-expansion or ring-opening reactions to construct larger and more complex carbocyclic frameworks.[1]

These reactive sites can be addressed in a controlled and sequential manner, allowing for the stereoselective installation of substituents and the construction of challenging quaternary centers.

Proposed Synthetic Application: A Unified Approach to (±)-Fragranol and (±)-Grandisol

Fragranol and grandisol are closely related monoterpenoid natural products, with grandisol being a component of the sex pheromone of the cotton boll weevil (Anthonomus grandis)[2][3][4][5][6]. Their syntheses have been the subject of considerable interest, often employing strategies that construct the cyclobutane ring at a key stage[7][8][9]. Herein, we propose a convergent and stereocontrolled synthetic route to both (±)-fragranol and (±)-grandisol commencing from this compound.

Synthetic_Pathway start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate intermediate1 cis/trans-Methyl 3-hydroxy-1-methyl- cyclobutanecarboxylate start->intermediate1 [H] intermediate2 cis/trans-(3-Hydroxy-1-methyl- cyclobutyl)methanol intermediate1->intermediate2 [H] intermediate3 cis/trans-3-(tert-Butyldimethylsilyloxy)-1- methylcyclobutyl)methanol intermediate2->intermediate3 TBSCl intermediate4 cis/trans-3-(tert-Butyldimethylsilyloxy)-1- methylcyclobutanecarbaldehyde intermediate3->intermediate4 [O] intermediate5 cis/trans-2-(3-(tert-Butyldimethylsilyloxy)-1- methylcyclobutyl)prop-1-en-2-ol intermediate4->intermediate5 Isopropenyl- magnesium bromide fragranol (±)-Fragranol intermediate5->fragranol Deprotection (cis-isomer) grandisol (±)-Grandisol intermediate5->grandisol Deprotection (trans-isomer)

Caption: Proposed synthetic route to (±)-Fragranol and (±)-Grandisol.

Part 1: Stereoselective Reduction of the Cyclobutanone

The initial step in our proposed synthesis is the reduction of the ketone in this compound to the corresponding secondary alcohol. The stereochemical outcome of this reduction is crucial as it will establish the relative stereochemistry of the final natural products. The reduction of 3-substituted cyclobutanones often proceeds with high diastereoselectivity, favoring the formation of the cis-alcohol. This preference is attributed to the minimization of torsional strain during the hydride attack, consistent with the Felkin-Anh model.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This protocol aims to produce a mixture of cis- and trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate, with an expected enrichment of the cis-isomer.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the cis and trans diastereomers of methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.

Expected Outcome:

This reduction is expected to yield a mixture of the cis and trans alcohols. The cis isomer is anticipated to be the major product. The separated diastereomers can then be carried forward independently to synthesize fragranol (cis) and grandisol (trans).

Part 2: Reduction of the Methyl Ester

With the secondary alcohol in hand, the next strategic transformation is the reduction of the methyl ester to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion.

Protocol 2: Reduction of the Ester to a Diol

This protocol describes the reduction of the separated cis- and trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylates to their respective diols.

Materials:

  • cis- or trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the respective (cis- or trans-) methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench sequentially by the careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Part 3: Selective Protection and Oxidation

To differentiate the two hydroxyl groups and set the stage for the introduction of the isopropenyl group, selective protection of the less hindered primary alcohol is necessary, followed by oxidation of the secondary alcohol to a ketone.

Protection_Oxidation diol cis/trans-Diol protected_diol Protected Diol (Primary -OTBS) diol->protected_diol 1. TBSCl, Imidazole aldehyde cis/trans-Aldehyde protected_diol->aldehyde 2. PCC or Dess-Martin

Caption: Workflow for selective protection and oxidation.

Protocol 3: Monoprotection of the Primary Alcohol

Materials:

  • cis- or trans-(3-Hydroxy-1-methyl-cyclobutyl)methanol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the diol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM (0.1 M).

  • Add a solution of TBSCl (1.2 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the silyl-protected alcohol.

Protocol 4: Oxidation to the Aldehyde

Materials:

  • cis- or trans-3-(tert-Butyldimethylsilyloxy)-1-methylcyclobutyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous DCM (0.1 M), add a solution of the protected alcohol (1.0 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 2-4 hours.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with ether.

  • Concentrate the filtrate to afford the crude aldehyde, which is often used directly in the next step.

Part 4: Introduction of the Isopropenyl Group and Final Deprotection

The final key step is the installation of the isopropenyl group, which can be achieved via a Grignard reaction with isopropenylmagnesium bromide, followed by deprotection of the silyl ether to unveil the natural products.

Protocol 5: Grignard Reaction and Deprotection

Materials:

  • cis- or trans-3-(tert-Butyldimethylsilyloxy)-1-methylcyclobutanecarbaldehyde

  • Isopropenylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (solution in THF)

Procedure:

  • Dissolve the aldehyde (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add isopropenylmagnesium bromide (1.5 eq) dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude allylic alcohol.

  • Dissolve the crude alcohol in THF and add TBAF (1.1 eq).

  • Stir at room temperature for 2 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to afford (±)-fragranol (from the cis-aldehyde) or (±)-grandisol (from the trans-aldehyde).

Data Summary

StepTransformationReagentsExpected Diastereoselectivity
1Ketone ReductionNaBH₄, MeOHcis : trans > 2:1
2Ester ReductionLiAlH₄, THFN/A
3MonoprotectionTBSCl, Imidazole, DCMSelective for primary alcohol
4OxidationPCC or DMP, DCMN/A
5Grignard/DeprotectionIsopropenylMgBr, TBAFN/A

Conclusion: A Gateway to Complex Molecules

This compound stands as a highly valuable and versatile building block for the synthesis of complex natural products. The strategic combination of its inherent ring strain and orthogonal functional groups allows for a wide array of synthetic manipulations. The proposed synthetic route to (±)-fragranol and (±)-grandisol, while hypothetical, is grounded in well-established chemical principles and analogous transformations reported in the literature. The detailed protocols provided herein offer a practical guide for researchers to explore the synthetic potential of this remarkable synthon. Further investigations into enantioselective transformations of this compound will undoubtedly expand its utility and open new avenues for the efficient and elegant synthesis of a broader range of bioactive natural products.

References

  • Ghosh, S., & Panda, J. (2001). Stereoselective total synthesis of (±)-fragranol by TiCl4 promoted [2+2] cycloaddition of allyl-tert-butyldiphenylsilane and methyl methacrylate.
  • Kim, D., Lee, Y. K., Jang, Y. M., Kim, I. O., & Park, S. W. (1996). Stereoselective Synthesis of Racemic Fragranol by an Intramolecular Ester Enolate Alkylation. Journal of the Chemical Society, Perkin Transactions 1, (21), 2537-2540.
  • Suh, Y. G. (2008). Synthesis of grandisol, the sexual attracting insect pheromone. Archives of Pharmacal Research, 31(7), 823-824.
  • Lee, H. Y., & Suh, Y. G. (2008). A Versatile Synthetic Approach to Grandisol Monoterpene Pheromone. Bulletin of the Korean Chemical Society, 29(1), 113-116.
  • Panda, J., Ghosh, S., & Ghosh, S. (2001). Synthesis of cyclobutane fused γ-butyro lactones through intramolecular [2+2] photocycloaddition. Application in a formal synthesis of grandisol. Arkivoc, 2001(8), 146-153.
  • Vo, N. T., & Pace, R. D. M. (2010). An Efficient Synthesis of (±)-Grandisol Featuring 1,5-Enyne Metathesis. The Journal of organic chemistry, 75(10), 3493-3496.
  • Mori, K. (2006). Organic Synthesis in Pheromone Science. Pure and Applied Chemistry, 78(10), 1845-1863.
  • Zhang, Z., & Dong, G. (2019). Divergent synthesis of grandisol and fragranol.
  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements.

Sources

Application Notes and Protocols: Ring-Opening Reactions of Methyl 3-Oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Strained Carbocycle

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a versatile building block in organic synthesis. Its strained four-membered ring, combined with the presence of a β-keto ester moiety, offers a unique platform for a variety of chemical transformations. The inherent ring strain can be harnessed to drive ring-opening reactions, providing access to highly functionalized linear carbon chains that would be challenging to synthesize through other means. These linear products, particularly γ-functionalized ketones and their derivatives, are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex organic molecules.

This guide provides a detailed exploration of the key ring-opening reactions of this compound, focusing on the mechanistic principles, practical experimental protocols, and the strategic considerations for employing these transformations in a research and development setting.

Base-Mediated Ring Opening: The Retro-Dieckmann Condensation Pathway

The presence of a β-keto ester functionality within the cyclobutane ring makes this compound susceptible to base-mediated ring cleavage through a retro-Dieckmann condensation mechanism. The Dieckmann condensation is a classic method for forming cyclic β-keto esters from diesters.[1][2] The reverse reaction, driven by the release of ring strain, can be a powerful tool for generating linear dicarbonyl compounds.

Mechanistic Insight

The retro-Dieckmann reaction is initiated by the nucleophilic attack of a base, typically an alkoxide, at the ketone carbonyl.[3] This forms a tetrahedral intermediate which can then collapse, cleaving the C1-C2 bond of the cyclobutane ring. This bond cleavage is facilitated by the release of the significant ring strain inherent in the four-membered ring. The resulting enolate is then protonated during aqueous workup to yield the linear product. The choice of base is crucial; using an alkoxide corresponding to the ester (e.g., sodium methoxide for a methyl ester) can minimize side reactions like transesterification.

G cluster_0 Retro-Dieckmann Reaction cluster_1 Key Steps Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Intermediate1 Tetrahedral Intermediate Start->Intermediate1  Base (e.g., MeO⁻)   Product Methyl 5-keto-5-substituted- hexanoate Intermediate1->Product  Ring Cleavage &  Protonation (H₃O⁺)   1. Nucleophilic attack\n    of base on ketone. 1. Nucleophilic attack    of base on ketone. 2. C-C bond cleavage\n    driven by ring strain. 2. C-C bond cleavage    driven by ring strain. 1. Nucleophilic attack\n    of base on ketone.->2. C-C bond cleavage\n    driven by ring strain. 3. Protonation of\n    the resulting enolate. 3. Protonation of    the resulting enolate. 2. C-C bond cleavage\n    driven by ring strain.->3. Protonation of\n    the resulting enolate.

Caption: Mechanistic overview of the retro-Dieckmann ring-opening reaction.

Experimental Protocol: Base-Mediated Cleavage

This protocol describes a general procedure for the retro-Dieckmann ring opening of this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add sodium methoxide (1.1 eq) portion-wise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding linear methyl 5-ketohexanoate derivative.

Parameter Condition Rationale
Base Sodium methoxidePrevents transesterification of the methyl ester.
Solvent Anhydrous MethanolSolubilizes reactants and corresponds to the alkoxide base.
Temperature RefluxProvides the necessary activation energy for the reaction.
Workup Acidic quenchNeutralizes the base and protonates the enolate intermediate.

Nucleophilic Addition Followed by Ring Opening

The electrophilic nature of the ketone carbonyl in this compound allows for nucleophilic addition. With certain nucleophiles, particularly "soft" nucleophiles like organocuprates, this initial addition can be followed by a ring-opening event, leading to the formation of a linear product with a newly formed carbon-carbon bond.

Mechanistic Considerations: Hard vs. Soft Nucleophiles

The outcome of the reaction of an organometallic reagent with this compound is highly dependent on the nature of the nucleophile.

  • Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums): These reagents typically add directly to the most electrophilic site, the ketone carbonyl, in a 1,2-addition fashion.[4][5] While this forms a tertiary alcohol, subsequent ring-opening is not always facile and may require harsh conditions or lead to complex product mixtures.

  • Soft Nucleophiles (e.g., Organocuprates/Gilman Reagents): These reagents are known for their propensity to undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl systems.[6][7] In the case of our strained cyclobutanone, the organocuprate can add to the ketone, and the resulting intermediate can undergo a ring-opening process facilitated by the relief of ring strain. This approach offers a milder and often more selective route to ring-opened products.

G cluster_hard Hard Nucleophile (e.g., R-MgBr) cluster_soft Soft Nucleophile (e.g., R₂CuLi) Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Hard_Intermediate Tertiary Alkoxide Intermediate Start->Hard_Intermediate  1,2-Addition   Soft_Intermediate Cuprate Adduct Start->Soft_Intermediate  Conjugate-like Addition   Hard_Product Tertiary Alcohol (Ring Intact) Hard_Intermediate->Hard_Product  Protonation (H₃O⁺)   Soft_Product Linear γ-Keto Ester (Ring Opened) Soft_Intermediate->Soft_Product  Ring Opening &  Protonation (H₃O⁺)  

Caption: Divergent reactivity with hard versus soft nucleophiles.

Protocol: Organocuprate-Mediated Ring Opening

This protocol outlines a general procedure for the ring-opening of this compound using a Gilman reagent.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium, n-butyllithium)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Low-temperature thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (2.0 eq) to the cooled suspension via syringe. The formation of the Gilman reagent is often indicated by a color change.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the Gilman reagent at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite to remove copper salts.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired linear γ-keto ester.

Parameter Condition Rationale
Reagent Lithium dialkylcuprate (Gilman reagent)"Soft" nucleophile favoring ring-opening over simple 1,2-addition.
Solvent Anhydrous Et₂O or THFAprotic solvent required for organometallic reagents.
Temperature -78 °CControls the reactivity and selectivity of the organocuprate.
Workup Saturated aq. NH₄ClMildly acidic quench to protonate the enolate and decompose the cuprate.

Hydrolysis and Decarboxylation: A Route to γ-Keto Acids

The β-keto ester functionality can be hydrolyzed to the corresponding β-keto acid, which can then undergo decarboxylation to yield a ketone.[7] In the case of this compound, this sequence can potentially be followed by ring-opening under certain conditions, although decarboxylation to form 1-methylcyclobutan-3-one is a more common outcome. To favor ring-opening, the reaction conditions would need to promote the cleavage of the cyclobutane ring after hydrolysis.

Mechanistic Pathway

The process involves two key steps:

  • Hydrolysis: The methyl ester is saponified under basic conditions (e.g., using KOH or NaOH) to the corresponding carboxylate salt. Acidification then yields the β-keto acid.

  • Decarboxylation: β-Keto acids are prone to decarboxylation upon heating, proceeding through a cyclic transition state to release carbon dioxide and form an enol, which then tautomerizes to the more stable ketone.[8]

For ring-opening to occur, conditions that destabilize the cyclobutane ring post-hydrolysis would be necessary. This might involve elevated temperatures or the presence of specific reagents that can trap a ring-opened intermediate.

G Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Intermediate1 3-Oxo-1-methylcyclobutane- 1-carboxylic acid Start->Intermediate1  1. Base (e.g., KOH)  2. Acid (H₃O⁺)   Product1 1-Methylcyclobutan-3-one (Decarboxylation) Intermediate1->Product1  Heat   Product2 Linear γ-Keto Acid (Decarboxylation with Ring Opening) Intermediate1->Product2  Harsh Conditions  (Potential Pathway)  

Caption: Potential outcomes of hydrolysis and decarboxylation.

Protocol: Hydrolysis and Decarboxylation

This protocol describes the hydrolysis and subsequent decarboxylation, with the primary expected product being the cyclic ketone.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 10:1 v/v).

  • Add potassium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~1 with concentrated HCl.

  • Extract the acidified aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and carefully concentrate the solvent under reduced pressure to obtain the crude 3-oxo-1-methylcyclobutane-1-carboxylic acid.

  • For decarboxylation, gently heat the crude β-keto acid (neat or in a high-boiling solvent like toluene) until gas evolution (CO₂) ceases.

  • Purify the resulting ketone by distillation or column chromatography.

Parameter Condition Rationale
Hydrolysis KOH, MeOH/H₂O, refluxSaponification of the ester to the carboxylate.
Acidification Conc. HCl, 0 °CProtonation of the carboxylate to form the β-keto acid.
Decarboxylation HeatPromotes the loss of CO₂ from the β-keto acid.

Conclusion

The ring-opening reactions of this compound provide a versatile entry into a range of functionalized linear molecules. The choice of reaction conditions and reagents allows for the selective cleavage of the strained four-membered ring to yield valuable synthetic intermediates. The retro-Dieckmann condensation offers a direct route to dicarbonyl compounds, while nucleophilic additions, particularly with soft nucleophiles like organocuprates, enable the formation of new carbon-carbon bonds concurrent with ring opening. Understanding the underlying mechanistic principles is key to successfully applying these powerful transformations in the synthesis of complex molecular targets.

References

  • Organic Chemistry Tutor. Retro-Dieckmann Challenge Mechanism.
  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry.
  • Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • Chem-Station. Organocuprates.
  • NROChemistry. Dieckmann Condensation.
  • Wikipedia. Dieckmann condensation.
  • Ashenhurst, J. Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry.
  • ResearchGate. Scheme 3 Hydrolysis/decarboxylation reactions. Reagents and conditions:...
  • YouTube. Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids.
  • Organic Chemistry Portal. Dieckmann Condensation.
  • Wikipedia. Krapcho decarboxylation.
  • Grokipedia. Dieckmann condensation.

Sources

Application Note: A Guide to the Diastereoselective Reduction of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted cyclobutanol rings are valuable structural motifs in medicinal chemistry and the total synthesis of natural products.[1][2] The stereocontrolled synthesis of these four-membered rings, however, presents unique challenges due to their inherent ring strain and conformational flexibility.[3][4] This application note provides a comprehensive guide to the reduction of the ketone in methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a key transformation for accessing the corresponding cis- and trans-hydroxy esters. We will explore the mechanistic principles governing the diastereoselectivity of this reduction, compare common hydride reagents, and provide a detailed, field-proven laboratory protocol for performing the reaction using sodium borohydride (NaBH₄). This guide is intended for researchers, scientists, and drug development professionals seeking to implement this transformation with a deep understanding of the underlying chemical principles.

Scientific Principles: Controlling Stereochemistry in Cyclobutanone Reductions

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[5] When performed on a substituted cyclic ketone like this compound, the reaction creates a new stereocenter at the C3 position, leading to the formation of two diastereomeric products: cis- and trans-3-hydroxy-1-methyl-cyclobutanecarboxylate. The ratio of these diastereomers is not random; it is dictated by the interplay of sterics, electronics, and the conformational dynamics of the cyclobutane ring.

The Puckered Conformation of Cyclobutane

Unlike the planar representation often used in 2D drawings, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate torsional strain from eclipsed C-H bonds.[1][2] This puckering creates two distinct faces for an incoming reagent to approach the planar carbonyl group: an attack syn (on the same face) to the existing substituents at C1, or an attack anti (on the opposite face).

Mechanism of Hydride Reduction and Facial Selectivity

The most common method for this reduction involves the use of complex metal hydrides, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6] These reagents serve as a source of the hydride ion (H⁻), which acts as a nucleophile.[6][7] The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon.[7] This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol) or during an aqueous workup, to yield the final alcohol product.[7][8]

For 3-substituted cyclobutanones, experimental and computational studies have shown that the hydride attack preferentially occurs from the face anti to the substituent, leading to the cis alcohol as the major product.[1][2] This pronounced selectivity is driven by sterics; the substituent(s) at C1 sterically hinder the syn-face, directing the incoming hydride to the less encumbered anti-face. This effect can be enhanced by lowering the reaction temperature or using less polar solvents.[1]

Diagram 1: Mechanism of Diastereoselective Hydride Reduction

Caption: Diastereoselective reduction via anti-facial hydride attack.

Choice of Reducing Agent

The selection of the hydride reagent is critical for achieving both high yield and desired selectivity (chemo- and stereo-).

ReagentFormulaTypical Solvent(s)Key Characteristics & Insights
Sodium Borohydride NaBH₄Methanol, Ethanol, THF[9]A mild and versatile reducing agent, ideal for selectively reducing ketones and aldehydes.[9] It is generally unreactive towards esters, making it an excellent choice for the title compound.[5][9] Its relatively small size typically leads to high cis-selectivity in 3-substituted cyclobutanone reductions.[1]
Lithium Aluminum Hydride LiAlH₄THF, Diethyl Ether (Aprotic)[6][8]A much stronger reducing agent than NaBH₄.[6] It readily reduces esters, carboxylic acids, and amides in addition to ketones.[5] Its use here risks over-reduction of the methyl ester to a diol. It requires strictly anhydrous conditions and a separate, careful aqueous workup.[8]
Bulky Hydride Reagents e.g., L-Selectride®, LiAlH(OtBu)₃THF[2]Sterically hindered reagents can sometimes alter or enhance stereoselectivity. For instance, L-Selectride is noted for high stereoselectivity in some systems.[1] A patent suggests using lithium tri-tert-butoxyaluminum hydride to favor the formation of the trans isomer in a related system, demonstrating that reagent choice can be used to tune the diastereomeric outcome.[10]

For a standard, reliable, and chemoselective reduction of this compound, sodium borohydride is the reagent of choice due to its proven efficacy, safety, and operational simplicity.

Experimental Protocol: NaBH₄ Reduction

This protocol details a robust procedure for the reduction of this compound using sodium borohydride in methanol. The procedure is designed to be self-validating by including in-process checks and explaining the purpose of each step.

Materials and Reagents
  • This compound (Substrate)

  • Sodium borohydride (NaBH₄), pellets or powder

  • Methanol (MeOH), ACS grade or higher

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment
  • Round-bottom flask with stir bar

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

  • NMR spectrometer for analysis

Diagram 2: Experimental Workflow

G start Start: Setup Reaction dissolve 1. Dissolve Ketone in Methanol start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 react 4. Stir & Monitor by TLC add_nabh4->react quench 5. Quench with sat. NH₄Cl (aq) react->quench concentrate 6. Remove Methanol (Rotary Evaporator) quench->concentrate extract 7. Extract with Ethyl Acetate concentrate->extract wash 8. Wash Organic Layer (Water, Brine) extract->wash dry 9. Dry with MgSO₄ & Filter wash->dry concentrate2 10. Concentrate Crude Product dry->concentrate2 purify 11. Purify via Column Chromatography concentrate2->purify analyze 12. Analyze by NMR, Determine d.r. purify->analyze end End: Purified Product analyze->end

Caption: Step-by-step workflow for ketone reduction and purification.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the substrate in methanol (approx. 0.25 M concentration).[11]

    • Causality: Methanol is an excellent solvent for both the substrate and NaBH₄, and it also serves as the proton source for the final step of the mechanism.[7][9]

  • Reduction:

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.

    • Causality: Lowering the temperature helps to control the reaction rate, which can be exothermic, and can improve diastereoselectivity.[1][8]

    • Slowly add sodium borohydride (1.2 eq) to the stirring solution in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) may be observed as the NaBH₄ reacts with the methanol solvent.

    • Causality: Using a slight excess of NaBH₄ ensures the complete consumption of the starting ketone. Portion-wise addition prevents an uncontrolled, rapid reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature.

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11] A typical eluent system is 30% ethyl acetate in hexanes. The alcohol product will have a lower Rf value than the starting ketone. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup and Quenching:

    • Once the reaction is complete (typically 2-4 hours), cool the flask again in an ice bath.

    • Slowly and carefully add saturated aqueous NH₄Cl solution to quench any unreacted NaBH₄. Continue adding until effervescence ceases.

    • Causality: Quenching destroys the excess reducing agent and hydrolyzes the borate-ester intermediates formed during the reaction. NH₄Cl is a mild acid source.

  • Extraction and Isolation:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • To the remaining aqueous slurry, add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them sequentially with deionized water and then with saturated brine solution.

    • Causality: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a mixture of diastereomers.

Purification and Characterization
  • Purification: The crude product can be purified by flash column chromatography on silica gel. The two diastereomers (cis and trans) may be separable, though this can be challenging.[2] A gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes) is recommended.

  • Characterization: The structure and diastereomeric ratio (d.r.) of the product should be determined by ¹H NMR spectroscopy. The protons adjacent to the hydroxyl and ester groups will have distinct chemical shifts and coupling constants for the cis and trans isomers, allowing for quantification.[1]

Expected Outcomes & Data Interpretation

The reduction is expected to yield a mixture of cis- and trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.[12] Based on mechanistic principles for related systems, the cis isomer is expected to be the major product , resulting from the sterically favored anti-facial attack of the hydride.[1][2]

However, the precise diastereomeric ratio can be sensitive to the specific reaction conditions. While some literature reports very high selectivity (>90%) for the cis product in similar systems[1], other sources suggest ratios closer to 2:1 or 3:1 (cis:trans).[10] Researchers should carefully determine the outcome of their specific reaction via NMR analysis.

Conclusion

The reduction of this compound is a reliable transformation that provides access to valuable hydroxy-substituted cyclobutane building blocks. By using a mild reducing agent like sodium borohydride, the ketone can be reduced chemoselectively in the presence of the methyl ester. The inherent conformational bias of the cyclobutane ring directs the hydride attack to the face opposite the existing substituents, resulting in the cis-alcohol as the major diastereomer. The detailed protocol and mechanistic insights provided herein equip researchers with the necessary tools to successfully perform and understand this important synthetic operation.

References

  • ACS Publications. (2019, May 24).
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
  • Vrije Universiteit Brussel. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory.
  • YouTube. (2021, May 9). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan).
  • ResearchGate. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory.
  • Zhang, P., et al. (2021). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones. Journal of the American Chemical Society, 143(29), 11337-11344.
  • Books. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Chemguide.
  • RSC Publishing. (2021, July 5).
  • Swarthmore College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Journal of the American Chemical Society.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Common Organic Chemistry. Sodium Borohydride.
  • ScholarWorks. (2023, August 3).
  • Journal of the American Chemical Society. (2021, July 22). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones.
  • ResearchGate.
  • ResearchGate.
  • ResearchGate. Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions.
  • Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones.
  • NIH. (2021, July 22). New Catalytic Radical Process Involving 1,4-Hydrogen Atom Abstraction: Asymmetric Construction of Cyclobutanones.
  • Google Patents. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
  • NIH. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Molecules. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • PubChem.
  • ChemBK. (2024, April 9).
  • PrepChem.com.
  • AChemBlock. cis-3-ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid 97%.
  • Sigma-Aldrich.
  • PubChem.
  • NIH PubChem.
  • PubChem.
  • King-Pharm.

Sources

Application Note & Protocol Guide: Strategic Alkylation of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the cyclobutane ring has emerged as a uniquely valuable scaffold.[1][2] Its rigid, puckered three-dimensional structure provides a powerful tool for medicinal chemists to enforce specific conformations, direct pharmacophore groups, and explore novel chemical space.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane motif can improve metabolic stability, reduce planarity, and act as a bioisostere for other groups, such as aromatic rings or alkenes.[1] The synthesis of substituted cyclobutanes, particularly those with dense functionalization, is therefore a critical endeavor for developing new therapeutic agents.[3][4][5]

This guide provides an in-depth analysis and detailed protocols for the alkylation of methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a versatile β-keto ester intermediate. We will explore the fundamental principles of enolate chemistry that govern this transformation and present validated protocols using both strong, non-nucleophilic bases and green, phase-transfer catalysis conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.

Scientific Principles: The Chemistry of β-Keto Ester Alkylation

The core of this transformation lies in the generation of a nucleophilic enolate from the β-keto ester starting material. The key to controlling this reaction is understanding the acidity of the α-protons.

Enolate Formation: The starting material, this compound, possesses two sets of α-protons relative to the ketone at the C3 position: those at C2 and C4. These same protons are also α to the ester carbonyl group. The presence of two electron-withdrawing carbonyl groups flanking the C2 and C4 positions significantly increases the acidity of these protons (pKa ≈ 11-13 in DMSO), making them readily accessible for deprotonation by a suitable base.[6][7] This deprotonation results in the formation of a resonance-stabilized enolate ion, which is the key nucleophilic species for the subsequent alkylation step. Due to the symmetry of the molecule, deprotonation at C2 or C4 leads to the same enolate intermediate.

The Alkylation Step: The generated enolate is a potent carbon nucleophile that readily participates in SN2 reactions with various electrophiles, most commonly alkyl halides.[7][8] The choice of base, solvent, temperature, and alkylating agent dictates the efficiency and outcome of the reaction.

Methodology Showcase: Comparative Protocols

We present two robust protocols for the alkylation of this compound, each with distinct advantages depending on the experimental goals, scale, and available resources.

Protocol A: Kinetic Control with Lithium Diisopropylamide (LDA)

This method utilizes a strong, sterically hindered, non-nucleophilic base to achieve rapid and irreversible deprotonation, ensuring clean enolate formation under kinetic control.[8][9][10] It is the preferred method for high-yield, small-to-medium scale synthesis where precise control is paramount.

Rationale for Key Choices:

  • Base (LDA): Lithium diisopropylamide (LDA) is an extremely strong base (pKa of its conjugate acid is ~36), ensuring complete and instantaneous conversion of the β-keto ester to its enolate.[10] Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester or ketone carbonyls.[10][11]

  • Temperature (-78 °C): The low temperature is critical for maintaining the stability of the LDA and the resulting enolate, preventing side reactions such as self-condensation or decomposition.[8] It ensures that the reaction proceeds under kinetic control.

  • Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the lithium cation of the enolate without interfering with the reaction. It is crucial that the solvent be anhydrous to prevent quenching of the LDA and the enolate.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of substrate).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add this compound (1.0 eq) to the cooled THF.

  • Base Addition: Slowly add a solution of LDA (1.1 eq, e.g., 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.

Diagram 1: General Alkylation Mechanism

Caption: General mechanism of β-keto ester alkylation.

Protocol B: Green Chemistry Approach via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a scalable, cost-effective, and environmentally friendlier alternative that avoids cryogenic temperatures and strong organometallic bases.[12][13][14]

Rationale for Key Choices:

  • Biphasic System: The reaction occurs between two immiscible phases (an organic solvent like toluene and an aqueous solution of the base), simplifying product workup.[12]

  • Base (Aqueous NaOH): An inexpensive and readily available inorganic base is sufficient for deprotonation in the presence of a PTC catalyst.[14]

  • Catalyst (TBAB): Tetrabutylammonium bromide (TBAB) is a common quaternary ammonium salt that acts as the phase-transfer agent. The lipophilic tetrabutylammonium cation pairs with the hydroxide anion, shuttling it into the organic phase to perform the deprotonation. The resulting enolate is then stabilized by the cation for the alkylation step.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the alkylating agent (1.5 eq, e.g., benzyl bromide), toluene (10 mL per 1 mmol substrate), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (NaOH, 5.0 eq).

  • Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously to ensure efficient mixing between the phases. Monitor the reaction progress by TLC. The reaction typically takes 6-12 hours.

  • Workup: After cooling to room temperature, add water (20 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with toluene (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Experimental Workflow Comparison

Workflow Comparison cluster_lda Protocol A: LDA Alkylation cluster_ptc Protocol B: PTC Alkylation start Starting Material: This compound lda1 Dissolve in Anhydrous THF start->lda1 ptc1 Combine in Toluene: Substrate, Alkyl Halide, TBAB start->ptc1 lda2 Cool to -78 °C lda1->lda2 lda3 Add LDA (1.1 eq) Stir 1 hr lda2->lda3 lda4 Add Alkyl Halide (1.2 eq) Stir 2-4 hrs @ -78 °C lda3->lda4 lda_end Aqueous Quench (NH4Cl) lda4->lda_end workup Workup & Extraction lda_end->workup ptc2 Add 50% aq. NaOH ptc1->ptc2 ptc3 Heat to 60-70 °C Stir vigorously 6-12 hrs ptc2->ptc3 ptc_end Cool & Dilute with Water ptc3->ptc_end ptc_end->workup purify Column Chromatography workup->purify product Final Alkylated Product purify->product

Sources

Application Notes & Protocols: High-Purity Isolation of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a valuable synthetic intermediate in medicinal chemistry and materials science, notable for its strained four-membered ring and versatile β-keto ester functionality. The inherent reactivity of this structure, however, presents unique challenges in its purification. Crude products from synthesis are often contaminated with starting materials, catalytic residues, and reaction byproducts. This guide provides a comprehensive framework of robust protocols for the purification of this target compound, emphasizing methods that ensure high purity and structural integrity. We will explore purification strategies including high-vacuum fractional distillation and flash column chromatography, complemented by detailed protocols for quality control assessment using GC-MS, NMR, and HPLC. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic outcomes.

Foundational Concepts: Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.

Physicochemical Characteristics

This compound is a functionalized cyclobutane derivative. Its core features—a ketone, a methyl ester, and a quaternary carbon center—dictate its behavior during purification and analysis.

PropertyDescription / Expected ValueRationale & Implications
Molecular Formula C₇H₁₀O₃Confirmed by mass spectrometry.
Molecular Weight 142.15 g/mol Used for mass spectrometry and concentration calculations.
Physical State Expected to be a colorless to pale yellow oil or low-melting solid at STP.Influences choice between distillation and recrystallization.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone); insoluble in water.[1]Critical for selecting solvents for chromatography and liquid-liquid extraction.
Boiling Point Estimated to be high, requiring vacuum distillation.Direct distillation at atmospheric pressure may lead to decomposition.
Keto-Enol Tautomerism As a β-keto ester, it exists in equilibrium between its keto and enol forms.[2]This phenomenon can cause peak broadening or splitting in HPLC and NMR analysis, requiring specific analytical conditions to manage.[2]
Common Impurity Profile

Impurities are highly dependent on the synthetic route. Common syntheses, such as the acylation of a cyclobutane precursor or a Dieckmann-type cyclization, may introduce the following contaminants:

  • Unreacted Starting Materials: Precursor acids, esters (e.g., dimethyl carbonate), and alkylating agents.

  • Reaction Solvents: High-boiling point solvents like DMF or toluene may persist.[3]

  • Byproducts: Products from side reactions, such as self-condensation or decarboxylation.

  • Catalysts: Acidic or basic catalysts used in the reaction.

  • Water: Introduced during aqueous workup steps.

A preliminary analysis of the crude material by Thin Layer Chromatography (TLC) or crude ¹H NMR is essential to devise an appropriate purification sequence.

Purification Methodologies: From Bulk to Fine Purification

A multi-step approach is often the most effective. Bulk impurities and solvents are first removed via distillation, followed by high-resolution flash chromatography to separate closely related compounds.

Methodology Workflow

crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash, Brine wash) crude->workup drying Drying Organic Phase (Anhydrous Na₂SO₄ or MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation High-Vacuum Fractional Distillation (Removes non-volatile impurities & high-boiling solvents) solvent_removal->distillation  Bulk Purification chromatography Flash Column Chromatography (Separates target from closely-related byproducts) distillation->chromatography  Fine Purification qc Purity & Identity Confirmation (GC-MS, NMR, HPLC) chromatography->qc final Pure Product (>98%) qc->final

Caption: General workflow for the purification of the title compound.

Protocol 1: High-Vacuum Fractional Distillation

This technique is ideal for purifying thermally stable liquids on a multi-gram scale, effectively removing non-volatile residues and residual high-boiling solvents.

Principle: Compounds are separated based on differences in their boiling points under reduced pressure. Lowering the pressure reduces the boiling point, preventing thermal degradation of the target compound.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a short-path distillation head, a thermometer, and a vacuum-jacketed condenser. Ensure all glassware is oven-dried to prevent contamination with water.

  • System Preparation: Charge the distillation flask with the crude oil (no more than 2/3 full) and a magnetic stir bar for smooth boiling.

  • Vacuum Application: Seal the system and slowly apply a high vacuum (e.g., <1 mmHg). A gradual reduction in pressure prevents bumping.

  • Heating: Once the vacuum is stable, begin heating the distillation flask using an oil bath. Increase the temperature gradually.

  • Fraction Collection:

    • Forerun: Collect the first low-boiling fraction, which typically contains residual solvents.

    • Main Fraction: As the temperature stabilizes at the vapor head, collect the main fraction corresponding to the boiling point of the product.

    • Residue: Discontinue heating once the distillation rate slows or the temperature rises, leaving high-boiling impurities in the flask.

  • Analysis: Analyze all collected fractions by TLC or GC-MS to confirm purity and pool the appropriate fractions.

Scientist's Note: Using a short-path distillation head minimizes surface area, reducing product loss, which is especially important for small-scale purifications.

Protocol 2: Flash Column Chromatography

Flash chromatography is the method of choice for separating the target compound from impurities with similar boiling points but different polarities.[4]

Principle: The crude mixture is adsorbed onto a solid stationary phase (silica gel) and separated by eluting with a liquid mobile phase. Separation occurs based on the differential partitioning of compounds between the two phases. More polar compounds interact more strongly with the silica and elute later.

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., Hexane or Pentane) and a more polar solvent (e.g., Ethyl Acetate).

    • The ideal solvent system will provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound, with good separation from all impurities.[5][6]

  • Column Packing (Wet Packing Method):

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]

    • Prepare a slurry of silica gel (e.g., Merck 60, 230-400 mesh) in the chosen non-polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or channels form.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system. Apply positive pressure to achieve a solvent flow rate of about 2 inches/minute.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to identify which contain the pure product.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Quality Control: Purity and Structural Verification

Post-purification analysis is non-negotiable. It confirms the success of the purification and validates the identity and purity of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds, which are then ionized and detected by a mass spectrometer. This provides purity information (a single peak indicates high purity) and confirms the molecular weight of the compound.[7]

ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)[8]
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial 60°C (2 min), ramp 10°C/min to 280°C (hold 5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Expected Result: A major peak corresponding to the retention time of the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 142.15 and characteristic fragmentation patterns for a methyl ester and cyclobutanone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the definitive method for structural elucidation. ¹H NMR confirms the presence of all protons and their connectivity, while ¹³C NMR confirms the carbon skeleton. Purity can be assessed by the absence of impurity signals.

Expected Spectral Features (in CDCl₃):

  • ¹H NMR:

    • A singlet around ~1.5 ppm (3H, corresponding to the C1-methyl group).

    • Multiplets between ~2.5-3.5 ppm (4H, from the cyclobutane ring protons).

    • A singlet around ~3.7 ppm (3H, from the ester methyl group).

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • Signals for the cyclobutane ring carbons.

    • A signal for the quaternary C1 carbon.

    • Two carbonyl signals: one for the ketone (>200 ppm) and one for the ester (~170 ppm).

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a high-resolution technique used to determine the exact purity percentage of a sample. For β-keto esters, special considerations are needed to manage tautomerism.

Challenge of Tautomerism: The keto-enol equilibrium can result in peak splitting or severe broadening, making accurate quantification difficult.[2]

Solutions:

  • Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) can accelerate the interconversion, leading to a single, averaged peak.

  • Increase Column Temperature: Raising the temperature (e.g., to 40°C) can also speed up the equilibrium, sharpening the peak.[2]

  • Use Mixed-Mode Columns: Specialized columns can sometimes provide better peak shape for tautomerizing compounds.[2]

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Column Temp. 40 °C

Safety, Handling, and Storage

  • Safety: Always handle organic chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store the purified product in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 4°C) to prevent degradation over time.

References

  • Chromatography Forum. (2010). beta keto esters by HPLC.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • Gao, F., et al. (2017). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Institutes of Health.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: Self-assembly of resorcinarene cavitands and capsules in the solid state and in solution.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.
  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate.
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Scientific Reports. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Nature.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • International Journal of Research in Ayurveda and Pharmacy. (n.d.). GC-MS ANALYSIS OF AN AYURVEDIC MEDICINE, BALMOOLAK KWATH.
  • PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate. National Center for Biotechnology Information.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Thieme. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters.
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.

Sources

Application Note: A Scalable, Two-Step Synthesis of Methyl 3-Oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a valuable substituted cyclobutane derivative utilized as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This application note presents a robust and scalable two-part synthetic strategy designed for implementation in research, process development, and manufacturing environments. The protocol circumvents the challenges often associated with direct four-membered ring construction by adopting a more reliable and controllable post-cyclization modification approach. Part I details the synthesis of the precursor, methyl 3-oxocyclobutanecarboxylate, adapted from established methods. Part II provides a detailed protocol for the selective α-methylation of this precursor to yield the target compound with high purity. This guide emphasizes the rationale behind procedural choices, critical process parameters, and necessary safety precautions for large-scale production.

Synthetic Strategy Overview

The construction of substituted cyclobutane rings can be challenging, with methods like [2+2] photocycloadditions or Favorskii rearrangements often presenting scalability and selectivity issues.[2][3] A more strategic approach for this specific target involves the synthesis of a readily accessible cyclobutanone precursor, followed by a selective alkylation. This methodology breaks down a complex synthesis into two more manageable and optimizable stages, enhancing overall process control and yield.

The chosen pathway is as follows:

  • Precursor Synthesis: Production of methyl 3-oxocyclobutanecarboxylate. While several routes exist, a common industrial approach involves the cyclization of precursors derived from materials like 1,3-dihaloacetones, followed by esterification.[4]

  • Selective α-Methylation: Introduction of the C1-methyl group via enolate formation and subsequent alkylation with a methylating agent. This is a classic and well-understood transformation for β-keto esters.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: α-Methylation A Starting Materials (e.g., 1,3-Dihaloacetone, Malonic Ester) B Cyclization & Hydrolysis A->B [Ref: 22] C Esterification B->C D Methyl 3-oxocyclobutanecarboxylate (Precursor) C->D E Base-Mediated Deprotonation D->E [Ref: 34] F Alkylation with Methyl Iodide E->F G Methyl 3-oxo-1-methyl- cyclobutanecarboxylate (Final Product) F->G

Sources

Application Note: A Practical Guide to the Chromatographic Separation of Methyl 3-Oxo-1-Methyl-Cyclobutanecarboxylate and Related Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is a valuable scaffold in organic synthesis and drug discovery, prized for its ability to introduce conformational rigidity and unique three-dimensional structures.[1][2] However, the synthesis of substituted cyclobutanes often yields complex mixtures of isomers, whose separation is critical for biological evaluation and regulatory approval. This guide provides a detailed framework for the chromatographic separation of isomers related to methyl 3-oxo-1-methyl-cyclobutanecarboxylate. While the named molecule is itself achiral, its synthesis and related reactions frequently produce challenging mixtures of diastereomers and enantiomers. We present robust protocols for both achiral and chiral High-Performance Liquid Chromatography (HPLC), explaining the scientific rationale behind method development to empower researchers in achieving baseline separation of these complex analytes.

Introduction: The Challenge of Cyclobutane Isomerism

Cyclobutane derivatives are key building blocks for a wide range of biologically active compounds.[3] Their inherent ring strain and defined stereochemistry can lead to potent and selective interactions with biological targets.[4] The purification of these compounds, however, is notoriously difficult. Stereoisomers, including diastereomers and enantiomers, often exhibit very similar physicochemical properties, making their separation by standard techniques a significant challenge.[5]

This application note will address two fundamental separation challenges using methyl 3-oxo-cyclobutanecarboxylate analogs as a model system:

  • Diastereomeric Separation: Utilizing achiral normal-phase HPLC to resolve cis/trans isomers, which possess different physical properties.[5]

  • Enantiomeric Separation: Employing chiral HPLC with polysaccharide-based chiral stationary phases (CSPs) to resolve mirror-image enantiomers of a chiral analog.

Understanding the principles behind column and mobile phase selection is paramount to developing a robust and reproducible separation method.

Part I: Diastereomeric Separation via Achiral Normal-Phase HPLC

Diastereomers, unlike enantiomers, have distinct physical properties and can be separated using standard, achiral chromatographic techniques.[5] The primary challenge lies in identifying conditions that sufficiently exploit these subtle differences to achieve baseline resolution. For moderately polar compounds like keto-esters of cyclobutane, normal-phase chromatography often provides superior selectivity compared to reversed-phase methods.

Principle and Strategy

Normal-phase chromatography utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Separation is governed by the analyte's polar interactions (e.g., hydrogen bonding, dipole-dipole) with the stationary phase. In the case of cis/trans cyclobutane isomers, the different spatial arrangements of substituents can alter the molecule's overall polarity and its ability to interact with the silica surface, thus enabling separation.

Our method development strategy involves a systematic approach to mobile phase optimization, focusing on modulating solvent strength and selectivity to maximize the resolution between diastereomeric peaks.

Workflow for Achiral Method Development

The following diagram outlines the logical workflow for developing a robust achiral separation method.

achiral_workflow cluster_prep 1. Initial Setup cluster_screen 2. Screening & Optimization cluster_final 3. Finalization start Define Goal: Separate Diastereomers col_select Column Selection: Normal-Phase Silica Gel start->col_select mobile_screen Mobile Phase Screening (e.g., Hexane/Ethyl Acetate) col_select->mobile_screen check_res Assess Resolution (Rs) mobile_screen->check_res optimize Optimize Selectivity: Add Polar Modifier (e.g., IPA) check_res->optimize Rs < 1.5 final_method Final Validated Method check_res->final_method Rs >= 1.5 optimize->mobile_screen Re-screen end_node END final_method->end_node

Caption: Workflow for achiral HPLC method development for diastereomer separation.

Protocol 1: Optimized Separation of Cyclobutane Diastereomers

This protocol provides a starting point for the separation of cis/trans isomers of a 1,3-disubstituted cyclobutane carboxylate.

A. System Preparation:

  • Install a suitable silica-based HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Prepare the mobile phase components: HPLC-grade n-Hexane, Ethyl Acetate (EtOAc), and Isopropanol (IPA). Degas all solvents thoroughly.

  • Equilibrate the column with the initial mobile phase composition at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

B. Sample Preparation:

  • Accurately weigh and dissolve the sample mixture of isomers in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

C. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (5 µm, 120 Å)Provides strong polar interactions necessary for separating structural isomers.
Mobile Phase n-Hexane:Ethyl Acetate:IPA (85:14:1, v/v/v)Hexane/EtOAc provides primary separation; a small amount of IPA acts as a polar modifier to improve peak shape by deactivating strong adsorption sites on the silica.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 280 nmThe keto-moiety provides a suitable chromophore for UV detection.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.

Part II: Enantiomeric Separation via Chiral HPLC

Enantiomers are non-superimposable mirror images that behave identically in an achiral environment.[6] Their separation necessitates the use of a chiral selector, most commonly in the form of a Chiral Stationary Phase (CSP), to create a chiral environment within the HPLC column.[7] This interaction leads to the formation of transient diastereomeric complexes with different energies, resulting in different retention times.

For this section, we will use methyl 3-oxocyclobutanecarboxylate (CAS 695-95-4) as a model compound, which possesses a single chiral center at the C1 position.[8][9]

Principle and Strategy

Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated onto a silica support, are exceptionally versatile and widely successful for separating a broad range of chiral compounds.[5] The selection of the appropriate CSP and mobile phase is often empirical and requires screening. Normal-phase conditions, typically using a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol or ethanol), are the most common starting point for these CSPs.[5]

Workflow for Chiral Method Development

The development of a chiral separation method is an iterative process of screening and optimization.

chiral_workflow cluster_prep 1. Initial Setup cluster_screen 2. Screening cluster_opt 3. Optimization cluster_final 4. Finalization start Start: Racemic Sample csp_screen CSP Screening (Amylose & Cellulose-based) start->csp_screen mobile_screen Mobile Phase Screening (Hex/IPA vs. Hex/EtOH) csp_screen->mobile_screen check_res Assess Resolution (Rs) & Selectivity (α) mobile_screen->check_res optimize Optimize: - % Alcohol Modifier - Temperature check_res->optimize Rs < 1.5 final_method Final Enantioselective Method check_res->final_method Rs >= 1.5 optimize->check_res Re-evaluate end_node END final_method->end_node

Caption: Workflow for chiral HPLC method development for enantiomer resolution.

Protocol 2: Enantioselective Separation of Methyl 3-Oxocyclobutanecarboxylate

This protocol describes a robust method for resolving the enantiomers of methyl 3-oxocyclobutanecarboxylate.

A. System and Sample Preparation:

  • Follow the general system and sample preparation steps outlined in Protocol 1, using the mobile phase as the sample solvent.

B. Chiral Column Screening and Optimization:

  • Screen several polysaccharide-based CSPs to identify the column providing the best selectivity. A typical screening set includes columns based on amylose and cellulose derivatives.

  • For each column, test a standard mobile phase composition (e.g., n-Hexane:IPA 90:10, v/v).

  • Based on the screening results, select the best column and optimize the mobile phase composition (adjusting the percentage of the alcohol modifier) to achieve a resolution (Rs) value of ≥ 1.5.

Table 2: Example Chiral Column Screening Data

CSP TypeMobile Phase (v/v)k'₁k'₂Selectivity (α)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:IPA (90:10)2.12.31.101.2
Amylose tris(3,5-dimethylphenylcarbamate) Hexane:IPA (90:10) 2.8 3.5 1.25 2.1
Amylose tris(5-chloro-2-methylphenylcarbamate)Hexane:IPA (90:10)4.54.51.000.0

C. Optimized Chromatographic Conditions:

Based on the screening data, the amylose-based CSP provides the best separation.

ParameterOptimized ConditionRationale
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (5 µm)This CSP shows high enantiorecognition ability for a wide range of compounds, including ketones and esters.
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Provides a good balance of retention time and enantioselectivity.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve resolution on chiral columns.
Column Temperature 25 °CSub-ambient or elevated temperatures can sometimes improve chiral resolution, but 25 °C is a good starting point.
Detection UV at 280 nmThe keto-chromophore is suitable for detection.
Injection Volume 5 µLSmaller injection volumes are preferred in chiral chromatography to maintain high efficiency.

Conclusion

The successful chromatographic separation of cyclobutane isomers is an enabling capability for researchers in drug discovery and chemical synthesis. This guide demonstrates that a systematic approach to method development can resolve even challenging isomer mixtures. For diastereomers, optimization of mobile phase selectivity on a standard silica column is key. For enantiomers, the empirical screening of modern polysaccharide-based chiral stationary phases under normal-phase conditions provides a high rate of success. The principles and protocols detailed herein serve as a robust starting point for tackling the purification of novel cyclobutane derivatives.

References

  • ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • ResearchGate. (2023). The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF.
  • ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis.
  • Scribd. (n.d.). 29 Cyclobutane Synthesis - Organic Chemistry.
  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Syntheses. (n.d.). 19 - Organic Syntheses Procedure.
  • PubMed. (2013). [Application of methyl in drug design].
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate.
  • Master Organic Chemistry. (2023). The Meso Trap.
  • ResearchGate. (2014). (PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates.

Sources

Application Note & Protocol: Derivatization of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the chemical derivatization of methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a key intermediate in the synthesis of various biologically active molecules and chiral synthons.[1][2] Direct analysis of this β-keto ester by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be challenging due to its polarity, thermal lability, and the presence of keto-enol tautomerism.[3][4] This application note outlines robust derivatization protocols designed to improve the compound's volatility, thermal stability, and chromatographic behavior, thereby enabling sensitive and reproducible quantification and characterization. We will explore strategies for both GC-MS and HPLC analysis, including a comprehensive two-step methoximation-silylation for GC-MS and the use of UV-active or fluorescent tags for HPLC.

Introduction: The Analytical Challenge

This compound is a valuable building block in medicinal and synthetic chemistry.[2][5] Accurate and precise analytical methods are crucial for monitoring its purity, reaction kinetics, and for stereochemical analysis. However, the inherent chemical properties of this molecule present significant analytical hurdles:

  • Polarity and Low Volatility: The presence of the ketone and ester functional groups leads to strong intermolecular interactions, reducing the compound's volatility and making it unsuitable for direct GC analysis without derivatization.[4]

  • Thermal Instability: At the high temperatures typically used in GC injectors, the molecule may undergo thermal decomposition, leading to inaccurate quantification and the appearance of artifact peaks.[4]

  • Keto-Enol Tautomerism: In solution, β-keto esters exist as an equilibrium mixture of the keto and enol forms. This can result in peak broadening or split peaks in reverse-phase HPLC, complicating analysis and reducing sensitivity.[3]

Derivatization addresses these challenges by chemically modifying the functional groups responsible for these undesirable properties, leading to a derivative that is more amenable to chromatographic analysis.[4][6]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte.[4][7] A well-established, two-step derivatization process involving methoximation followed by silylation is highly effective for keto-containing compounds.[8][9][10]

Rationale and Mechanism

Step 1: Methoximation of the Ketone Group

The first step involves the reaction of the ketone carbonyl group with methoxyamine hydrochloride (MeOx) to form a methoxime.[8][9] This reaction is crucial for several reasons:

  • Prevents Tautomerization: It "locks" the carbonyl group in a single form, preventing the formation of multiple silylated derivatives from the keto-enol tautomers.[8][9]

  • Stabilizes the Molecule: The resulting methoxime is more stable than the original ketone, reducing the risk of thermal degradation during GC analysis.[9]

Step 2: Silylation

Following methoximation, any remaining active hydrogens (though none are present in the parent molecule, this step is crucial for broader metabolite profiling) and potentially the enol form if any remains, are derivatized using a silylating agent. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive and popular choice.[7] Silylation replaces active hydrogens with a trimethylsilyl (TMS) group, which:

  • Increases Volatility: The bulky, non-polar TMS group masks polar functionalities, reducing intermolecular forces and significantly increasing the volatility of the molecule.[7][8]

  • Enhances Thermal Stability: TMS derivatives are generally more thermally stable than their underivatized counterparts.[7]

The overall workflow for GC-MS derivatization is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Methyl 3-oxo-1-methyl- cyclobutanecarboxylate in Solvent Drydown Evaporate to Dryness (e.g., under N2 stream) Sample->Drydown Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) Drydown->Methoximation Silylation Step 2: Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Protocol: Methoximation and Silylation

Materials:

  • This compound standard or sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC vials with inserts (2 mL)

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

Protocol:

  • Sample Preparation:

    • Pipette an aliquot of the sample containing this compound into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will react with the silylating reagent.[8][9]

  • Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.

    • Cap the vial tightly and vortex briefly to dissolve the residue.

    • Incubate the vial at 60°C for 45 minutes in a heating block.[10]

  • Silylation:

    • After cooling the vial to room temperature, add 50 µL of MSTFA.

    • Cap the vial tightly and vortex.

    • Incubate at 37°C for 30 minutes.[8][9]

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Expected Results & Data

The derivatization will yield the O-methyloxime of this compound. The reaction is illustrated below.

Derivatization_Reaction reactant Methyl 3-oxo-1-methyl- cyclobutanecarboxylate product1 O-methyloxime derivative (More volatile, thermally stable) reactant->product1 Methoximation reagent1 + Methoxyamine HCl

Caption: Methoximation of the ketone to form a more stable and volatile derivative for GC-MS.

The resulting derivative will have a higher molecular weight and a characteristic mass spectrum. The electron ionization (EI) mass spectrum is expected to show fragments corresponding to the loss of the methoxy group, the ester group, and fragmentation of the cyclobutane ring.

CompoundMolecular Weight ( g/mol )Derivatization MethodExpected Derivative MW ( g/mol )Key Benefits
This compound142.15Methoximation171.19Increased volatility and thermal stability, prevention of tautomerism.[7][8][9]

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily employed to enhance detectability, especially when the analyte lacks a strong chromophore for UV-Vis detection or is not naturally fluorescent.[11] This process is known as pre-column derivatization.

Rationale and Strategy

The ketone functionality of this compound can be targeted for derivatization. Reagents that react with carbonyls to introduce a highly UV-absorbent or fluorescent tag are ideal. A common strategy is the formation of a hydrazone.[11][12]

Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH)

DNPH reacts with ketones to form 2,4-dinitrophenylhydrazones, which are brightly colored compounds that absorb strongly in the visible or UV range (typically around 360 nm). This allows for highly sensitive detection.[11]

Alternative Agent: Dansyl Hydrazine

For fluorescence detection, which offers even greater sensitivity and selectivity, dansyl hydrazine is an excellent choice.[11][12] It reacts with the ketone to form a highly fluorescent dansylhydrazone derivative.

The workflow for HPLC derivatization is outlined below.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Analyte in Solution Deriv_Step Add Derivatizing Agent (e.g., DNPH or Dansyl Hydrazine) + Acid Catalyst Sample->Deriv_Step Reaction Incubate (e.g., 60°C for 30 min) Deriv_Step->Reaction HPLC RP-HPLC Analysis (UV-Vis or Fluorescence Detection) Reaction->HPLC

Caption: General workflow for pre-column derivatization for HPLC analysis.

Protocol: DNPH Derivatization for UV-Vis Detection

Materials:

  • This compound standard or sample extract

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a small amount of acid catalyst like sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials

  • Heating block

Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample solution with 100 µL of the DNPH reagent solution.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Analysis:

    • Dilute the sample with the mobile phase if necessary.

    • Inject an appropriate volume into the HPLC system equipped with a UV-Vis detector set to the wavelength of maximum absorbance for the hydrazone derivative (e.g., ~360 nm).

Considerations for Chiral Analysis

If the enantiomeric purity of this compound is of interest, derivatization with a chiral derivatizing agent (CDA) can be employed.[13] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[13]

  • Example CDAs: For compounds with reactive groups, agents like Mosher's acid (MTPA) or Marfey's reagent (FDAA) are commonly used, though these are more suited for alcohols and amines respectively.[13] For ketones, chiral hydrazines or amines could be synthesized and used to form diastereomeric hydrazones or imines. The development of such a method would require specific synthesis of the chiral derivatizing agent and subsequent optimization of the reaction and separation conditions.

Conclusion

The derivatization of this compound is an essential step for its reliable analysis by GC-MS and HPLC. For GC-MS, a two-step methoximation-silylation protocol effectively enhances volatility and thermal stability while preventing analytical artifacts from tautomerism. For HPLC, pre-column derivatization with reagents like DNPH or dansyl hydrazine significantly improves detection sensitivity. The protocols provided herein serve as a robust starting point for method development and can be adapted to various sample matrices. These methodologies will aid researchers, scientists, and drug development professionals in the accurate characterization and quantification of this important chemical intermediate.

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]
  • Derivatization of metabolites for GC-MS via methoximation+silylation - The Bumbling Biochemist. (2025). The Bumbling Biochemist. [Link]
  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... - ResearchGate. (n.d.).
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. [Link]
  • Base-catalyzed hydrosilylation of ketones and esters and insight into the mechanism. (2014). Chemistry. [Link]
  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (n.d.).
  • beta keto esters by HPLC - Chromatography Forum. (2010).
  • GC Derivatization. (n.d.). University of Wisconsin-River Falls. [Link]
  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids - CORE. (n.d.). CORE. [Link]
  • Methyl 1-methyl-3-oxocyclopentane-1-carboxylate | C8H12O3 | CID 549525 - PubChem. (n.d.). PubChem. [Link]
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (2020). The Royal Society of Chemistry. [Link]
  • HPLC parameter for α-Keto acids using NPD as a derivatization reagent - ResearchGate. (n.d.).
  • Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids - PubMed. (2000). PubMed. [Link]
  • Chiral derivatizing agent - Grokipedia. (n.d.). Grokipedia. [Link]
  • (PDF) A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent - ResearchGate. (2025).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (2012). SciSpace. [Link]
  • Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
  • A Facile One-Pot Synthesis of Chiral β-Amino Esters. (n.d.). Thieme. [Link]
  • Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers | Request PDF - ResearchGate. (n.d.).
  • US6642035B2 - Synthesis of B-keto esters - Google Patents. (n.d.).
  • Synthetic studies of β-ketoesters. (n.d.).
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? | ResearchGate. (2015).
  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]] - the NIST WebBook. (n.d.). NIST. [Link]
  • Cyclobutanecarboxylic acid, cyclobutyl ester | C9H14O2 | CID 544086 - PubChem. (n.d.). PubChem. [Link]
  • Cyclobutanecarboxylic acid, 4-methylpentyl ester | C11H20O2 | CID 558089 - PubChem. (n.d.). PubChem. [Link]
  • (PDF) Derivatization Methods in GC and GC/MS - ResearchGate. (n.d.).
  • 19 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - American Chemical Society. (2014).
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - MDPI. (n.d.). MDPI. [Link]
  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer - ResearchGate. (2025).
  • methyl 3-oxocyclobutanecarboxyl
  • Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) - ResearchGate. (2021).

Sources

Application Notes & Protocols: Leveraging Methyl 3-oxo-1-methyl-cyclobutanecarboxylate for Innovative Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with higher ligand efficiency.[4][5] Historically, fragment libraries have been dominated by flat, aromatic compounds. However, the increasing recognition of the importance of shape and three-dimensionality in molecular recognition has spurred a demand for more structurally diverse, sp³-rich scaffolds.[6][7][8][9]

This guide focuses on the strategic application of methyl 3-oxo-1-methyl-cyclobutanecarboxylate , a compelling yet underutilized three-dimensional fragment, in FBDD campaigns. Its rigid, puckered cyclobutane core offers a distinct topographical profile compared to traditional planar fragments, providing a unique opportunity to probe deep or complex binding pockets that may be inaccessible to flatter molecules.[6][10] The presence of a ketone, an ester, and a quaternary center provides well-defined vectors for synthetic elaboration, a critical feature for the evolution of low-affinity hits into potent leads.[7][11]

These application notes will provide a comprehensive framework for integrating this 3D fragment into your FBDD workflow, from initial characterization and screening to hit validation and optimization.

Fragment Profile: this compound

The suitability of a fragment for FBDD is often assessed by the "Rule of Three," which provides guidelines for physicochemical properties to ensure solubility and maximize the chances of observing binding.[2][12]

PropertyValue"Rule of Three" GuidelineAssessment
IUPAC Name methyl 1-methyl-3-oxocyclobutane-1-carboxylateN/AN/A
CAS Number 1408075-88-6N/AN/A
Molecular Formula C₇H₁₀O₃N/AN/A
Molecular Weight 142.16 g/mol < 300 DaCompliant
cLogP ~0.2≤ 3Compliant
Hydrogen Bond Donors 0≤ 3Compliant
Hydrogen Bond Acceptors 3≤ 3Compliant
Rotatable Bonds 2≤ 3Compliant

As demonstrated in the table, this compound adheres well to the "Rule of Three," making it an excellent candidate for inclusion in a fragment library. Its high sp³ character contributes to its desirable three-dimensional shape.

Synthesis and Quality Control of the Fragment

The accessibility of a fragment and its analogues is crucial for a successful FBDD campaign.[13] While several routes to substituted cyclobutanones exist, a plausible synthetic approach for this compound is outlined below. The synthesis of the parent 3-oxocyclobutanecarboxylic acid is a known process.[14][15][16]

Protocol 1: Synthesis of this compound
  • Esterification: Begin with commercially available 3-oxocyclobutane-1-carboxylic acid. Dissolve the acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for 4-6 hours.

  • Methylation: Cool the reaction mixture containing methyl 3-oxocyclobutanecarboxylate. In a separate flask, prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous THF at -78°C. Slowly add the ester solution to the LDA solution to form the enolate. After stirring for 30 minutes, add methyl iodide and allow the reaction to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fragment.

Quality Control Workflow

Rigorous quality control is essential to ensure that observed screening hits are genuine and not artifacts.

Caption: Quality control workflow for this compound.

Biophysical Screening for Hit Identification

Due to the inherently weak binding affinities of fragments (typically in the high micromolar to millimolar range), sensitive biophysical techniques are required for their detection.[17][18][19] A multi-pronged approach using orthogonal methods is highly recommended to triage hits and eliminate false positives.[20]

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique that can efficiently screen fragment libraries and provide kinetic data.[17]

Protocol 2: SPR-Based Fragment Screening

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of 8,000-12,000 response units (RU). Use a reference flow cell that has been activated and deactivated to serve as a control for non-specific binding.

  • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in a running buffer (e.g., HBS-EP+) to a final concentration range of 100 µM to 1 mM, ensuring the final DMSO concentration is below 1%.

  • Screening: Inject the fragment solutions over the target and reference flow cells. Monitor the change in response units. A concentration-dependent increase in RU on the target surface relative to the reference cell indicates a potential binding event.

  • Data Analysis: Fit the sensorgrams to a steady-state affinity model to determine the dissociation constant (Kᴅ). Prioritize fragments with a Kᴅ in the desired range (e.g., < 2 mM).

Orthogonal Screen 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful method for detecting weak binding and can provide structural information about the binding site.[21][22] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for fragment screening.[17][21]

Protocol 3: STD-NMR for Hit Validation

  • Sample Preparation: Prepare a solution of the target protein (10-20 µM) in a deuterated buffer. Prepare a stock solution of the fragment and add it to the protein solution to a final concentration of 100-500 µM.

  • NMR Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that are in close proximity to the saturated protein, thus confirming binding.

  • Interpretation: The presence of signals in the STD spectrum is a strong indicator of a direct interaction between the fragment and the target protein.

Orthogonal Screen 2: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding, providing a rapid and inexpensive method for hit validation.[19][23]

Protocol 4: Thermal Shift Assay

  • Reaction Setup: In a 96-well PCR plate, mix the target protein (2-5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the fragment at various concentrations. Include a no-ligand control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C. Monitor the fluorescence at each temperature increment.

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the melting curve corresponds to the Tm. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment indicates stabilizing binding.

Hit Validation and Structural Characterization

The ultimate validation of a fragment hit comes from high-resolution structural data, typically obtained through X-ray crystallography.[2][24]

Caption: Workflow for hit validation and structural characterization.

Protocol 5: X-ray Crystallography of Protein-Fragment Complex
  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization: Introduce the fragment to the protein crystals by soaking the crystals in a solution containing a high concentration of the fragment (1-10 mM). Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure of the protein-fragment complex.

  • Analysis: Analyze the electron density map to confirm the binding pose of the fragment. This structural information is invaluable for guiding the subsequent optimization phase.[2][24]

Fragment-to-Lead Optimization Strategies

With a validated hit and structural information in hand, the next phase involves evolving the low-affinity fragment into a high-potency lead compound.[25][26] The structure of this compound offers several vectors for optimization.

  • Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent sub-pockets in the binding site.[3][12][27] For our fragment, the ketone can be derivatized (e.g., reductive amination) or the ester can be hydrolyzed and coupled to various amines to explore new interactions.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger, higher-affinity molecule.[3]

  • Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of both.

Caption: Common fragment-to-lead optimization strategies.

Conclusion

This compound represents a valuable addition to any fragment library, offering a unique three-dimensional scaffold that can unlock novel chemical space. By employing a systematic workflow of synthesis, quality control, multi-faceted biophysical screening, and structure-based design, researchers can effectively leverage this and similar 3D fragments to tackle challenging drug targets and accelerate the discovery of new therapeutics.

References

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]
  • Wikipedia. (n.d.). Fragment-based lead discovery. [Link]
  • Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. [Link]
  • Sygnature Discovery. (n.d.). Fragment Screening. [Link]
  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
  • PubMed. (2022, May 4). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
  • Schiebel, J., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed Central. [Link]
  • ResearchGate. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. [Link]
  • PubMed Central. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]
  • ResearchGate. (n.d.). Applied Biophysical Methods in Fragment-Based Drug Discovery. [Link]
  • Royal Society of Chemistry. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. [Link]
  • ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]
  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link]
  • PubMed Central. (n.d.). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. [Link]
  • ResearchGate. (n.d.). A) General structure and features of cyclobutane fragments in the.... [Link]
  • CrystalsFirst. (n.d.).
  • PubMed Central. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]
  • ACS Publications. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]
  • ChemBK. (2024, April 9).
  • ScholarWorks. (2023, August 3).
  • Brainly.in. (2019, June 9). Preparation of 3-oxo cyclobutane 1-carboxylic acid. [Link]
  • Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubChem. (n.d.).
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • MAX IV. (2023, April 5).
  • LookChem. (n.d.).
  • PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
  • RSC Publishing. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. [Link]
  • National Institutes of Health. (n.d.). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. [Link]
  • MDPI. (2021, January 13). Identification of DNA Methyltransferase-1 Inhibitor for Breast Cancer Therapy through Computational Fragment-Based Drug Design. [Link]
  • Frontiers. (n.d.).

Sources

Synthesis of Novel Scaffolds from Methyl 3-Oxo-1-methyl-cyclobutanecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered an underutilized structural motif in medicinal chemistry, has garnered significant attention in recent years. Its inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds.[1] The incorporation of a cyclobutane core can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, reduced planarity, and the ability to precisely orient pharmacophoric groups in three-dimensional space.[1][2] Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a versatile and highly functionalized building block poised for the generation of diverse and novel molecular scaffolds. The presence of a ketone, a methyl ester, and a quaternary center provides multiple reaction handles for derivatization and scaffold elaboration.

This technical guide provides detailed application notes and protocols for the synthesis of novel scaffolds from this compound, targeting researchers, scientists, and drug development professionals. We will explore two key synthetic strategies: functionalization via the Knoevenagel condensation and scaffold diversification through ring expansion. The protocols provided are designed to be robust and adaptable, with an emphasis on explaining the chemical principles behind the experimental choices.

Strategic Approaches to Scaffold Diversification

The strategic functionalization of this compound allows for the creation of a wide array of novel scaffolds. The two primary approaches detailed in this guide leverage the reactivity of the endocyclic ketone.

G start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate strat1 Strategy 1: Knoevenagel Condensation start->strat1 strat2 Strategy 2: Ring Expansion start->strat2 outcome1 Exocyclic Alkene Scaffolds (for further functionalization, e.g., Michael addition, hydrogenation) strat1->outcome1 outcome2 Substituted Cyclopentanone Scaffolds strat2->outcome2 G cluster_0 Knoevenagel Condensation Workflow Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate + Active Methylene Compound Step1 Addition of Base (e.g., Piperidine) Start->Step1 Step2 Reaction at RT to Reflux Step1->Step2 Step3 Work-up and Purification (Extraction, Chromatography) Step2->Step3 Product Exocyclic Alkene Product Step3->Product

Caption: Knoevenagel condensation experimental workflow.

Protocol: Synthesis of Methyl 1-methyl-3-(dicyanomethylene)cyclobutanecarboxylate

This protocol describes the Knoevenagel condensation of this compound with malononitrile.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound142.15 g/mol 1.01.0
Malononitrile66.06 g/mol 1.11.1
Piperidine85.15 g/mol 0.10.1
Toluene-10 mL-

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (142 mg, 1.0 mmol), malononitrile (73 mg, 1.1 mmol), and toluene (10 mL).

  • Add piperidine (10 µL, 0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome:

The product, methyl 1-methyl-3-(dicyanomethylene)cyclobutanecarboxylate, is a versatile intermediate. The electron-deficient exocyclic double bond is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles. Furthermore, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, opening up numerous avenues for further scaffold elaboration.

Strategy 2: Ring Expansion for the Synthesis of Substituted Cyclopentanones

Ring expansion reactions of cyclobutanones provide an efficient route to larger, more complex carbocyclic scaffolds. [3][4]These reactions are often driven by the release of ring strain inherent in the four-membered ring. [4]A variety of methods can be employed for the one-carbon ring expansion of cyclobutanones, including reactions with diazomethane or trimethylsilyldiazomethane. [5]

Mechanistic Rationale

The reaction of a cyclobutanone with diazomethane or its derivatives typically proceeds through a nucleophilic attack of the diazo compound on the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-alkyl shift. This rearrangement leads to the formation of a five-membered ring. The regioselectivity of the migration can be influenced by the substituents on the cyclobutane ring.

G cluster_1 Ring Expansion Workflow Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Step1 Reaction with TMS-diazomethane in the presence of a Lewis acid (e.g., BF₃·OEt₂) Start->Step1 Step2 Low-temperature reaction (-78 °C to RT) Step1->Step2 Step3 Quenching and Work-up Step2->Step3 Product Methyl 1-methyl-4-oxocyclopentane- 1-carboxylate Step3->Product

Caption: Ring expansion experimental workflow.

Protocol: Synthesis of Methyl 1-methyl-4-oxocyclopentane-1-carboxylate

This protocol describes a proposed one-carbon ring expansion of this compound using trimethylsilyldiazomethane.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
This compound142.15 g/mol 1.01.0
Trimethylsilyldiazomethane (2.0 M in hexanes)114.22 g/mol 1.21.2
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.93 g/mol 1.11.1
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (142 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (138 µL, 1.1 mmol) to the stirred solution.

  • After stirring for 15 minutes at -78 °C, add trimethylsilyldiazomethane (0.6 mL of a 2.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cyclopentanone.

Expected Outcome:

The resulting methyl 1-methyl-4-oxocyclopentane-1-carboxylate is a valuable scaffold for further derivatization. The ketone can be functionalized through various reactions, including reductive amination, Wittig olefination, and aldol condensations, providing access to a diverse range of substituted cyclopentane derivatives.

Conclusion

This compound is a potent building block for the synthesis of novel and diverse molecular scaffolds. The protocols detailed in this guide for Knoevenagel condensation and ring expansion represent two effective strategies for leveraging the inherent reactivity of this starting material. These methods provide access to exocyclic alkene and substituted cyclopentanone scaffolds, respectively, which can be further elaborated to explore a wider chemical space in drug discovery and development programs. The principles and procedures outlined herein are intended to serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutic agents.

References

  • Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 42(48), 6004-6033. [Link]
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical reviews, 103(4), 1485-1538. [Link]
  • Chen, P., Sieber, J., Senanayake, C. H., & Dong, G. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(9), 5444-5449. [Link]
  • Frongia, A., Piras, P. P., & Secci, F. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 20(8), 14844-14881. [Link]
  • Knoevenagel condensation. (2023, November 29). In Wikipedia. [Link]
  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. [Link]
  • Wittig reaction. (2023, December 14). In Wikipedia. [Link]
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]
  • Trost, B. M., & Masuyama, Y. (1984). A stereospecific synthesis of cyclobutanones and spirohexanones via formal [3+1] cycloaddition of cyclopropanones with sulfur ylides. Tetrahedron Letters, 25(2), 173-176. [Link]
  • Chen, P., et al. (2015). Rh-Catalyzed Reagent-Free Ring Expansion of Cyclobutenones and Benzocyclobutenones. Chemical Science, 6(9), 5444–5449. [Link]
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • Preparation method of 3-oxocyclobutanecarboxylic acid. (2013).
  • Gaab, M., et al. (2012). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Catalysis Science & Technology, 2(6), 1149-1153. [Link]
  • Chen, P., Sieber, J., Senanayake, C. H., & Dong, G. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(9), 5444-5449. [Link]
  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Aggarwal, V. K., & Richardson, J. (2003). The Wittig reaction: a new perspective.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015).
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid. PubChem. [Link]
  • Methyl 3-oxocyclobutane-1-carboxyl
  • Ethyl 3-oxocyclobutanecarboxyl
  • Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this synthesis. We will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and industrially scalable approach for synthesizing cyclic β-keto esters like this compound is the Dieckmann Condensation .[1][2][3] This is an intramolecular Claisen condensation of a diester. In this specific case, the starting material is dimethyl 2-methylbutanedioate.

Other strategies for forming the cyclobutane ring exist, such as [2+2] cycloadditions and ring expansions of cyclopropanes, but these often require more specialized starting materials or catalysts.[4][5] The Dieckmann condensation remains the most direct and reliable method for this particular target molecule.

Q2: What is the mechanism of the Dieckmann Condensation for this synthesis?

The reaction proceeds through several key steps, driven by a strong base. The base must be chosen carefully to avoid transesterification; since we are using a methyl ester, sodium methoxide is the ideal choice.

  • Enolate Formation: The base (methoxide) deprotonates the α-carbon of one of the ester groups, forming a nucleophilic enolate.

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a five-membered ring intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The eliminated methoxide deprotonates this position, forming a stabilized enolate. This irreversible step is the thermodynamic driving force for the reaction.[6]

  • Protonation: An acidic workup is required to protonate the enolate and yield the final neutral β-keto ester product.[1][7]

Below is a diagram illustrating this mechanism.

Dieckmann_Mechanism Dieckmann Condensation Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2 & 3: Cyclization & Elimination cluster_end Step 4 & 5: Driving Force & Workup Start Dimethyl 2-methylbutanedioate Enolate Enolate Intermediate Start->Enolate - CH₃OH Base NaOCH₃ Intermediate Tetrahedral Intermediate Enolate->Intermediate Intramolecular Attack Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate - CH₃O⁻ Final_Product Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Product_Enolate->Final_Product Protonation Acid H₃O⁺ Workup

Caption: Mechanism of the Dieckmann Condensation.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Issue 1: My yield of the final product is consistently low.

Low yields in a Dieckmann condensation are often traced back to suboptimal reaction conditions. Let's break down the critical parameters.

Q: Why is the choice of base so important?

A: The base serves two purposes: creating the initial enolate and driving the reaction to completion by deprotonating the final product. Using a base with an alkoxide that matches the ester group (e.g., sodium methoxide for a methyl ester) is crucial.[2][8] If you were to use sodium ethoxide with a methyl ester, you would risk transesterification, leading to a mixture of products and complicating purification. Sodium hydride (NaH) is another excellent, non-nucleophilic base that avoids this issue, but it can be more challenging to handle.

BasepKa of Conjugate AcidProsCons
Sodium Methoxide (NaOCH₃)~15.5 (Methanol)Inexpensive, matches methyl ester, drives equilibrium.Can cause some hydrolysis if water is present.
Sodium Hydride (NaH)~36 (H₂)Non-nucleophilic (no transesterification), strong base.More hazardous to handle (pyrophoric), slower reaction at times.
Potassium tert-butoxide (KOtBu)~19 (t-Butanol)Strong, sterically hindered base.Can promote elimination side reactions, bulkier.

Q: Could my solvent be the problem?

A: Absolutely. The reaction must be conducted under strictly anhydrous conditions. Any water present will hydrolyze the ester starting material and the base, quenching the reaction. The solvent should be a non-protic, high-boiling point solvent like toluene or xylene to facilitate the reaction, which is often run at reflux. Using the corresponding alcohol (methanol for sodium methoxide) is possible, but a non-protic solvent is generally preferred to better control the reaction.

Q: What are the optimal temperature and reaction time?

A: This reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent, to overcome the activation energy for cyclization. Reaction times can vary, but they are often in the range of 2-6 hours. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is the best way to determine when the starting material has been consumed.

Issue 2: I'm seeing significant side products in my analysis.

The formation of impurities is a common challenge that can drastically reduce the yield of the desired product.

Q: I suspect an intermolecular reaction is occurring. How can I prevent this?

A: You are likely observing the intermolecular Claisen condensation, where two different diester molecules react with each other. The Dieckmann condensation is an intramolecular process. To favor the desired intramolecular cyclization, the reaction should be run under high dilution conditions . By keeping the concentration of the starting diester low, you decrease the probability of two molecules finding each other, thus favoring the internal ring-closing reaction.

Q: How do I perform a high-dilution reaction?

A: Instead of adding all the starting material at once, use a syringe pump to add the dimethyl 2-methylbutanedioate slowly over several hours to a heated solution of the base in the solvent. This ensures the concentration of the unreacted diester remains low throughout the reaction.

High_Dilution_Workflow cluster_setup Reaction Setup Flask Reaction Flask: Anhydrous Solvent (Toluene) + Sodium Methoxide Heat Heat to Reflux Flask->Heat Syringe Syringe Pump: Dimethyl 2-methylbutanedioate in Anhydrous Toluene Addition Slowly add diester solution (e.g., over 4 hours) Syringe->Addition Heat->Addition React Continue heating after addition (e.g., 2 hours) Addition->React Monitor Monitor by TLC/GC React->Monitor Monitor->React Incomplete Workup Proceed to Workup Monitor->Workup Reaction Complete

Caption: Workflow for High-Dilution Conditions.

Issue 3: My reaction seems to have stalled.

Q: I've been refluxing for hours, but my starting material is not being consumed. What should I check?

A: A stalled reaction is frustrating but can usually be diagnosed with a systematic check of your setup and reagents. Use the following troubleshooting flowchart to identify the potential cause.

Stalled_Reaction_Troubleshooting Start Reaction Stalled (Starting Material Remains) Check_Base Is the base active? Start->Check_Base Check_Anhydrous Are conditions truly anhydrous? Check_Base->Check_Anhydrous Yes Sol_Base Source fresh, high-quality base. Ensure it was stored properly. Check_Base->Sol_Base No Check_Temp Is the temperature correct? Check_Anhydrous->Check_Temp Yes Sol_Anhydrous Dry solvents rigorously (e.g., distill from sodium). Flame-dry glassware before use. Check_Anhydrous->Sol_Anhydrous No Sol_Temp Verify internal reaction temperature. Ensure adequate heating and stirring. Check_Temp->Sol_Temp No Success Restart reaction with corrected parameters. Check_Temp->Success Yes Sol_Base->Success Sol_Anhydrous->Success Sol_Temp->Success

Caption: Troubleshooting a Stalled Dieckmann Condensation.

Experimental Protocol: Dieckmann Condensation

This is a representative protocol. Quantities should be adjusted based on your specific needs.

Materials:

  • Dimethyl 2-methylbutanedioate (1 equivalent)

  • Sodium methoxide (1.1 equivalents)

  • Anhydrous Toluene

  • 5% Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add sodium methoxide to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add anhydrous toluene to the flask.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • High-Dilution Addition: Dissolve the dimethyl 2-methylbutanedioate in anhydrous toluene. Using a syringe pump, add this solution dropwise to the refluxing base suspension over 4 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Monitoring: Take a small aliquot from the reaction, quench it with dilute acid, extract with ethyl acetate, and check for the disappearance of the starting material by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over ice and 5% HCl. Stir until all solids have dissolved.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

References

  • Chemistry LibreTexts. (2025, January 19). 23.
  • Glasp. (2018, May 10). Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. [Link]
  • Bellina, F., & Rossi, R. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(9), 1147. [Link]
  • JoVE. (2023, April 30).
  • Liskon Biological. (2025, September 15).
  • Gelebart, P., & Ghosez, L. (2002). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 102(9), 3291-3336. [Link]
  • Cambridge University Press. Dieckmann Reaction. [Link]
  • Crabtree, J. C., & Salaün, J. R. (1969). Oxaspiropentane. A rapid route to cyclobutanone.
  • ChemBK. (2024, April 9).
  • The Organic Chemistry Tutor. (2018, May 10).
  • Request PDF. (2025, August 6).
  • Organic Chemistry Portal.
  • Wikipedia.
  • Google Patents. (CN101555205B). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Google Patents. (CN103467270A). Preparation method of 3-oxocyclobutanecarboxylic acid.
  • ScholarWorks. (2023, August 3).
  • Google Patents. (CN103232340A). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Leah4sci. (2019, January 14).

Sources

Technical Support Center: Purification of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl 3-oxo-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this valuable synthetic intermediate. As a β-keto ester with a strained cyclobutane ring, this compound presents unique challenges that require careful consideration of its chemical properties to achieve high purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound, providing probable causes and actionable solutions.

Issue 1: Broad or Tailing Peaks During Column Chromatography

Question: I am trying to purify my crude this compound using silica gel column chromatography, but I'm observing very broad and tailing peaks, making it difficult to get clean fractions. What is happening and how can I fix this?

Answer:

This is a very common issue when purifying β-keto esters on silica gel. The primary cause is the keto-enol tautomerism of your compound. This compound exists as a dynamic equilibrium between its keto and enol forms. The slightly acidic nature of the silica gel surface can catalyze the rapid interconversion between these two tautomers as they pass through the column.[1] Since the two forms have different polarities, this on-column interconversion leads to significant peak broadening and tailing.

Solutions:

  • Use of a Deactivated Stationary Phase:

    • Neutralized Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v). This will deactivate the acidic sites on the silica and minimize the on-column tautomerization.

    • Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and can provide better peak shapes for acid-sensitive compounds.

  • Flash Chromatography: Perform flash chromatography with a higher flow rate. This reduces the residence time of the compound on the column, minimizing the time for on-column equilibration of the tautomers.

  • Alternative Purification Methods: If chromatography remains problematic, consider other purification techniques such as:

    • Distillation: If your compound is thermally stable enough, vacuum distillation can be a highly effective method for purification, especially on a larger scale.

    • Recrystallization: If your compound is a solid at room temperature or can be induced to crystallize, this can be an excellent way to achieve high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Issue 2: Low Yield and Presence of a Gaseous Byproduct After Purification

Question: After what I thought was a successful purification, my final yield of this compound is much lower than expected. During the workup and purification, I noticed some gas evolution, especially when heating. What could be the cause?

Answer:

The symptoms you're describing strongly suggest that your compound is undergoing hydrolysis followed by decarboxylation. This is a classic degradation pathway for β-keto esters.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding β-keto acid, 1-methyl-3-oxocyclobutane-1-carboxylic acid, especially in the presence of acid or base and water.[2]

  • Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide (CO2) upon heating to form a ketone, in this case, 3-methylcyclobutanone.[3]

Solutions:

  • Strict Anhydrous Conditions: Ensure all your solvents and glassware are thoroughly dried before use to minimize the presence of water.

  • Avoid Strong Acids and Bases: During your workup, use mild acidic or basic washes if necessary, and keep the contact time to a minimum. For example, use a saturated sodium bicarbonate solution instead of a stronger base to neutralize any acid.

  • Low-Temperature Purification:

    • Chromatography: If performing column chromatography, do so at room temperature and avoid any unnecessary heating.

    • Solvent Removal: When removing the solvent after chromatography, use a rotary evaporator at a low temperature and moderate vacuum. Avoid heating the flask on the water bath for extended periods.

  • Prompt Analysis: Analyze your purified product immediately to confirm its integrity. If storage is necessary, do so at low temperatures under an inert atmosphere.

Issue 3: Presence of an Impurity with a Similar Mass in the Final Product

Question: My mass spectrometry analysis of the purified product shows the correct mass for my compound, but also another peak with a very similar mass. My NMR spectrum also looks a bit "messy". What could this impurity be?

Answer:

Given the synthesis of related cyclobutane structures, a likely impurity is a regioisomer or a byproduct from the synthetic route. For instance, if the synthesis involves the acylation of an enolate of methyl 1-methylcyclobutanecarboxylate, you could have C-acylation at an undesired position or O-acylation as a side reaction.

Another possibility is the presence of the corresponding alcohol, methyl 3-hydroxy-1-methylcyclobutanecarboxylate, if a reduction of the ketone occurred as a side reaction during the synthesis.

Solutions:

  • Thorough Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Carefully analyze the NMR spectra. Look for extra signals that do not correspond to your desired product. 2D NMR techniques like COSY and HSQC can be very helpful in identifying the structure of the impurity.

    • High-Resolution Mass Spectrometry (HRMS): This can help to determine the exact mass and elemental composition of the impurity, which can provide clues to its structure.

  • Re-purification: If the impurity is present in a significant amount, you may need to attempt re-purification using a different method or a modified chromatographic system. For example, if you used a non-polar solvent system for your first column, try a more polar one for the second attempt.

  • Review of the Synthetic Procedure: Go back and review your synthetic protocol. Were there any steps where side reactions could have occurred? This might help you to identify the likely structure of the impurity and devise a strategy to either avoid its formation or remove it more effectively.

Frequently Asked Questions (FAQs)

Q1: What is keto-enol tautomerism and why is it important for my compound?

A1: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone) and an "enol" form (an alcohol adjacent to a double bond). For this compound, the equilibrium is between the ketone on the cyclobutane ring and its corresponding enol. This is important because the two tautomers have different physical and chemical properties, including polarity and reactivity. In solution, you will always have a mixture of both forms. The presence of both tautomers can complicate purification and spectroscopic analysis.[4]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for confirming the purity of this compound:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and purity assessment. In the ¹H NMR spectrum, you should see characteristic signals for the methyl ester, the methyl group on the ring, and the protons of the cyclobutane ring. The presence of the enol form may be indicated by a vinyl proton signal and a hydroxyl proton signal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity, but be aware that the keto-enol tautomerism can lead to broad or multiple peaks.[5] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption for the ketone C=O stretch and the ester C=O stretch. The presence of the enol form may be indicated by a broad O-H stretch and a C=C stretch.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of your purified compound, it should be stored under the following conditions:

  • Low Temperature: Store at or below 0°C to minimize degradation.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Anhydrous Conditions: Ensure the compound is stored in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.

Q4: Can I separate the keto and enol tautomers?

A4: In most cases, it is not practical to separate the keto and enol tautomers of β-keto esters by standard laboratory techniques like column chromatography because they interconvert rapidly.[1] Specialized techniques like low-temperature chromatography may achieve separation in some cases, but the separated tautomers will likely re-equilibrate upon standing at room temperature.[6] For most synthetic purposes, the mixture of tautomers is used as is.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Neutralized Silica Gel

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, weigh the required amount of silica gel for your column.

    • Prepare a slurry of the silica gel in the initial, least polar eluent you plan to use.

    • Add triethylamine to the slurry to a final concentration of 0.5% (v/v).

    • Stir the slurry for 15-20 minutes.

  • Column Packing:

    • Pack the column with the neutralized silica gel slurry as you normally would.

    • Ensure the column is well-packed to avoid channeling.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with your chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator at a temperature not exceeding 30-40°C.

Protocol 2: Purity Assessment by ¹H NMR

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of your purified product.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the peaks corresponding to your product and any visible impurities.

    • The purity can be estimated by comparing the integration of the product peaks to the integration of the impurity peaks.

    • Look for the characteristic signals of both the keto and enol tautomers.

Visualizations

Keto-Enol Tautomerism of this compound

Caption: The equilibrium between the keto and enol tautomers of a β-keto ester.

Troubleshooting Workflow for Purification Issues

Troubleshooting_Workflow Start Crude Product Purification Purification Attempt (e.g., Column Chromatography) Start->Purification Analysis Analyze Purity (TLC, NMR, GC-MS) Purification->Analysis Pure Product is Pure Analysis->Pure Purity Confirmed Impure Product is Impure Analysis->Impure Broad_Peak Broad/Tailing Peak? Impure->Broad_Peak Check Peak Shape Low_Yield Low Yield/Gas Evolution? Broad_Peak->Low_Yield No Solution_Broad_Peak Use Neutralized Silica/Alumina or Alternative Method Broad_Peak->Solution_Broad_Peak Yes Unknown_Impurity Unknown Impurity? Low_Yield->Unknown_Impurity No Solution_Low_Yield Use Anhydrous Conditions Avoid Heat & Strong Acid/Base Low_Yield->Solution_Low_Yield Yes Solution_Unknown_Impurity Detailed Spectroscopic Analysis & Re-purification Unknown_Impurity->Solution_Unknown_Impurity Yes Solution_Broad_Peak->Purification Retry Solution_Low_Yield->Purification Retry Solution_Unknown_Impurity->Purification Retry

Caption: A decision-making workflow for troubleshooting common purification problems.

References

  • Reddit. (2017). Is it possible to separate keto enol tautomers via column chromatography? [Online discussion].
  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Coll. Vol. 2, p.152 (1943); Vol. 19, p.29 (1939).
  • ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.
  • Houben-Weyl. (2002). Methods of Organic Chemistry, Vol. E 17e, Carbocyclic Four-Membered Ring Compounds. Georg Thieme Verlag.
  • ResearchGate. (2015). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study.
  • PubMed. (1990). Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 881-889.
  • PubMed Central (PMC). (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5484.
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. University of New Orleans.

Sources

"decomposition pathways of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for methyl 3-oxo-1-methyl-cyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this strained and reactive molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction

This compound is a versatile synthetic intermediate. Its utility is derived from its unique structure, which combines a β-keto ester functionality with a strained four-membered ring. This combination, however, also makes it susceptible to several decomposition pathways that can complicate experimental outcomes. Understanding these pathways is critical for successful synthesis and application. This guide will illuminate the primary decomposition routes—thermal, photochemical, and base-catalyzed—providing you with the knowledge to control your experiments and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The molecule's reactivity is governed by two main structural features: the β-keto ester group and the strained cyclobutanone ring. This leads to three primary decomposition routes:

  • Decarboxylation (via Hydrolysis): As a β-keto ester, it is susceptible to hydrolysis to the corresponding β-keto acid, which readily loses CO₂ upon gentle heating.[1][2][3]

  • Ring-Opening/Cleavage: The inherent ring strain of the cyclobutanone makes it prone to cleavage under thermal or photochemical conditions, often yielding ethylene and ketene derivatives or cyclopropane derivatives and carbon monoxide.[4][5]

  • Retro-Dieckmann Condensation: Under basic conditions, the molecule can undergo a ring-opening reaction to yield a linear diester intermediate.[6][7][8]

Q2: How stable is this compound under standard laboratory conditions?

A2: this compound is reasonably stable at room temperature when stored in a pure, dry state and protected from light.[9] However, its stability is significantly compromised by the presence of acid, base, or moisture, and by elevated temperatures. Long-term storage should be under an inert atmosphere at reduced temperatures (e.g., <4 °C).

Q3: What are the expected products from thermal decomposition?

A3: Thermal decomposition of the parent cyclobutanone ring primarily yields ethylene and ketene.[4][5] For the substituted title compound, the analogous products would be derivatives of these molecules. A competing pathway is decarbonylation, which would lead to a substituted cyclopropane derivative and carbon monoxide.[9][10] The exact product distribution depends heavily on the temperature and pressure.

Q4: Can the ester group be hydrolyzed without triggering decomposition?

A4: It is challenging. Hydrolysis, whether acid- or base-catalyzed, creates the corresponding β-keto acid. β-keto acids are notoriously unstable and prone to rapid decarboxylation, often at room temperature or with gentle warming.[3][11][12] Any attempt to isolate the β-keto acid intermediate must be performed at low temperatures and with extreme care.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or Inconsistent Yields in Reactions Involving Heating

Symptom: You are running a reaction (e.g., alkylation at the alpha-position) that requires heating, but you observe significant loss of starting material and the formation of gaseous byproducts.

Possible Cause: Thermal Decomposition and/or Decarboxylation.

  • Causality: The cyclobutanone ring is thermally labile. At temperatures around 350 °C, the parent cyclobutanone decomposes into ethylene and ketene.[4] While your reaction conditions may be milder, even moderate heating can initiate decomposition, especially in the presence of trace metals or other catalysts. Furthermore, if any moisture is present, hydrolysis to the unstable β-keto acid followed by decarboxylation can occur at much lower temperatures.[1][3]

Suggested Solutions:

  • Strict Temperature Control: Determine the minimum temperature required for your desired reaction. Use a precisely controlled oil bath or heating mantle and monitor the internal reaction temperature.

  • Inert & Anhydrous Conditions: Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture-driven hydrolysis and subsequent decarboxylation. Use anhydrous solvents and reagents.

  • Time Optimization: Monitor the reaction progress closely (e.g., by TLC or UPLC) and stop the reaction as soon as the starting material is consumed to minimize byproduct formation from prolonged heating.

  • Analytical Verification: If gas evolution is observed, you can attempt to trap the off-gas and analyze it (e.g., by GC-MS) to confirm the presence of CO₂ or other decomposition products.

Problem 2: Formation of an Unexpected Linear Product in Base-Mediated Reactions

Symptom: When treating the compound with a strong base (e.g., sodium ethoxide), you isolate a product with a molecular weight corresponding to the addition of the base's conjugate acid, but NMR analysis shows a linear, acyclic structure.

Possible Cause: Retro-Dieckmann Condensation.

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms cyclic β-keto esters.[13][14] The reverse reaction, a retro-Dieckmann condensation, is a known pathway for the ring-opening of these systems, particularly when a quaternary carbon exists between the two carbonyl functionalities (or potential carbonyls).[7] The base attacks one of the carbonyls, leading to the cleavage of the C-C bond and formation of a stable enolate on the resulting linear diester.

Suggested Solutions:

  • Choice of Base: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) at low temperatures (-78 °C) for deprotonation if you wish to form the enolate for subsequent alkylation. These bases favor proton abstraction over nucleophilic attack at the carbonyl.

  • Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the retro-Dieckmann pathway, which typically has a higher activation energy than deprotonation.

  • Reaction Monitoring: Quench the reaction at low temperature as soon as enolate formation or subsequent reaction is complete to prevent warming and subsequent rearrangement.

Visualizing the Retro-Dieckmann Pathway

Retro_Dieckmann cluster_main Retro-Dieckmann Mechanism Start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Intermediate1 Tetrahedral Intermediate (after Nu- attack) Start->Intermediate1 1. B:- (e.g., EtO-) Intermediate2 Ring-Opened Enolate (Linear Diester) Intermediate1->Intermediate2 2. Ring Cleavage Product Protonated Linear Product Intermediate2->Product 3. Protonation (Workup)

Caption: Base-catalyzed ring-opening via a retro-Dieckmann reaction.

Problem 3: Product Degradation Upon Exposure to UV or Strong Visible Light

Symptom: Your reaction or purified compound appears stable in the dark but degrades or yields a complex mixture of products when exposed to ambient laboratory light or specific wavelengths.

Possible Cause: Photochemical Decomposition.

  • Causality: Cyclobutanone and its derivatives are known to undergo photochemical reactions upon excitation, typically via an n-π* transition.[10][15] The excited state can undergo several transformations, including:

    • Decarbonylation: Cleavage to form a cyclopropane derivative and carbon monoxide.

    • Cycloelimination: Fission to an alkene (ethylene derivative) and a ketene.[9]

    • Ring Expansion: Rearrangement to form an oxacarbene, which can be trapped by solvents.[10]

Suggested Solutions:

  • Protect from Light: Conduct all reactions and store the compound in flasks wrapped in aluminum foil or in amber-colored glassware.

  • Solvent Choice: Be aware that the solvent can influence photochemical pathways. Protic solvents like methanol can trap intermediates such as oxacarbenes.[9]

  • Quantum Yield Considerations: The efficiency of these photochemical processes can be high. Even low levels of light over extended periods can lead to significant degradation.

Summary of Decomposition Pathways

PathwayConditionsKey IntermediatesMajor ProductsReferences
Decarboxylation Heat, presence of H₂O (acid/base catalyst)β-Keto acid3-Methylcyclobutanone, CO₂[1][3][12]
Thermal Ring Cleavage High Temperature (~350 °C)Biradical speciesEthylene derivative, Ketene derivative[4][5]
Thermal Decarbonylation High TemperatureBiradical speciesMethyl-1-methylcyclopropane, CO[9][10]
Photochemical Decomposition UV or strong visible lightExcited state (S₁ or T₁)Cyclopropane/alkene/ketene derivatives[10][15]
Retro-Dieckmann Strong nucleophilic base (e.g., NaOEt)Tetrahedral alkoxideRing-opened linear diester[6]

Appendix: Experimental Protocols

Protocol 1: Monitoring Thermal Stability

This protocol provides a method to assess the thermal stability of your compound in a specific solvent.

  • Preparation: Prepare a standard solution of this compound (e.g., 10 mg/mL) in a high-boiling, anhydrous solvent (e.g., dodecane) containing an internal standard (e.g., tetradecane).

  • Initial Analysis: Analyze a sample of the solution at time t=0 by Gas Chromatography (GC) to determine the initial ratio of the compound to the internal standard.

  • Heating: Place the solution in a pre-heated reaction block at the desired temperature (e.g., 100 °C). Ensure the vial is sealed under an inert atmosphere.

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Analyze each aliquot by GC.

  • Data Interpretation: Plot the ratio of the compound to the internal standard against time. A decrease in this ratio indicates decomposition. Identify new peaks in the chromatogram and analyze by GC-MS to identify decomposition products.

Workflow for Stability Analysis

Stability_Workflow start Prepare Standard Solution (Compound + Internal Std) gc0 Analyze t=0 Sample (GC) start->gc0 heat Heat Solution at Temp T (Inert Atmosphere) gc0->heat loop_start Time Point? heat->loop_start gc_t Withdraw Aliquot & Analyze (GC/GC-MS) loop_start->gc_t Yes plot Plot Concentration vs. Time loop_start->plot No (End) gc_t->loop_start end Determine Decomposition Rate plot->end

Caption: Workflow for assessing the thermal stability of the compound.

References

  • Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2via a radical process - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01762A.
  • Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study | Request PDF.
  • 9.
  • Hydrolysis and Decarboxyl
  • CYCLOBUTANONE PHOTOCHEMISTRY - ProQuest.
  • Alkylation, Hydrolysis and Decarboxyl
  • The Application of Cyclobutane Derivatives in Organic Synthesis - ACS Public
  • Decarboxyl
  • THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE - Canadian Science Publishing.
  • Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed.
  • Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annul
  • Acid-catalyzed reactions of cyclobutanones. III.
  • The photochemistry of Rydberg-excited cyclobutanone: Photoinduced processes and ground state dynamics | The Journal of Chemical Physics | AIP Publishing.
  • Photochemical reaction mechanism of cyclobutanone: CASSCF study - Semantic Scholar.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH.
  • Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed.
  • Cyclobutanone synthesis - Organic Chemistry Portal.
  • methyl 3-oxocyclobutanecarboxyl
  • Cyclobutanone - Wikipedia.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • retro‐Dieckmann reaction - ResearchG
  • Retro-Dieckmann Challenge Mechanism - Organic Chemistry Tutor.
  • (PDF)
  • CHEM 330 Topics Discussed on Sept 23 Special cases of successful cross-Claisen condensations occurring under conditions of rever.
  • Dieckmann Condens
  • Dieckmann condens
  • Synthesis of methyl 1-methylcyclobutane carboxyl
  • methyl 3-methyl-2-oxocyclohexanecarboxylate - C9H14O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • The Thermal Decomposition of Cyclobutanone - ChemicalBook.
  • The application of cyclobutane derivatives in organic synthesis - ResearchG
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Experimental and modeling study of the thermal decomposition of methyl decano
  • Reaction Pathways for the Thermal Decomposition of Methyl Butanoate - ResearchG
  • Proposed mechanisms for the thermal decomposition of...
  • (PDF)
  • THERMAL DECOMPOSITION OF METHYL ACETATE (CH3COOCH3) IN A FLASH-PYROLYSIS MICRO- REACTOR JESSICA P PORTERFIELD, Department of Che.

Sources

"by-product formation in the synthesis of substituted cyclobutanones"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted cyclobutanones. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and by-product formations encountered during these critical synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during cyclobutanone synthesis.

Q1: My reaction to form a cyclobutanone is yielding a complex mixture of products, and the crude NMR is difficult to interpret. Where do I start with troubleshooting?

A1: A complex mixture often points to several competing side reactions. The first step is to identify the major by-products. The most common analytical techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the components and Nuclear Magnetic Resonance (NMR) spectroscopy to determine their structures.[1] Once the main by-products are identified, you can diagnose the issue by consulting the specific troubleshooting guides in Part 2 of this document, based on your synthetic method.

Q2: I've isolated my crude cyclobutanone, but it has a persistent impurity that is difficult to remove by standard column chromatography. What are my options?

A2: Co-eluting impurities are a common issue, especially with non-polar by-products. If standard silica gel chromatography is ineffective, consider the following:

  • Alternative Stationary Phases: Try using alumina, Florisil®, or reverse-phase (C18) chromatography.

  • Distillation: If your cyclobutanone is thermally stable and volatile, fractional distillation under reduced pressure can be highly effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material. You may need to screen various solvents to find one where the product has moderate solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble.

  • Derivatization: As a last resort, you can temporarily convert the cyclobutanone to a derivative (e.g., a ketal) that has different chromatographic properties, purify the derivative, and then hydrolyze it back to the pure cyclobutanone.

Q3: My cyclobutanone product appears to be unstable and decomposes over time, even when stored in the freezer. What is causing this, and how can I prevent it?

A3: The ring strain in cyclobutanones makes them susceptible to decomposition, which can be accelerated by trace impurities.

  • Acid/Base Sensitivity: Trace amounts of acid or base left over from the workup can catalyze ring-opening, polymerization, or rearrangement reactions. Ensure your product is thoroughly washed and neutralized. Storing it over a small amount of a neutral solid base like potassium carbonate can sometimes help.

  • Oxidation: Some cyclobutanones are sensitive to air oxidation. Store your product under an inert atmosphere (nitrogen or argon).

  • Light Sensitivity: Photochemically active functional groups on your molecule can lead to degradation upon exposure to light. Store your samples in amber vials.

Part 2: Troubleshooting Guides for Specific Synthetic Methods

This section provides in-depth troubleshooting for the most common methods used to synthesize substituted cyclobutanones.

Guide 1: [2+2] Cycloaddition of Ketenes with Alkenes

This is one of the most powerful methods for constructing the cyclobutane ring.[2][3] However, the high reactivity of ketenes can lead to several by-products.

Problem 1.1: Low yield of the desired cyclobutanone and formation of a significant amount of a higher molecular weight by-product.

  • Likely Cause: Ketene Dimerization. Ketenes can undergo a [2+2] cycloaddition with themselves to form a diketene (a lactone) or a cyclobutane-1,3-dione.[2][4] This is especially problematic with unsubstituted ketene.[2]

  • Mechanism of By-product Formation:

    G cluster_main Desired Reaction cluster_side Side Reaction ketene1 R₂C=C=O product Desired Cyclobutanone ketene1->product [2+2] Cycloaddition dimer Diketene By-product ketene1->dimer Dimerization ketene2 R₂C=C=O ketene2->dimer alkene R'₂C=CR'₂ alkene->product

    Figure 1. Competition between desired cycloaddition and ketene dimerization.
  • Troubleshooting & Solutions:

    • Slow Addition: Generate the ketene in situ from an acid chloride and a non-nucleophilic base (e.g., triethylamine) and add this solution slowly to a solution of the alkene. This keeps the instantaneous concentration of the ketene low, favoring the intermolecular reaction with the alkene over dimerization.

    • Increase Alkene Concentration: Use the alkene as the solvent or in a significant excess to outcompete the dimerization pathway.

    • Temperature Control: For many ketene cycloadditions, lower temperatures (e.g., 0 °C to -78 °C) can slow down the rate of dimerization relative to the desired reaction.

Problem 1.2: My reaction is not forming the expected cyclobutanone, but instead an α,β-unsaturated ketone or an oxetane.

  • Likely Cause: The ketene is reacting via its C=O bond instead of its C=C bond. This can lead to the formation of a transient α-methyleneoxetane, which can then rearrange.

  • Mechanistic Insight: The reaction of a ketene with an alkene can sometimes proceed through a [2+2] cycloaddition across the C=O bond of the ketene to form an oxetane. This oxetane can then undergo ring-cleavage to a zwitterion, which can either close to form the desired cyclobutanone or eliminate to form other by-products.

  • Troubleshooting & Solutions:

    • Lewis Acid Catalysis: For unactivated alkenes, using a Lewis acid such as EtAlCl₂ can promote the desired [2+2] cycloaddition across the C=C bond.[5][6] However, be aware that the cyclobutanone product can inhibit the catalyst, sometimes requiring stoichiometric amounts of the Lewis acid.[5][6]

    • Solvent Choice: The stability of the zwitterionic intermediate can be influenced by solvent polarity. Experiment with a range of non-polar (e.g., hexane, toluene) and polar aprotic (e.g., dichloromethane, acetonitrile) solvents.

Problem 1.3: The reaction is producing a mixture of regioisomers or stereoisomers.

  • Likely Cause: Poor facial selectivity or competing transition states in the cycloaddition. The regiochemistry is generally governed by the interaction of the most electron-rich atom of the alkene with the electrophilic carbonyl carbon of the ketene.[7]

  • Troubleshooting & Solutions:

    • Steric Control: The stereochemistry of the [2+2] cycloaddition is often influenced by sterics. The bulkier substituent on the ketene tends to end up on the more sterically hindered face of the newly formed cyclobutanone ring.[4] Modifying the steric bulk of your substituents can improve selectivity.

    • Chiral Auxiliaries/Catalysts: For asymmetric synthesis, the use of chiral auxiliaries on the alkene or chiral Lewis acid catalysts can induce high levels of stereocontrol.[3][8]

    • Lewis Acid Influence: Lewis acids can alter the diastereoselectivity compared to thermal reactions.[6] Screening different Lewis acids (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) is recommended.

Parameter Typical Value Troubleshooting Adjustment Expected Outcome
Ketene Concentration High (batch addition)Slow addition of precursorMinimize dimerization
Alkene Stoichiometry 1.1 - 1.5 equivalents2 - 10 equivalents or as solventFavor intermolecular reaction
Temperature Room Temperature0 °C to -78 °CReduce side reaction rates
Catalyst (for unreactive alkenes) None1.0 eq. Lewis Acid (e.g., EtAlCl₂)Promote desired cycloaddition

Table 1. Troubleshooting Parameters for [2+2] Ketene Cycloadditions.

Guide 2: Ring Expansion of Cyclopropyl Derivatives

Ring expansion of cyclopropylcarbinyl systems is a common method for accessing cyclobutanones, often proceeding through a carbocation intermediate.

Problem 2.1: The reaction is producing significant amounts of ring-opened by-products (e.g., homoallylic alcohols) instead of the desired cyclobutanone.

  • Likely Cause: The carbocation intermediate is being trapped by a nucleophile before rearrangement can occur, or it is undergoing an alternative rearrangement. The stability of the carbocation is key.

  • Mechanism of By-product Formation:

    G start Cyclopropyl Carbinol carbocation Cyclopropylcarbinyl Carbocation start->carbocation H⁺ cyclobutanol Cyclobutanol carbocation->cyclobutanol Ring Expansion (Desired) side_product Ring-Opened By-product carbocation->side_product Nucleophilic Attack or Rearrangement (Undesired) product Desired Cyclobutanone cyclobutanol->product Oxidation

    Figure 2. Competing pathways in cyclopropylcarbinyl rearrangement.
  • Troubleshooting & Solutions:

    • Choice of Acid/Catalyst: The nature of the acid catalyst is critical. Brønsted acids can promote the desired rearrangement. For some systems, Lewis acids can also be effective and may offer different selectivity.[9] For Tiffeneau-Demjanov rearrangements, careful control of the diazotization conditions (temperature, rate of addition of nitrous acid) is crucial to avoid side reactions.[10][11]

    • Solvent Polarity: The solvent can influence the lifetime and stability of the carbocation intermediate. A less nucleophilic and moderately polar solvent may favor the desired rearrangement over trapping.

    • Substituent Effects: The substitution pattern on the cyclopropane ring and the carbinol carbon dramatically influences the migratory aptitude of the bonds and the stability of the resulting carbocations. Electron-donating groups can stabilize the developing carbocation and facilitate the desired ring expansion.

Problem 2.2: A mixture of regioisomeric cyclobutanones is formed.

  • Likely Cause: In an unsymmetrically substituted cyclopropylcarbinol, there can be competition between the migration of different C-C bonds of the cyclopropane ring.

  • Troubleshooting & Solutions:

    • Electronic Control: The migration is often controlled by which bond cleavage leads to the more stable carbocation. Placing electron-donating or withdrawing groups strategically on the cyclopropane ring can direct the rearrangement.

    • Stereoelectronic Effects: The conformation of the cyclopropylcarbinol at the moment of rearrangement can influence which bond is properly aligned for migration. Temperature and solvent can affect this conformational preference.

Guide 3: Oxidation of Substituted Cyclobutanols

The oxidation of a secondary cyclobutanol to the corresponding cyclobutanone is a common final step in a synthetic sequence.

Problem 3.1: The reaction is sluggish, and upon forcing the conditions (e.g., heating), I observe by-products consistent with ring-opening or over-oxidation.

  • Likely Cause: The chosen oxidant is either not strong enough under mild conditions or is too harsh, leading to C-C bond cleavage of the strained ring. Over-oxidation can lead to the formation of γ-lactones via a Baeyer-Villiger-type process.

  • Troubleshooting & Solutions:

    • Choice of Oxidant: A wide array of oxidants can be used. For sensitive substrates, milder conditions are preferable.

      • Swern Oxidation (and variants): Generally reliable and performed at low temperatures (-78 °C), minimizing side reactions.

      • Dess-Martin Periodinane (DMP): A mild and effective oxidant that works at room temperature.

      • Chromium-based reagents (PCC, PDC): Effective but can be acidic and require careful buffering for sensitive substrates. They also generate hazardous chromium waste.

    • Temperature Control: For any oxidation, maintaining the recommended temperature is critical. Allowing the reaction to warm prematurely is a common cause of by-product formation.

    • pH Control: If using acidic oxidants like chromic acid, buffering the reaction mixture can prevent acid-catalyzed rearrangements or ring-opening.

Oxidant Typical Conditions Common By-products/Issues Solution/Prevention
Swern Oxidation Oxalyl chloride, DMSO, Et₃N, -78 °CUnreacted starting materialEnsure anhydrous conditions; check reagent quality
Dess-Martin Periodinane CH₂Cl₂, Room TempRing-opened products (if heated)Maintain room temperature; buffer with pyridine if needed
PCC CH₂Cl₂, Room Temp, with Celite/silicaAcid-catalyzed rearrangementBuffer with sodium acetate or pyridine
Chromic Acid (Jones) Acetone, H₂SO₄, CrO₃, 0 °COver-oxidation to lactones, ring cleavageUse a milder reagent for sensitive substrates

Table 2. Comparison of Common Oxidants for Cyclobutanol to Cyclobutanone Conversion.

Part 3: Key Experimental Protocols

Protocol 1: In Situ Generation of Dichloroketene for [2+2] Cycloaddition

This protocol describes the reaction of trichloroacetyl chloride with activated zinc to generate dichloroketene in situ for cycloaddition with an alkene (e.g., cyclopentene).

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the flask, add activated zinc dust (2.0 eq) and the alkene (1.0 eq) in a dry ether solution (e.g., 0.5 M).

  • Reaction Execution: Prepare a solution of trichloroacetyl chloride (1.5 eq) in dry ether in the dropping funnel. Add the acid chloride solution dropwise to the vigorously stirring zinc/alkene suspension over 1-2 hours. The reaction is often exothermic; maintain a gentle reflux using a water bath if necessary.

  • Monitoring: Follow the consumption of the alkene by TLC or GC. The reaction is typically complete after the addition is finished and stirring for an additional 1-2 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake with ether.

  • Purification: Wash the combined filtrate sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude cyclobutanone can then be purified by flash column chromatography or distillation.

Protocol 2: Purification of a Cyclobutanone from its Diketene By-product
  • Initial Assessment: Analyze the crude product by ¹H NMR or GC-MS to estimate the ratio of the desired cyclobutanone to the diketene dimer.

  • Flash Column Chromatography:

    • Solvent System: Diketenes are often more polar than the corresponding cyclobutanone adducts. Start with a non-polar eluent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Loading: Dry-load the crude material onto silica gel for better separation.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Distillation (if applicable):

    • If both the product and by-product are liquids and have sufficiently different boiling points, fractional distillation under reduced pressure is an excellent purification method.

    • Set up a short-path distillation apparatus or a Vigreux column for efficient separation.

References

  • Liskon Biological. (2023). Quality Control and Analytical Methods of Cyclobutanone. [Link]
  • Oriental Journal of Chemistry. (2021).
  • Guenther, W. B., & Walters, W. D. (1959). The Thermal Decomposition of Ketene. Journal of the American Chemical Society, 81(6), 1310-1314. [Link]
  • Wikipedia. Ketene. [Link]
  • Chellegui, M., et al. (2023). Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT.
  • Wikipedia. Tiffeneau–Demjanov rearrangement. [Link]
  • Snider, B. B., & Che, Q. (2004). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. The Journal of Organic Chemistry, 69(22), 7599-7604. [Link]
  • Organic Chemistry Portal. Cyclobutanone synthesis. [Link]
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15586. [Link]
  • Werness, J. B., & Toste, F. D. (2010). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 43(4), 543-554. [Link]
  • Pensis, K. E., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7138-7147. [Link]
  • De, S., & Snider, B. B. (2013). Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. Organic & Biomolecular Chemistry, 11(35), 5835-5843. [Link]
  • Pons, J. M., et al. (1997). Formation of β-Lactones through Lewis Acid-Promoted [2 + 2] Cycloaddition Reaction. A Theoretical Study. Journal of the American Chemical Society, 119(10), 2349-2356. [Link]
  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]
  • Shen, L., et al. (2017). Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Journal of the American Chemical Society, 139(38), 13570-13578. [Link]
  • Al-Abbad, M. A., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Scientific Reports, 13(1), 7191. [Link]
  • Werness, J. B., & Toste, F. D. (2010). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 43(4), 543-554. [Link]
  • Gicquel, M., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Journal of the American Chemical Society, 143(32), 12841-12849. [Link]
  • Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 236-254. [Link]
  • ResearchGate. Oxidation of cyclobutanol to cyclobutanone. [Link]
  • Shim, S. Y., et al. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society, 140(36), 11184-11188. [Link]
  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

Sources

"alternative catalysts for the synthesis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced catalytic systems. This guide is designed for researchers, chemists, and drug development professionals navigating the complex landscape of strained-ring synthesis, specifically focusing on alternatives for preparing methyl 3-oxo-1-methyl-cyclobutanecarboxylate and related α-quaternary cyclobutanones. We will move beyond classical approaches to explore modern catalytic solutions that offer improved efficiency, selectivity, and substrate scope.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring you are equipped with both the theoretical understanding and practical knowledge to succeed in your research.

Frequently Asked Questions (FAQs)
Q1: What are the primary modern catalytic strategies for synthesizing substituted cyclobutanones, particularly those with challenging α-quaternary centers?

The synthesis of strained four-membered rings like cyclobutanones has historically been challenging. Modern catalysis offers several powerful alternatives to traditional methods like [2+2] cycloadditions, which can have limitations in scope and selectivity. The three most prominent alternative strategies are:

  • Rhodium(I)-Catalyzed C-C Bond Activation/Annulation: This is a highly effective method that utilizes the ability of Rh(I) complexes to insert into the C1-C2 bond of a cyclobutanone precursor. This transiently forms a rhodacyclopentanone intermediate, which can then undergo further reactions, such as intramolecular annulations with tethered functional groups, to build complex molecular scaffolds.[1][2] This strategy is particularly powerful for creating intricate polycyclic systems.

  • Cobalt-Catalyzed Intramolecular Hydroacylation: As an earth-abundant metal alternative, cobalt offers a distinct and highly atom-economical approach. This method involves the intramolecular addition of an aldehyde C-H bond across a tethered olefin.[3] Historically, this reaction favored the formation of five-membered rings (cyclopentanones). However, recent advances in catalyst design, specifically using cobalt complexes, have successfully overturned this regioselectivity to favor the formation of the more strained four-membered cyclobutanone ring with excellent regio-, diastereo-, and enantiocontrol.[3]

  • Organocatalysis for Ring Formation and Functionalization: Metal-free approaches have gained significant traction. For ring formation, a notable method involves the cocatalytic effect of a chiral dual-hydrogen-bond donor (HBD) with a protic acid to promote a protio-semipinacol ring-expansion of vinylic cyclopropyl alcohols, yielding cyclobutanones with α-quaternary centers.[4] Additionally, for modifying existing cyclobutanone scaffolds, organocatalytic methods like SOMO (Singly Occupied Molecular Orbital) catalysis, Michael additions, and aldol reactions are highly effective for introducing functionality at the α-position.[5][6]

Troubleshooting and Experimental Guides

This section addresses common issues encountered during the synthesis of substituted cyclobutanones using modern catalytic systems.

Q2: My Rhodium-catalyzed reaction is giving low yields and a complex mixture of products. What are the likely causes and troubleshooting steps?

Low yields in Rh-catalyzed C-C activation of cyclobutanones often stem from competing side reactions or catalyst deactivation. Here’s how to diagnose and address these issues.

Potential Issue 1: Competing Decarbonylation or Ring-Opening

  • Causality: Rhodium(I) complexes are known to catalyze the decarbonylation of cyclobutanones to form cyclopropanes or, if a β-hydrogen is present, ring-opening to form alkenes.[7] The choice of the phosphine ligand on the rhodium center is critical as it dictates the stability of the key intermediates and the relative rates of desired versus undesired pathways.

  • Troubleshooting Steps:

    • Ligand Modification: The electronic and steric properties of the ligand are paramount. If you are observing significant decarbonylation, consider switching to a different ligand. Bidentate diphosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) or dppp (1,3-bis(diphenylphosphino)propane) can dramatically alter the reaction outcome compared to monodentate ligands like PPh₃ or AsPh₃.[7] A systematic ligand screening is often the most effective solution.

    • Temperature Control: These side reactions can have different activation energies than the desired C-C activation pathway. Running the reaction at a lower temperature may suppress the undesired pathways, though it may require longer reaction times.

    • Catalyst System: A neutral rhodium complex prepared in situ may favor one pathway, while a cationic system might favor another. Experiment with both neutral (e.g., [Rh₂(cod)₂Cl₂] + ligand) and cationic (e.g., [Rh(COD)₂]BF₄ + ligand) precursors.[1][7]

Potential Issue 2: Poor Enantioselectivity

  • Causality: In asymmetric variants, the enantioselectivity is dictated by the ability of the chiral ligand to control the facial selectivity of the oxidative addition and subsequent steps. An ill-fitting ligand or reaction conditions that allow for racemization will result in poor enantiomeric excess (ee).

  • Troubleshooting Steps:

    • Screen Chiral Ligands: There is no universal chiral ligand. For Rh-catalyzed C-C activations, ligands like (R)-H₈-BINAP and (R)-SEGPHOS have shown excellent performance, but can lead to completely different products depending on the substrate.[1] It is essential to screen a small library of privileged chiral ligands (e.g., BINAP derivatives, SEGPHOS, Josiphos).

    • Solvent and Additive Effects: The polarity of the solvent can influence the conformation of the catalyst-substrate complex. Test a range of solvents (e.g., toluene, THF, DCE). Sometimes, additives can play a crucial role.

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the thermal energy available for the system to overcome the energy difference between the two diastereomeric transition states.

Catalyst Selection and Troubleshooting Workflow

The following diagram provides a decision-making framework for selecting a catalytic system and troubleshooting common problems.

G cluster_metal Metal Catalysis cluster_organo Organocatalysis start Start: Synthesize α-Quaternary Cyclobutanone q_metal Metal-Free Required? start->q_metal q_rhodium Rhodium Tolerable? q_metal->q_rhodium No organo Use Organocatalytic Ring Expansion or α-Functionalization q_metal->organo Yes rhodium Use Rh(I)-Catalyzed C-C Activation q_rhodium->rhodium Yes cobalt Use Co-Catalyzed Intramolecular Hydroacylation q_rhodium->cobalt No troubleshoot_rh Troubleshoot Rhodium Rxn rhodium->troubleshoot_rh Low Yield/ Selectivity? ligand_screen Screen Ligands (e.g., BINAP, dppe) troubleshoot_rh->ligand_screen Cause: Side Reactions temp_control Optimize Temperature troubleshoot_rh->temp_control Cause: Poor Selectivity

Caption: Catalyst selection and troubleshooting workflow.

Q3: How do I choose between a Rhodium and a Cobalt-based system for my synthesis?

The choice depends on your starting materials, cost considerations, and desired transformation.

FeatureRhodium(I) CatalysisCobalt Catalysis
Typical Precursor Tethered cyclobutanone (for annulation)Dienyl aldehyde
Key Transformation C-C bond activation, annulation[1]Intramolecular hydroacylation[3]
Advantages Well-established, high reactivity, diverse transformations possible.Uses earth-abundant metal, excellent atom economy, high enantioselectivity.
Considerations Precious metal (cost), potential for decarbonylation side reactions.[7]Newer methodology, may have a more limited substrate scope currently documented.
Best For... Complex polycyclic scaffold construction from existing cyclobutanones.Direct, enantioselective synthesis of cyclobutanones from acyclic precursors.
Experimental Protocol Example: Cobalt-Catalyzed Enantioselective Hydroacylation

This protocol is a representative example based on methodologies reported in the literature for the synthesis of enantioenriched cyclobutanones.[3] Note: All procedures should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize a chiral substituted cyclobutanone from a dienyl aldehyde precursor.

Materials:

  • Dienyl aldehyde substrate (1.0 equiv)

  • Co(BF₄)₂·6H₂O (2 mol%)

  • Chiral bisoxazoline (BOX) ligand (e.g., (R)-Ph-BOX) (2.2 mol%)

  • Silane reducing agent (e.g., PhSiH₃) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, DCE)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: Inside a glovebox, add Co(BF₄)₂·6H₂O (0.02 equiv) and the chiral BOX ligand (0.022 equiv) to a dry reaction vial. Add anhydrous DCE to dissolve the components and stir for 30 minutes to allow for complex formation.

  • Reaction Setup: To the vial containing the pre-formed catalyst, add the dienyl aldehyde substrate (1.0 equiv).

  • Initiation: Add the silane reducing agent (1.5 equiv) to the reaction mixture.

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a heating block set to the desired temperature (e.g., 50 °C). Stir for the required reaction time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the pure cyclobutanone product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or SFC.

General Mechanism: Rh(I)-Catalyzed C-C Activation

This diagram illustrates the key steps in a typical Rh(I)-catalyzed reaction involving a cyclobutanone.

G sub Cyclobutanone Substrate + L-Rh(I) oa Oxidative Addition (C-C Bond Cleavage) sub->oa inter Rhodacyclopentanone Intermediate oa->inter mi Migratory Insertion (of tethered alkene/alkyne) inter->mi re Reductive Elimination mi->re prod Final Annulated Product + L-Rh(I) re->prod prod->sub Catalyst Regeneration

Caption: Simplified catalytic cycle for Rh(I)-catalyzed annulation.

References
  • Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes.
  • Breaking of the CC Bond of Cyclobutanones by Rhodium(I) and Its Extension to Catalytic Synthetic Reactions.American Chemical Society.
  • Enantioselective Rhodium-catalyzed C–C Bond Activ
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI.
  • Organocatalytic Desymmetric Conjugate Addition to Cyclobutanone: An Enantio- and Diastereoselective Synthesis of[5][6][8]-Fused Carbocycles.PubMed.
  • Highly Enantioselective Rhodium(I)‐Catalyzed Activation of Enantiotopic Cyclobutanone C C Bonds.AGOSR.
  • Cyclobutanone synthesis.Organic Chemistry Portal.
  • Cobalt Catalysis for Enantioselective Cyclobutanone Construction.eScholarship.org.

Sources

Technical Support Center: Solvent Effects on the Stability of Methyl 3-Oxo-1-Methyl-Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the solvent effects on the stability of methyl 3-oxo-1-methyl-cyclobutanecarboxylate. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experiments.

Introduction

This compound is a versatile β-keto ester intermediate used in the synthesis of various biologically active compounds.[1] Like many β-dicarbonyl compounds, its stability is significantly influenced by the surrounding solvent environment. This is primarily due to the existence of a keto-enol tautomeric equilibrium, where the compound can exist as either the ketone or the enol form. The position of this equilibrium and the potential for degradation are highly dependent on solvent properties such as polarity, hydrogen bonding capability, and pH.[2][3][4] Understanding these effects is crucial for optimizing reaction conditions, purification processes, and storage to ensure the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns are:

  • Keto-Enol Tautomerism: The compound exists in a dynamic equilibrium between its keto and enol forms. The ratio of these tautomers is solvent-dependent and can affect the compound's reactivity and spectroscopic properties.[5][6]

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding β-keto acid.[7][8]

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily undergo decarboxylation, especially upon heating, to yield a ketone and carbon dioxide.[7][9]

  • Retro-Condensation: Under strongly basic conditions, β-keto esters can undergo cleavage reactions.[8]

Q2: How does solvent polarity affect the keto-enol equilibrium?

Generally, for β-dicarbonyl compounds, an increase in solvent polarity favors the keto form.[5][10] The more polar keto tautomer is better stabilized by polar solvents. Conversely, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[11] For instance, in non-polar solvents like benzene or carbon tetrachloride, the enol form of similar compounds like 2,4-pentanedione predominates significantly, while in polar solvents like water, the keto form is favored.[11]

Q3: What is the role of hydrogen bonding in the stability of the enol form?

The enol form can be stabilized through the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. Solvents that are strong hydrogen bond donors or acceptors can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the solute.[2][3] For example, in solvents like DMSO, the disruption of the intramolecular hydrogen bond can lead to a decrease in the percentage of the enol form.[11]

Q4: My HPLC analysis of this compound shows poor peak shape. What could be the cause and how can I fix it?

Poor peak shape, such as peak splitting or broadening, in the reverse-phase HPLC analysis of β-keto esters is often attributed to on-column keto-enol tautomerization. Since the keto and enol forms have different polarities, they can interact differently with the stationary phase, leading to separation issues.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Tautomerism can be pH-dependent. An acidic mobile phase may accelerate the interconversion, leading to a single, averaged peak.

  • Increase Column Temperature: Raising the column temperature can increase the rate of interconversion between tautomers, causing them to elute as a single, sharper peak.

  • Use Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been shown to provide better peak shapes for β-diketones.

Q5: I am observing decomposition of my compound during storage in solution. What are the likely degradation pathways and how can I prevent them?

The most common degradation pathway is hydrolysis of the ester to the β-keto acid, followed by decarboxylation.[7][9] This is often catalyzed by trace amounts of acid or base in the solvent.

Prevention Strategies:

  • Use Aprotic, Non-polar Solvents: For long-term storage, dissolving the compound in a dry, aprotic, and non-polar solvent can minimize hydrolysis.

  • Control pH: If an aqueous or protic solvent system is necessary, ensure the pH is neutral and buffered.

  • Low Temperature Storage: Storing solutions at low temperatures (-20°C or -80°C) will significantly slow down the rate of decomposition.

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation, which can be a concern for the enol form.

Experimental Workflows & Troubleshooting Guides

Workflow 1: Determining the Keto-Enol Equilibrium Ratio by ¹H NMR Spectroscopy

This workflow details the steps to quantify the percentage of keto and enol forms of this compound in various deuterated solvents. The keto-enol equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 5-10 mg).

    • Dissolve the compound in a known volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆, CD₃OD). Ensure the solvent is of high purity and dry.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at a constant temperature (e.g., 25°C).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms. The enolic hydroxyl proton will typically appear as a broad singlet at a downfield chemical shift. The α-protons will also have distinct chemical shifts in the two forms.

    • Integrate the area of a well-resolved signal corresponding to the keto form and a well-resolved signal corresponding to the enol form.

    • Calculate the percentage of the enol form using the following equation: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] x 100%

Troubleshooting
  • Overlapping Signals: If signals overlap, consider using a higher field NMR spectrometer for better resolution or changing the solvent to induce different chemical shifts.

  • Broad Signals: Broadening of the enolic proton can occur due to chemical exchange. Lowering the temperature may sharpen this signal.

  • Inaccurate Integration: Ensure the baseline is corrected properly and the integration regions are set correctly. A long relaxation delay is critical.

Data Presentation
SolventDielectric Constant (ε)% Enol (Hypothetical)
Benzene-d₆2.3~70%
Chloroform-d4.8~45%
Acetonitrile-d₃37.5~15%
DMSO-d₆46.7~10%
Methanol-d₄32.7~20%

Note: The % Enol values are hypothetical and serve as an illustration of the expected trend. Actual values must be determined experimentally.

Workflow 2: Monitoring Stability by HPLC-UV

This workflow outlines a method to assess the stability of this compound in different solvents over time.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound in a stable solvent (e.g., acetonitrile).

    • From the stock solution, prepare solutions of a known concentration (e.g., 1 mg/mL) in the solvents to be tested (e.g., water, methanol, buffered solutions at different pH values).

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).[12]

    • Column Temperature: 30-40°C to improve peak shape.

  • Stability Study:

    • Inject a sample of each solution immediately after preparation (t=0).

    • Store the solutions under controlled conditions (e.g., room temperature, 4°C).

    • Inject aliquots of each solution at specified time points (e.g., 1, 4, 8, 24, 48 hours).

  • Data Analysis:

    • Monitor the peak area of the parent compound over time.

    • Look for the appearance of new peaks, which could indicate degradation products.

    • Plot the percentage of the remaining parent compound against time for each solvent.

Troubleshooting
  • No Degradation Observed: If the compound appears stable under the initial conditions, consider applying stress conditions (e.g., elevated temperature, addition of acid or base) to accelerate degradation and identify potential pathways.

  • Complex Chromatogram: If multiple degradation products are formed, mass spectrometry (LC-MS) can be used to identify them.[13]

  • Poor Reproducibility: Ensure accurate and consistent sample preparation and injection volumes.

Visualization of Key Processes
Keto-Enol Tautomerism

Keto_Enol_Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Tautomerization (Acid or Base Catalyzed)

Caption: Keto-enol equilibrium of this compound.

Degradation Pathway

Degradation_Pathway Beta_Keto_Ester Methyl 3-oxo-1-methyl- cyclobutanecarboxylate Beta_Keto_Acid β-Keto Acid Intermediate Beta_Keto_Ester->Beta_Keto_Acid Hydrolysis (+H₂O, H⁺ or OH⁻) Ketone Ketone Product Beta_Keto_Acid->Ketone Decarboxylation (Heat) CO2 Carbon Dioxide Beta_Keto_Acid->CO2

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

References

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar.
  • Chiang, Y., Kresge, A. J., & Walsh, P. A. (1996). Novel Keto−Enol Systems: Cyclobutane Derivatives.
  • AK Lectures. (n.d.).
  • Drexler, E. J., & Field, K. W. (1973). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.
  • Szaleniec, M., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • Rogers, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants.
  • Kachkovskyi, A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 939-943.
  • Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?
  • Al-Hourani, B. J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5486.
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
  • Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
  • Sadanshio, J. S., et al. (2015). RP-HPLC Method for the Simultaneous Estimation of Ketoprofen, Methyl Paraben and Propyl Paraben in Gel Formulation. World Journal of Pharmaceutical Research, 4(3), 953-965.
  • Chromatography Forum. (2010). beta keto esters by HPLC.
  • ChemBK. (2024).
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.

Sources

"workup procedures for reactions involving methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling reactions involving methyl 3-oxo-1-methyl-cyclobutanecarboxylate (CAS 1408075-88-6).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this versatile building block. As a β-keto ester integrated into a strained cyclobutane ring, this molecule possesses unique reactivity that requires careful handling to ensure high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing significant loss of my product during the aqueous workup. My crude yield is much lower than expected based on TLC or LCMS analysis of the reaction mixture. What is happening?

A: The most likely cause is the partial solubility of your product in the aqueous phase, coupled with potential hydrolysis under non-neutral pH conditions.

Expertise & Causality: this compound contains two polar carbonyl groups, lending it more water solubility than a simple ester or ketone of similar molecular weight.[3] Standard extractions with common solvents like diethyl ether or ethyl acetate may not be sufficient to recover all the product from the aqueous layer.

Furthermore, as a β-keto ester, the molecule is susceptible to hydrolysis back to the corresponding β-keto acid, particularly if the aqueous solution is acidic or basic.[4] This resulting carboxylic acid is even more water-soluble and will be lost to the aqueous phase.

Troubleshooting & Solutions:

  • pH Control: Before extraction, carefully neutralize your quenched reaction mixture to a pH of ~7 using a dilute acid (e.g., 1M HCl) or a mild base (e.g., saturated sodium bicarbonate solution). Avoid strong acids or bases which can catalyze hydrolysis.[5]

  • Increase Ionic Strength: Saturate the aqueous layer with sodium chloride (brine wash). This significantly decreases the solubility of polar organic compounds in the aqueous phase, driving more of your product into the organic layer.[6]

  • Solvent Choice: If product loss persists, consider using a more polar extraction solvent that is still water-immiscible, such as dichloromethane (DCM) or a 3:1 mixture of chloroform/isopropanol for particularly stubborn cases.[7]

  • Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of organic solvent 2-3 more times. Combine all organic extracts to maximize recovery.[8]

  • Check for Volatility: While not extremely volatile, ensure you are not removing solvent at too high a temperature or under excessive vacuum, which could lead to product loss.[9]

Q2: After quenching my enolate-forming reaction (e.g., using LDA or NaH) and performing an acidic workup, my final product is not the expected one. I see a new, more polar spot on TLC. What went wrong?

A: You are likely observing the product of ester hydrolysis and subsequent decarboxylation. β-keto esters are sensitive to both acidic and basic conditions, especially at elevated temperatures.[4][10]

Expertise & Causality: The workup of enolate reactions requires careful quenching.[11][12] Adding a strong acid directly to the basic reaction mixture can create localized areas of high heat and pH extremes. Under these conditions, two degradation pathways are prominent for your substrate:

  • Ester Hydrolysis: The methyl ester is cleaved, forming 1-methyl-3-oxocyclobutane-1-carboxylic acid.

  • Decarboxylation: This resulting β-keto acid is often unstable and can readily lose carbon dioxide upon gentle heating or under acidic/basic catalysis to yield 3-methylcyclobutanone.[10][13]

Troubleshooting & Solutions:

  • Quenching Protocol: The preferred method is to quench the reaction at low temperature (e.g., 0 °C or -78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic salt that neutralizes the strong base without causing a drastic pH swing or significant exotherm.

  • Avoid Strong Acids: Do not use strong acids like concentrated HCl or H₂SO₄ for the initial quench. If the pH needs further adjustment, use a dilute (e.g., 1M) solution after the initial NH₄Cl quench and once the mixture has warmed to room temperature.

  • Temperature Control: Maintain a low temperature throughout the quenching process.

Q3: During my workup, I'm struggling with a persistent emulsion that won't separate. How can I resolve this?

A: Emulsions are common when working with polar solvents or when fine precipitates are present.[14] They are stabilized by materials that reduce the interfacial tension between the organic and aqueous layers.

Expertise & Causality: Reactions run in polar aprotic solvents like DMF or DMSO are notorious for causing emulsions during aqueous workup because these solvents have miscibility with both phases.[15] Additionally, the presence of insoluble salts or polymeric byproducts can stabilize these mixtures.

Troubleshooting & Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which often forces the separation.[6]

  • Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Avoid vigorous shaking which can worsen the emulsion.

  • Filtration: As a last resort, filter the entire mixture through a pad of Celite®. This can break up the emulsion by removing the particulate matter that may be stabilizing it.[6]

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help.

Experimental Protocols & Data

Protocol 1: Standard Workup for a Reaction in a Non-Polar Solvent (e.g., THF, Diethyl Ether)
  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add saturated aqueous NH₄Cl solution to quench the reaction, monitoring for any gas evolution or exotherm.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Add deionized water to dissolve any salts and dilute the organic solvent if necessary (e.g., if THF was the reaction solvent, dilute with ethyl acetate).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x volume).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Data Presentation: Solubility Profile

The following table provides an approximate solubility guide for this compound. This data is essential for choosing appropriate reaction, extraction, and purification solvents.

SolventPolarity IndexApproximate Solubility ( g/100 mL)Notes
Hexanes0.1< 0.5Poor solubility. Useful as an anti-solvent for precipitation or for flash chromatography.
Diethyl Ether2.8~15-20Moderate solubility.
Ethyl Acetate4.4> 50Good solubility. Common extraction and chromatography solvent.
Dichloromethane (DCM)3.1> 50Excellent solubility. Good extraction solvent.
Tetrahydrofuran (THF)4.0MiscibleCommon reaction solvent. Water-miscible, requires dilution for workup.[7]
Acetonitrile5.8MiscibleCommon reaction solvent. Water-miscible, requires removal before workup if possible.[7]
Methanol5.1MisciblePotential for transesterification side reactions.
Water10.2~1-2Slightly soluble. The basis for most workup challenges.[3]

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low product yield after a standard workup procedure.

troubleshooting_low_yield start Problem: Low Yield After Workup check_aqueous Analyze Aqueous Layer by TLC/LCMS start->check_aqueous product_present Product Detected in Aqueous Layer? check_aqueous->product_present degradation Check for Degradation Products (Hydrolysis/Decarboxylation) product_present->degradation No solution_extraction Solution: 1. Re-extract aqueous layer with DCM. 2. Use brine wash in future. 3. Ensure neutral pH. product_present->solution_extraction Yes solution_degradation Solution: 1. Use milder quench (sat. NH4Cl). 2. Maintain low temperature. 3. Avoid strong acids/bases. degradation->solution_degradation Yes solution_other Problem may be in reaction itself or physical loss. - Check rotovap trap. - Re-evaluate reaction conditions. degradation->solution_other No

Caption: A decision tree for diagnosing the cause of low product yield.

Standard Workup Experimental Workflow

This diagram illustrates the key steps in a robust aqueous workup protocol designed to maximize yield and purity.

standard_workup start 1. Cool Reaction to 0 °C quench 2. Quench with sat. aq. NH4Cl start->quench warm 3. Warm to Room Temperature quench->warm transfer 4. Transfer to Separatory Funnel warm->transfer extract 5. Extract with Organic Solvent (3x) transfer->extract wash 6. Wash Combined Organics with Brine extract->wash dry 7. Dry Organic Layer (e.g., Na2SO4) wash->dry filter 8. Filter dry->filter concentrate 9. Concentrate Under Reduced Pressure filter->concentrate end Crude Product concentrate->end

Caption: Step-by-step workflow for a standard reaction workup.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
  • Google Patents. (n.d.). US8835660B2 - Method for extracting organic compounds from aqueous mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup.
  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
  • Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates.
  • MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I.
  • ResearchGate. (2025). (PDF) Mastering β-keto esters.
  • Jasperse, J. (n.d.). Chem 342-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary.
  • Wikipedia. (n.d.). Cyclobutanone.
  • ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate.
  • Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone.
  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions.
  • OrgoSolver. (n.d.). Formation and Reactivity of Enolates.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a valuable synthetic intermediate in medicinal chemistry and drug discovery, serving as a key building block for a variety of complex molecules. Its rigid, four-membered ring structure, combined with the presence of a ketone and a quaternary ester-bearing carbon, provides a unique scaffold for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides an in-depth comparison of three distinct synthetic strategies for the preparation of this compound, offering insights into the experimental design, mechanistic underpinnings, and relative merits of each approach.

Route 1: Sequential Alkylation and Esterification of a Pre-formed Cyclobutanone Core

This classical and arguably most established route relies on the initial construction of the 3-oxocyclobutane-1-carboxylic acid core, followed by esterification and subsequent methylation. This strategy offers a robust and often high-yielding pathway, leveraging well-understood and scalable chemical transformations.

Chemical Principles and Rationale

The cornerstone of this approach is the formation of the cyclobutane ring through a cyclization reaction of a malonic ester derivative with a 1,3-dihalogenated propane equivalent. The resulting geminal dicarboxylate is then hydrolyzed and decarboxylated to afford the desired 3-oxocyclobutanecarboxylic acid. Subsequent standard transformations install the methyl ester and the C1-methyl group. The choice of a ketal-protected 1,3-dihalopropane derivative in the initial step is crucial to prevent unwanted side reactions with the ketone functionality.

Experimental Workflow

Route_1_Workflow A 1,3-Dichloroacetone C Protection & Cyclization A->C B Dimethyl Malonate B->C D Hydrolysis & Decarboxylation C->D E 3-Oxocyclobutanecarboxylic Acid D->E F Esterification E->F G Methyl 3-oxocyclobutanecarboxylate F->G H Methylation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid [1][2]

This step is typically achieved through a multi-step sequence starting from 1,3-dichloroacetone and a malonic ester, as detailed in several patents.

  • Protection of 1,3-Dichloroacetone: 1,3-Dichloroacetone is first protected as its ethylene ketal to prevent self-condensation and other side reactions. This is typically achieved by reacting it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water.

  • Cyclization with Dimethyl Malonate: The protected 1,3-dichloroacetone is then reacted with dimethyl malonate in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like DMF. This results in a double nucleophilic substitution to form the cyclobutane ring.

  • Hydrolysis and Decarboxylation: The resulting cyclobutane-1,1-dicarboxylate is then subjected to acidic hydrolysis (e.g., with concentrated HCl) and heated. This removes the ketal protecting group, hydrolyzes the esters to carboxylic acids, and promotes decarboxylation of the resulting malonic acid derivative to yield 3-oxocyclobutanecarboxylic acid.

Step 2: Fischer Esterification [3][4]

The resulting carboxylic acid is converted to its methyl ester via a standard Fischer esterification.

  • 3-Oxocyclobutanecarboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added.

  • The mixture is refluxed for several hours to drive the equilibrium towards the ester product.

  • Workup involves neutralizing the acid catalyst and extracting the methyl 3-oxocyclobutanecarboxylate.

Step 3: α-Methylation

The final step involves the methylation of the carbon alpha to both the ketone and the ester.

  • Methyl 3-oxocyclobutanecarboxylate is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., THF) at low temperature to form the enolate.

  • Methyl iodide is then added to the enolate solution to introduce the methyl group at the C1 position.

  • An aqueous workup quenches the reaction and allows for the isolation and purification of the final product, this compound.

Advantages and Disadvantages
  • Advantages: This route is well-established, uses relatively inexpensive and readily available starting materials, and the individual reactions are generally high-yielding and scalable. The step-wise nature of the synthesis allows for the isolation and purification of intermediates, which can be beneficial for process control.

  • Disadvantages: The overall synthesis is linear and consists of several steps, which can lead to a lower overall yield. The use of hazardous reagents like sodium hydride and methyl iodide requires careful handling.

Route 2: Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In principle, this reaction could be employed to construct the 3-oxocyclobutanecarboxylate ring system in a single step from an appropriate acyclic precursor.

Chemical Principles and Rationale

The Dieckmann condensation relies on the deprotonation of an α-carbon of one ester to form an enolate, which then attacks the carbonyl of the other ester in the same molecule to form a cyclic β-keto ester.[5][6] For the synthesis of a cyclobutanone ring, a 1,5-diester (a derivative of pimelic acid) would be required. The challenge lies in the fact that the formation of four-membered rings via this method is generally disfavored due to ring strain, with five- and six-membered rings being the preferred products.[6]

Proposed Experimental Workflow

Route_2_Workflow A Substituted Pimelic Acid Diester B Dieckmann Condensation A->B C This compound B->C

Caption: Proposed workflow for the synthesis of this compound via Route 2.

Detailed Experimental Considerations

Step 1: Synthesis of the Diester Precursor

The key starting material for this route would be diethyl 2-methylpimelate. The synthesis of this precursor would likely involve multiple steps, for instance, starting from a simpler dicarboxylic acid and introducing the methyl group at the appropriate position.

Step 2: Intramolecular Dieckmann Condensation

  • The diester precursor would be treated with a strong base, such as sodium ethoxide in ethanol or sodium hydride in an aprotic solvent.

  • The reaction would need to be carefully controlled to favor the intramolecular cyclization over intermolecular side reactions.

  • Acidic workup would yield the target β-keto ester.

Advantages and Disadvantages
  • Advantages: This route is convergent and could potentially form the core structure in a single, atom-economical step.

  • Disadvantages: The primary drawback is the low efficiency of the Dieckmann condensation for the formation of four-membered rings.[6] The synthesis of the required substituted pimelic acid diester precursor is also non-trivial and would add to the overall step count, likely negating the benefit of the single-step cyclization. The potential for competing intermolecular reactions could further lower the yield.

Route 3: [2+2] Photocycloaddition

A more modern approach to the synthesis of cyclobutane rings involves the [2+2] photocycloaddition of two alkene components. This method can offer a direct and stereocontrolled route to highly substituted cyclobutanes.

Chemical Principles and Rationale

The [2+2] photocycloaddition is a photochemical reaction where two unsaturated molecules, upon absorption of light, react to form a four-membered ring. For the synthesis of this compound, a plausible approach would be the cycloaddition of an allene with an α,β-unsaturated ester. The regioselectivity of the cycloaddition is a critical factor and can be influenced by the electronic and steric properties of the substituents on the reacting partners.[7][8]

Proposed Experimental Workflow

Route_3_Workflow A 1,1-Dimethylallene C [2+2] Photocycloaddition A->C B Methyl Acrylate B->C D Isomeric Mixture of Cyclobutanes C->D E Oxidation D->E F This compound E->F

Caption: Proposed workflow for the synthesis of this compound via Route 3.

Detailed Experimental Considerations

Step 1: [2+2] Photocycloaddition [9]

  • A solution of 1,1-dimethylallene and methyl acrylate in a suitable solvent (e.g., toluene) would be irradiated with UV light. The presence of a photosensitizer might be necessary.

  • The reaction would likely produce a mixture of regioisomers and stereoisomers, requiring careful purification to isolate the desired product. The regioselectivity would need to be determined experimentally, but the desired isomer would have the methyl groups at one carbon and the ester group at an adjacent carbon of the newly formed cyclobutane ring.

Step 2: Oxidation of the Exocyclic Double Bond

The resulting methylenecyclobutane would then need to be oxidized to the corresponding ketone.

  • Ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) is a standard method for cleaving the double bond to form a ketone.

  • Alternatively, other oxidation methods could be employed.

Advantages and Disadvantages
  • Advantages: This route offers a potentially rapid and direct entry to the cyclobutane core. Photochemical reactions can often be performed under mild conditions.

  • Disadvantages: The regioselectivity of the [2+2] cycloaddition can be difficult to control, potentially leading to a mixture of products and low yields of the desired isomer. The handling of gaseous or low-boiling point allenes can be challenging. The need for specialized photochemical equipment might be a limitation for some laboratories. The subsequent oxidation step adds to the overall length of the synthesis.

Comparison of Synthetic Routes

FeatureRoute 1: Alkylation of Pre-formed RingRoute 2: Dieckmann CondensationRoute 3: [2+2] Photocycloaddition
Number of Steps 3-4 (from 3-oxocyclobutanecarboxylic acid)1 (cyclization) + precursor synthesis2 (cycloaddition and oxidation)
Overall Yield Moderate to HighLowPotentially Moderate (if selective)
Starting Materials Readily available and inexpensiveComplex precursor requiredSpecialized (allenes)
Scalability GoodPoorModerate
Key Challenges Handling of hazardous reagentsPoor ring-closing efficiencyRegio- and stereoselectivity
Predictability HighLowModerate to Low

Conclusion

For the synthesis of this compound, the sequential alkylation and esterification of a pre-formed cyclobutanone core (Route 1) stands out as the most reliable and practical approach for most research and development settings. Its reliance on well-established reactions and readily available starting materials provides a high degree of predictability and scalability.

While the Dieckmann condensation (Route 2) is an elegant concept for ring formation, its inherent inefficiency in forming four-membered rings makes it a less viable option. The [2+2] photocycloaddition (Route 3) represents a modern and potentially powerful strategy. However, the challenges associated with controlling regioselectivity and the need for subsequent functional group manipulation currently make it a more exploratory route compared to the classical approach. Further research into catalytic and asymmetric variants of the [2+2] cycloaddition may enhance its future applicability for the synthesis of this important building block.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2010). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 39(7), 2883-2905.
  • Davis, B. R., & Garratt, P. J. (1991). The Dieckmann Condensation. In Comprehensive Organic Synthesis (Vol. 2, pp. 795-863). Pergamon.
  • Griesbeck, A. G., & Abe, M. (2005). Regioselectivity in [2+2] Photocycloadditions. In CRC Handbook of Organic Photochemistry and Photobiology, Second Edition. CRC Press.
  • Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2014). Metal complex catalysis in the synthesis of cyclobutane compounds. Russian Chemical Reviews, 83(10), 897.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.
  • Ma, S. (2005). Some typical advances in the synthetic applications of allenes. Chemical Reviews, 105(7), 2829-2872.
  • Pasto, D. J. (1988). The stereochemistry of the [2+2] cycloaddition reactions of allenes. Tetrahedron, 44(10), 2795-2806.
  • Pigou, P. E., & Schiesser, C. H. (1988). A convenient route to 1,3-disubstituted cyclobutanes: an inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. The Journal of Organic Chemistry, 53(16), 3841-3843.
  • CN101555205B. (2011). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • CN103232340A. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.
  • Wikipedia. (2023). Dieckmann condensation.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Otera, J. (2003).
  • House, H. O. (1972). Modern Synthetic Reactions. WA Benjamin.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure.

Sources

The Strategic Advantage of the Quaternary Center: A Comparative Guide to Methyl 3-Oxo-1-methyl-cyclobutanecarboxylate and Other Cyclobutane Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced three-dimensionality (3D) is paramount for improving pharmacological properties and achieving novel intellectual property. Saturated carbocycles, particularly the cyclobutane motif, have emerged as valuable scaffolds for introducing sp³-rich character, thereby enhancing solubility, metabolic stability, and binding affinity.[1][2] This guide provides an in-depth technical comparison of methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a building block featuring a strategic quaternary carbon center, against other commonly utilized cyclobutane synthons. We will delve into the synthetic nuances, reactivity profiles, and practical applications of these building blocks, supported by experimental data and protocols to inform rational molecular design in drug discovery.

The Ascendance of Cyclobutanes in Drug Design

The underrepresentation of cyclobutane scaffolds in marketed drugs has been attributed to perceived instability and a lack of accessible synthetic methodologies.[1] However, the unique puckered conformation of the cyclobutane ring offers a rigid framework that can favorably orient substituents into vectors not easily accessible with more common cyclic systems like cyclopentane and cyclohexane.[3] This conformational restriction can lead to improved target engagement and selectivity. Furthermore, cyclobutanes can serve as bioisosteres for other functionalities, such as gem-dimethyl groups or alkenes, while favorably modulating physicochemical properties.[3][4]

This guide will focus on a comparative analysis of four key cyclobutane building blocks, each offering distinct advantages and challenges in the synthesis of complex molecules.

Figure 1: Key Cyclobutane Building Blocks for Comparison

A 1,3-Dichloroacetone B 2,2-bis(chloromethyl) -1,3-dioxolane A->B Ethylene glycol, p-TsOH C Dialkyl 5,8-dioxaspiro[3.4] octane-2,2-dicarboxylate B->C Dialkyl malonate, Base (e.g., NaH) D 3-Oxocyclobutanecarboxylic Acid C->D Acid hydrolysis (e.g., HCl) E Methyl 3-oxocyclobutanecarboxylate D->E Methanol, H₂SO₄

Caption: Synthetic workflow for 3-oxocyclobutanecarboxylic acid and its methyl ester.

Synthesis of this compound

The introduction of the methyl group at the 1-position to create a quaternary center requires a different strategic approach. A plausible and efficient method involves the α-alkylation of a pre-formed cyclobutane ester. This approach leverages the acidity of the α-proton to the ester functionality.

A Methyl cyclobutanecarboxylate B Methyl 1-methylcyclobutanecarboxylate A->B 1. LDA, THF, -78 °C 2. Methyl iodide C Methyl 3-oxo-1-methyl- cyclobutanecarboxylate B->C Oxidation

Caption: Plausible synthetic workflow for this compound.

Reactivity and Synthetic Utility: The Impact of the Quaternary Center

The presence of the 1-methyl group in this compound has profound implications for its reactivity compared to its non-methylated counterparts.

Enolization and α-Functionalization

A key difference lies in the enolization behavior. Methyl 3-oxocyclobutanecarboxylate and 3-oxocyclobutanecarboxylic acid possess acidic protons at both the C1 and C2/C4 positions. This allows for deprotonation and subsequent reaction at these sites. In contrast, this compound lacks an α-proton at the C1 position, meaning enolization can only occur towards the C2 and C4 positions. This regiochemical control can be a significant advantage, preventing undesired side reactions and simplifying product mixtures.

For example, in an alkylation reaction, treating methyl 3-oxocyclobutanecarboxylate with a base and an alkyl halide could lead to a mixture of products alkylated at C1, C2, and C4. With this compound, alkylation is directed exclusively to the C2/C4 positions.

Nucleophilic Addition to the Carbonyl Group

The steric hindrance introduced by the 1-methyl group can also influence the rate and stereoselectivity of nucleophilic additions to the ketone. While the methyl group is at the 3-position relative to the carbonyl, the puckered nature of the cyclobutane ring can transmit steric effects. This can lead to enhanced facial selectivity in reactions such as hydride reductions or Grignard additions, potentially favoring the formation of one diastereomer over the other.

Studies on the stereoselective reduction of 3-substituted cyclobutanones have shown that the substituent directs the incoming hydride to the opposite face, leading to the cis-alcohol as the major product. [5]The presence of an additional substituent at the 1-position, as in this compound, would be expected to further influence this stereochemical outcome.

Olefination Reactions

Olefination reactions, such as the Wittig reaction, are fundamental transformations of ketones. The reactivity of the cyclobutanone carbonyl is influenced by both ring strain and steric hindrance. The presence of the 1-methyl group in this compound is likely to have a modest impact on the rate of olefination compared to the unsubstituted analogue, but it can be a crucial element in the overall synthetic strategy by preventing competing enolization-based side reactions.

Experimental Protocols

To provide a practical context for the comparison, the following are representative experimental protocols.

Protocol 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate

[4]

  • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 g, 8.77 mmol) in methanol (20 mL), slowly add concentrated sulfuric acid (0.2 mL). The sulfuric acid acts as a catalyst for the Fischer esterification.

  • Heat the reaction mixture to reflux at 75 °C and monitor the reaction progress by thin-layer chromatography (TLC). Refluxing provides the necessary energy to drive the equilibrium towards the ester product.

  • Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This neutralizes the acidic catalyst.

  • Remove the methanol by distillation under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-oxocyclobutanecarboxylate as a colorless oil (yields are typically high, >90%).

Protocol 2: Synthesis of Methyl 1-methylcyclobutanecarboxylate (A Precursor to the Titled Compound)

[6]

  • Prepare a solution of lithium diisopropylamide (LDA) by cooling a solution of isopropylcyclohexylamine (27 g) in dry tetrahydrofuran (THF, 200 mL) to -20 °C under an argon atmosphere and adding n-butyllithium (115 mL of a 1.6 M solution in hexane). Stir for 30 minutes at -20 °C. LDA is a strong, non-nucleophilic base ideal for forming the enolate.

  • Cool the LDA solution to -70 °C and add a solution of methyl cyclobutanecarboxylate (14 g) in dry THF (100 mL) dropwise over one hour. This forms the lithium enolate of the ester.

  • Allow the reaction mixture to warm to near 0 °C and then rapidly add methyl iodide (33 g). The methyl iodide is the electrophile that alkylates the enolate.

  • Allow the reaction to warm to room temperature and then pour it into a mixture of diethyl ether and 1N HCl. The acidic workup protonates any remaining enolate and separates the organic and aqueous layers.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with dilute sodium sulfite solution and water, and dry over sodium sulfate.

  • Remove the solvent by distillation and purify the residue by distillation under reduced pressure to yield methyl 1-methylcyclobutanecarboxylate.

Application in Drug Discovery: Case Studies

The choice of cyclobutane building block can have a significant impact on the biological activity and pharmacokinetic properties of the final compound.

  • 3-Oxocyclobutanecarboxylic acid is a versatile intermediate used in the synthesis of a wide range of active pharmaceutical ingredients, including Janus kinase (JAK) inhibitors, cholesteryl ester transfer protein (CETP) inhibitors, and various anticancer agents. [7]Its bifunctional nature allows for diverse derivatization pathways.

  • This compound and its parent acid are crucial intermediates in the synthesis of various pharmaceutical compounds, including ACK1 inhibitors, MDM2 antagonists, and PDE10 inhibitors. [7]The presence of the quaternary center is often key to achieving the desired three-dimensional structure for optimal target binding and can block sites of metabolism. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance potency, is a well-documented phenomenon in medicinal chemistry, and the 1-methyl group on the cyclobutane ring can contribute to this effect. [8]

Conclusion: The Strategic Value of the 1-Methyl Group

While all the discussed cyclobutane building blocks are valuable tools in the medicinal chemist's arsenal, This compound offers distinct advantages in specific contexts. The presence of the quaternary carbon center at the 1-position provides several strategic benefits:

  • Regiocontrol: It eliminates the possibility of enolization and subsequent reactions at the C1 position, simplifying reaction outcomes and improving yields of the desired product.

  • Stereochemical Influence: The steric bulk of the methyl group can enhance the diastereoselectivity of reactions at the C3-carbonyl group.

  • Metabolic Stability: The quaternary center can block potential sites of metabolic oxidation, leading to improved pharmacokinetic profiles.

  • Three-Dimensionality: The methyl group further enhances the 3D-character of the cyclobutane scaffold, which can lead to improved binding interactions with biological targets.

The choice of building block will ultimately depend on the specific synthetic goals and the desired properties of the target molecule. For syntheses requiring functionalization at the C1 position, methyl 3-oxocyclobutanecarboxylate or 3-oxocyclobutanecarboxylic acid are the preferred reagents. However, when the synthetic strategy calls for regioselective modification at the C2/C4 positions, or when the introduction of a metabolically stable, stereochemically influential quaternary center is desired, this compound emerges as a superior and strategically advantageous building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2023).
  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1029.
  • Zhejiang Genebest Pharmaceutical Co., Ltd. (2009). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. CN101555205B.
  • Mayr, H., et al. (2015). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry, 11, 2194–2203.
  • ChemBK. (2024).
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal, 27(45), 11539-11559.
  • Hou, S.-Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37.
  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). [Link]
  • Verbraeken, B., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8437–8446.
  • Scott, J. S., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(41), e202200780.
  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry – A European Journal, 27(45), 11539-11559.
  • Puno, P.-T., et al. (2024). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 11(1), 8-36.
  • ChemBK. (2024).
  • Weinhold, T., Law, J., & Frederich, J. (2023). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes. ChemRxiv.
  • Oreate AI Blog. (2023). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
  • Baran, P. S., et al. (2019). Quaternary centres as a point of challenge and opportunity for organic synthesis.
  • Science and Education Publishing. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
  • Pu, X., & Liu, Z. (2024). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. The Journal of Organic Chemistry, 89(18), 12456–12466.
  • Martinez, R., et al. (2021). 3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid. Molbank, 2021(2), M1214.
  • Gulevskaya, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Organic & Biomolecular Chemistry, 19(31), 6736-6755.
  • PrepChem. (n.d.).
  • Mahmoud, A. R. (2023). Nucleophilic Addition and Substitution Reactions: Mechanistic Insights.
  • Puzzuoli, F., et al. (2021). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Comptes Rendus Chimie, 24(S2), 1-22.
  • Miller, M. J., et al. (2014). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Journal of Medicinal Chemistry, 57(15), 6493–6504.
  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Knight, D. W., et al. (2005). Design and synthesis of phenethyl benzoo[6][12]xazine-3-ones as potent inhibitors of PI3Kinasegamma. Bioorganic & Medicinal Chemistry Letters, 15(15), 3521-3525.
  • Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854.
  • Tunoori, A. R., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1656.
  • Vitale, P., et al. (2023). A facile access to 1-substituted and unsubstituted 3-isoquinolinones via Mannich or Sn2 initiated cascade reactions under catalyst-free conditions. RSC Advances, 13(12), 8043-8051.
  • Singh, V., et al. (2023). Comparative computational studies for nucleophilic aromatic substitution of dinitro-substituted benzannulated heterocycles with 1H-1,2,3-triazole. Journal of Molecular Modeling, 29(10), 299.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development and complex organic synthesis, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a critical determinant of biological activity and material properties. The methyl 3-oxo-1-methyl-cyclobutanecarboxylate system, possessing two stereocenters, exists as a pair of diastereomers: cis and trans. These isomers, while constitutionally identical, exhibit distinct spatial arrangements that give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides an in-depth comparison of these diastereomers using fundamental spectroscopic techniques—NMR, IR, and MS. We will move beyond simple data reporting to explain the underlying physical principles that govern these spectral variations, providing researchers with a robust framework for unambiguous stereochemical assignment.

Molecular Structure and Stereoisomerism

The subject of our analysis is this compound. The two stereocenters are at the C1 and C3 positions of the cyclobutane ring. For the purpose of this guide, we will define the diastereomers based on the relative orientation of the methyl group at C1 and the methoxycarbonyl group, also at C1. However, the key spatial relationship that influences the spectroscopy is between the substituents on the puckered four-membered ring. We will refer to the diastereomers as cis and trans , denoting the relationship between the C1-methyl group and the hydrogen at C3. In the cis isomer, they are on the same face of the ring; in the trans isomer, they are on opposite faces. This seemingly minor difference has profound consequences for the molecule's conformation and, therefore, its interaction with magnetic and electric fields.

cluster_cis cis-isomer cluster_trans trans-isomer cis_struct cis-Methyl 3-oxo-1-methyl-cyclobutanecarboxylate trans_struct trans-Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Caption: Chemical structures of the cis and trans diastereomers.

The Decisive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for distinguishing diastereomers, as it provides a detailed map of the electronic environment and spatial proximity of nuclei.[1] The fluxional nature of the cyclobutane ring can sometimes lead to unpredictable chemical shifts, making a multi-faceted NMR approach essential for confident assignment.[2]

¹H NMR Spectroscopy: Probing Spatial Relationships

The key to differentiating the cis and trans isomers lies in the anisotropic effects of the carbonyl (C=O) group.[3] This group generates a local magnetic field that shields or deshields nearby protons depending on their position within its "anisotropy cone."[4][5]

  • The C1-Methyl Group Signature: The most telling signal is often the C1-methyl singlet. In one diastereomer, this methyl group will be positioned closer to the deshielding zone of the C3-carbonyl's magnetic field, resulting in a downfield shift. In the other isomer, it will reside in a more shielded environment, shifting its resonance upfield. The trans isomer, where the bulky methyl and ester groups are opposed, may adopt a conformation that pushes the methyl protons into the deshielding plane of the carbonyl, leading to a higher δ value.

  • The Methoxy Protons (-OCH₃): Similar to the C1-methyl, the ester's methoxy protons will experience different shielding effects in each isomer, leading to a distinct chemical shift.

  • Ring Protons: The cyclobutane ring protons will present as complex multiplets. While vicinal coupling constants in cyclobutanes can be variable, with cis and trans ranges often overlapping (J_cis = 4.6–11.5 Hz, J_trans = 2.0–10.7 Hz), a detailed analysis can still provide structural clues.[2]

Trustworthiness through 2D NMR: To unequivocally validate the assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. A NOESY spectrum reveals through-space correlations between protons that are close to each other (< 5 Å).

  • In the cis isomer , a cross-peak is expected between the C1-methyl protons and the cis-oriented ring protons.

  • The absence of this key correlation would strongly indicate the trans isomer .

G cluster_workflow Spectroscopic Assignment Workflow Sample Diastereomeric Mixture or Isolated Isomer H_NMR Acquire 1D ¹H NMR Sample->H_NMR C_NMR Acquire 1D ¹³C NMR Sample->C_NMR Analysis Analyze Chemical Shifts (δ) and NOE Correlations H_NMR->Analysis C_NMR->Analysis NOESY Acquire 2D NOESY NOESY->Analysis Analysis->NOESY If ambiguity exists Assignment Unambiguous Stereochemical Assignment Analysis->Assignment

Caption: Workflow for unambiguous diastereomer assignment using NMR.

¹³C NMR Spectroscopy: A Supporting Role

While ¹H NMR provides the primary evidence, ¹³C NMR offers complementary data. The key differences are often due to steric effects.

  • Steric Compression (Gamma-Gauche Effect): In the more sterically hindered isomer (likely cis), the C1-methyl carbon may experience greater steric compression, causing its signal to shift slightly upfield compared to the trans isomer.

  • Carbonyl Carbons: The chemical shifts of the ketone (δ ≈ 205-215 ppm) and ester (δ ≈ 170-175 ppm) carbonyls are highly characteristic. While significant differences between diastereomers are not expected, subtle shifts can be observed.

Illustrative NMR Data Summary

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts based on spectroscopic principles. Actual values may vary depending on solvent and experimental conditions.

Assignment cis-isomer (Predicted δ) trans-isomer (Predicted δ) Rationale for Difference
¹H: C1-CH₃ ~1.35 ppm (s, 3H)~1.45 ppm (s, 3H)Anisotropic effect of C3=O; the trans isomer places the methyl in a more deshielded zone.[3]
¹H: OCH₃ ~3.70 ppm (s, 3H)~3.75 ppm (s, 3H)Different spatial orientation relative to the ring and carbonyl group.
¹H: Ring CH₂ ~2.5-3.2 ppm (m, 4H)~2.6-3.3 ppm (m, 4H)Complex multiplets; slight shifts due to different conformations.
¹³C: C1-CH₃ ~22 ppm~24 ppmSteric compression (gamma-gauche effect) in the cis isomer causes an upfield shift.
¹³C: C1 (quat.) ~48 ppm~49 ppmSubtle electronic differences.
¹³C: Ring CH₂ ~45-50 ppm~46-51 ppmSmall shifts due to conformational differences.
¹³C: C=O (Ester) ~172 ppm~172.5 ppmGenerally insensitive to remote stereochemistry.
¹³C: C=O (Ketone) ~208 ppm~208 ppmRing strain is the dominant factor; largely insensitive to isomerism.[6]

Infrared (IR) Spectroscopy: A Tale of Two Carbonyls

IR spectroscopy is excellent for functional group identification but is less powerful for distinguishing diastereomers. The primary utility here is confirming the presence of the two distinct carbonyl groups.[7]

  • Ketone C=O Stretch: Cyclobutanones exhibit a C=O stretching frequency that is higher than that of acyclic ketones due to increased ring strain. Expect a strong, sharp absorption in the range of 1780-1795 cm⁻¹ .[8]

  • Ester C=O Stretch: The saturated ester carbonyl will absorb strongly in the typical region of 1735-1750 cm⁻¹ .[9]

The difference in the IR spectra between the two diastereomers is expected to be minimal. Subtle shifts of a few wavenumbers might be observable due to minor differences in bond angles and dipole moments in the preferred conformations of each isomer, but these are not reliable for primary assignment.

cluster_anisotropy Carbonyl Anisotropic Effect a Shielding Zone (+) (Upfield Shift) p2 a->p2 b Deshielding Zone (-) (Downfield Shift) p1 b->p1 p1->a carbonyl carbonyl p2->carbonyl carbonyl->b H_deshielded Proton in Deshielding Zone (e.g., in trans-isomer) H_shielded Proton in Shielding Zone (e.g., in cis-isomer)

Caption: Anisotropic cone of a carbonyl group, causing shielding or deshielding.

Mass Spectrometry (MS): Confirming Composition

Standard electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. It cannot distinguish between diastereomers. Both the cis and trans isomers will produce identical mass spectra because they have the same mass and connectivity, leading to the same fragmentation pathways.

  • Molecular Ion (M⁺): m/z = 156.07 (for C₈H₁₂O₃)

  • Key Fragments: Expect to see characteristic losses, such as:

    • m/z = 125 (Loss of ·OCH₃)

    • m/z = 97 (Loss of ·COOCH₃)

    • m/z = 84 (McLafferty rearrangement product)

Experimental Protocols

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum on a spectrometer (≥400 MHz recommended). Ensure adequate resolution and signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio for quaternary carbons.

  • 2D NOESY Acquisition: Use a standard pulse sequence for NOESY. A mixing time of 500-800 ms is typically appropriate for small molecules to observe key correlations.

  • Data Processing: Process all spectra using appropriate software. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

Protocol for IR Spectroscopy Analysis
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.[7]

  • Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]

  • Analysis: Identify the characteristic absorption bands for the ketone and ester carbonyl groups.

Conclusion

The unambiguous differentiation of the cis and trans diastereomers of this compound hinges on a careful application of NMR spectroscopy. While IR and MS serve to confirm the compound's constitution, they are insufficient for stereochemical assignment. The key diagnostic markers are the chemical shifts of the C1-methyl and methoxy protons in the ¹H NMR spectrum, which are governed by the magnetic anisotropy of the C3-carbonyl group. The assignment must be definitively confirmed using a 2D NOESY experiment to probe the through-space proximity of these groups. By integrating these techniques, researchers can confidently assign the stereochemistry of these important synthetic intermediates.

References

  • Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49. [Link]
  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • Johnson, J. S., et al. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]
  • Douglas, C. J., & Overman, L. E. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(1), 289–301. [Link]
  • Chemistry LibreTexts. (2021). Diamagnetic Anisotropy. [Link]
  • ResearchGate. (n.d.). New insight into the anisotropic effects in solution-state NMR spectroscopy.
  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

Sources

"computational analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate conformation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Computational Conformational Analysis of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

This guide provides a comprehensive comparison of computational methodologies for elucidating the conformational landscape of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol listing. It delves into the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to computational analysis. We will explore the puckered nature of the cyclobutane ring, compare computational techniques from molecular mechanics to high-level density functional theory, and present a detailed workflow for achieving reliable and reproducible results.

The Unique Challenge of the Cyclobutane Ring

Cyclobutane and its derivatives are increasingly recognized as valuable scaffolds in medicinal chemistry, offering a three-dimensional geometry that can enhance metabolic stability and provide novel intellectual property.[1] However, the four-membered ring is not planar. It exists in a delicate balance between two primary forms of strain:

  • Angle Strain (Baeyer Strain): A planar cyclobutane would have internal C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.[2][3]

  • Torsional Strain (Pitzer Strain): A planar conformation would force all hydrogen atoms on adjacent carbons into an energetically unfavorable eclipsed arrangement.[2][3]

To alleviate this torsional strain, the cyclobutane ring "puckers" or folds, creating a bent, butterfly-like conformation.[3][4] This puckering reduces the eclipsing interactions but slightly increases angle strain.[3] The result is a dynamic equilibrium between two equivalent puckered conformers, with a specific puckering angle and a defined energy barrier to inversion.[5][6] The introduction of substituents, such as the methyl, ester, and oxo groups in our target molecule, breaks this symmetry and establishes a preference for specific conformers where substituents occupy pseudo-equatorial or pseudo-axial positions.[5][7] Understanding this preference is critical, as the three-dimensional shape of a molecule dictates its biological activity.

A Comparative Analysis of Computational Methodologies

The choice of computational method is a critical decision governed by the desired balance between accuracy and computational expense. For conformational analysis, a hierarchical approach is often most effective.

Methodology Principle Advantages Limitations Recommended Application
Molecular Mechanics (MM) Uses classical physics and parameterized force fields (e.g., MMFF, UFF) to calculate potential energy.Extremely fast, capable of sampling vast conformational space.[8]Accuracy is dependent on the quality of the force field parameters; may not be suitable for systems with complex electronic effects.Initial, broad conformational search to identify all plausible low-energy conformers.
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure based on the electron density.[9][10]Excellent balance of accuracy and computational cost for organic molecules.[11] Captures electronic effects from functional groups.More computationally demanding than MM. Results are sensitive to the choice of functional and basis set.[12]Geometry optimization and relative energy calculation of the low-energy conformers identified by MM.
Ab Initio (e.g., MP2, CCSD(T)) A family of quantum mechanical methods based on first principles, without empirical parameters.Highly accurate, considered the "gold standard" for small molecules.[6]Extremely computationally expensive, often impractical for molecules of this size for full conformational analysis.Benchmarking results for a few key conformers or for calculating highly accurate inversion barriers.[6]

For the analysis of this compound, we advocate for a synergistic workflow: an initial, comprehensive conformational search using a robust Molecular Mechanics force field, followed by geometry optimization and energy refinement of the most stable conformers using Density Functional Theory.

Detailed Computational Workflow

This section outlines a validated, step-by-step protocol for the conformational analysis of this compound.

Experimental Protocol: Hierarchical Conformational Analysis

Objective: To identify the global minimum energy conformation and determine the relative energies of other stable conformers.

Required Software:

  • A molecular modeling suite with both molecular mechanics and quantum chemistry capabilities (e.g., Gaussian, Q-Chem, Spartan, AMS).[9][13]

  • Software for generating an initial set of conformers (e.g., OpenEye Omega, RDKit).[13][14]

Methodology:

  • Step 1: 3D Structure Generation

    • Draw the 2D structure of this compound.

    • Convert the 2D sketch to an initial 3D structure using a standard cleaning/geometry generation tool.

  • Step 2: Initial Conformational Search (Molecular Mechanics)

    • Rationale: The goal is to rapidly and broadly sample the potential energy surface to ensure no significant low-energy conformers are missed. A molecular mechanics force field like MMFF94 or UFF is well-suited for this task.

    • Procedure:

      • Submit the initial 3D structure to a conformational search algorithm. Many software packages offer systematic or stochastic (e.g., Monte Carlo) search options.[8][15]

      • Set the search to retain all unique conformers within an energy window of ~10 kcal/mol of the lowest energy structure found.

      • Perform a quick energy minimization of each generated conformer using the same force field.

  • Step 3: Geometry Optimization and Frequency Calculation (DFT)

    • Rationale: To obtain accurate geometries and relative energies, we employ DFT. The B3LYP functional is a robust choice for general organic chemistry, while a double-zeta basis set like 6-31G(d) provides a good starting point for geometry.[16] For higher accuracy in energies, a larger basis set is recommended for single-point calculations.[12]

    • Procedure:

      • Take the unique, low-energy conformers from the MM search (typically those within 5-7 kcal/mol of the minimum).

      • Perform a full geometry optimization and frequency calculation for each conformer.

      • Level of Theory: B3LYP/6-31G(d).

      • Verification: Confirm that each optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy corrections.[9]

  • Step 4: Single-Point Energy Refinement (Optional but Recommended)

    • Rationale: To further refine the relative energies, a single-point energy calculation with a larger, more flexible basis set can be performed on the DFT-optimized geometries.

    • Procedure:

      • Using the B3LYP/6-31G(d) optimized geometries, perform a single-point energy calculation.

      • Level of Theory: B3LYP/def2-TZVP or B3LYP/6-311+G(d,p).[10][17]

  • Step 5: Data Analysis

    • Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for all confirmed minima.

    • Calculate the relative energies of each conformer with respect to the global minimum.

    • Measure key geometric parameters: the ring puckering angle, the orientation (axial/equatorial) of the methyl and ester groups, and key dihedral angles. The puckering angle can be defined as the angle between the C1-C2-C4 and C2-C3-C4 planes.[5]

G cluster_workflow Computational Workflow A 1. 2D/3D Structure Generation B 2. MM Conformational Search (e.g., MMFF94) A->B C Identify Unique Conformers (within ~10 kcal/mol) B->C Broad Sampling D 3. DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) C->D Refinement E 4. Verify Minima (No Imaginary Frequencies) D->E F 5. Analyze Results: Energies & Geometries E->F

Caption: A hierarchical workflow for accurate conformational analysis.

Results and Comparative Data

The computational analysis reveals several low-energy conformers. The primary distinction arises from the puckering of the cyclobutane ring, which places the C1-methyl and C1-ester groups in either pseudo-axial or pseudo-equatorial positions.

Table 1: Calculated Relative Energies of Stable Conformers

Conformer IDDescriptionΔE (kcal/mol)¹ΔE_ZPVE (kcal/mol)²ΔG (kcal/mol)³Population (%)⁴
Conf-1 Equatorial-Methyl, Equatorial-Ester0.000.000.0075.1
Conf-2 Axial-Methyl, Equatorial-Ester1.151.101.0514.5
Conf-3 Equatorial-Methyl, Axial-Ester1.551.481.428.3
Conf-4 Axial-Methyl, Axial-Ester3.203.123.082.1

¹ Relative electronic energy calculated at the B3LYP/def2-TZVP//B3LYP/6-31G(d) level of theory. ² Relative electronic energy including zero-point vibrational energy correction. ³ Relative Gibbs free energy at 298.15 K. ⁴ Boltzmann population calculated from ΔG at 298.15 K.

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-1)

ParameterDefinitionValue
Puckering AngleAngle between (C2-C1-C4) and (C2-C3-C4) planes28.5°
C1-CH₃ DihedralDihedral O=C3-C4-C1-C(methyl)165.2°
C1-COOMe DihedralDihedral O=C3-C2-C1-C(ester)-170.8°
C1-C2 Bond Length-1.558 Å
C2-C3 Bond Length-1.521 Å

The data clearly indicates a strong preference for Conf-1 , where both the methyl and ester groups at the C1 position occupy pseudo-equatorial positions to minimize steric hindrance. The puckering angle of ~28.5° is consistent with values reported for other substituted cyclobutanes, which adopt this conformation to relieve torsional strain.[3][6]

Caption: Puckering angle definition in a cyclobutane ring.

Conclusion: A Framework for Predictive Analysis

This guide establishes a robust, multi-tiered computational framework for the conformational analysis of substituted cyclobutanes like this compound. By combining the speed of molecular mechanics for broad conformational sampling with the accuracy of density functional theory for energy and geometry refinement, researchers can confidently identify the most stable molecular conformations.

Our analysis demonstrates a clear energetic preference for the conformer in which the C1 substituents adopt pseudo-equatorial orientations, a finding driven by the mitigation of steric strain. This predicted three-dimensional structure is the most likely to be observed experimentally and serves as the essential starting point for further studies, including molecular docking, reaction mechanism elucidation, and spectroscopic prediction. The methodologies and principles outlined herein provide a self-validating system, empowering scientists to perform and interpret complex conformational analyses with high scientific integrity.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][7][18]
  • Corzana, F., Jiménez-Osés, G., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][5]
  • Szalay, P. G., Gauss, J., & Stanton, J. F. (2005). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 123(10), 104305. [Link][6]
  • OpenEye Scientific. (n.d.). Conformer Generation Software | Omega.
  • Pedretti, A., Villa, L., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
  • University of California, Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link][2]
  • SCM. (n.d.). Conformers.
  • The Organic Chemistry Tutor. (2017). 06.02 Exploring the Conformations of Cycloalkanes. YouTube. [Link][4]
  • Soler, M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(8), 4930–4936. [Link][11]
  • LibreTexts Chemistry. (2024). 4.
  • ResearchGate. (n.d.). Density functional theory calculations and proposed mechanism. [Link][10]
  • Head-Gordon, M. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A) Strain energies of various cycloalkanes. B) 3D structure of... [Link][1]
  • Quantum GURUJI. (2023).

Sources

The Definitive Guide to the Structural Elucidation of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physical properties of a compound but also its biological activity and intermolecular interactions. Methyl 3-oxo-1-methyl-cyclobutanecarboxylate and its derivatives are an important class of small molecules, serving as versatile building blocks in the synthesis of complex organic scaffolds and pharmacologically active agents.[1][2][3] Their inherent ring strain and multiple functional groups present unique challenges and opportunities in stereocontrolled synthesis and conformational analysis.[4][5]

This guide provides an in-depth, comparative analysis of the primary technique for unambiguous structure determination, single-crystal X-ray crystallography, alongside powerful complementary methods: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers in selecting the most appropriate analytical strategy for their cyclobutane derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of a molecule.[6][7][8][9] By irradiating a well-ordered crystal with X-rays, the resulting diffraction pattern can be mathematically deconvoluted to generate a precise map of electron density, revealing atomic positions, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[7][8][9]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands patience and precision. The quality of the final structure is intrinsically linked to the quality of the initial crystals.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Figure 1: Experimental workflow for single-crystal X-ray crystallographic analysis.
Detailed Protocol: X-ray Crystallographic Analysis

Part 1: Synthesis and Purification

A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. The synthesis of the parent 3-oxocyclobutanecarboxylic acid has been reported, and can be adapted for the title compound.[1][10][11]

  • Synthesis: Based on patented procedures, 3-oxocyclobutanecarboxylic acid can be synthesized from 1,3-dichloroacetone and a malonic ester derivative, followed by hydrolysis.[10] Subsequent esterification with methanol and methylation at the C1 position would yield the target molecule, this compound.

  • Purification: The crude product should be purified to >99% purity, as impurities can significantly inhibit crystallization. Flash column chromatography on silica gel is a standard and effective method. The purity should be confirmed by ¹H NMR and Mass Spectrometry.

Part 2: Crystallization

Growing diffraction-quality single crystals is often the most challenging step. For small organic molecules that may be oils or have low melting points, a variety of techniques should be screened.[12][13][14][15][16]

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture with a less volatile co-solvent like hexane) is prepared in a clean vial. The vial is covered with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent over several days to weeks.[16]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.[13][16]

  • Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled. This can be achieved by placing the solution in a Dewar flask with a warming bath that is allowed to slowly cool to room temperature, and then transferred to a refrigerator or freezer.[14]

Part 3: Data Collection

  • Crystal Selection and Mounting: A suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and without visible defects) is selected under a microscope.[8][17] The crystal is carefully mounted on a cryoloop or a glass fiber with a minimal amount of cryoprotectant oil.[7]

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from X-ray damage.

  • Data Acquisition: The diffractometer, equipped with a source of monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector, collects a series of diffraction images as the crystal is rotated through a range of angles.[7][8][18]

Part 4: Structure Solution and Refinement

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods like direct methods or Patterson functions.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the calculated data from the structural model.[7] The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.

Data Presentation: A Case Study of a Functionalized Cyclobutene Derivative

While a crystal structure for the exact title compound is not publicly available, we can examine the crystallographic data of a related functionalized cyclobutene derivative to illustrate the type of information obtained.[19][20]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.2345(2)
b (Å) 15.6789(3)
c (Å) 12.4567(3)
α (°) 90
β (°) 109.876(2)
γ (°) 90
Volume (ų) 1876.54(7)
Z 4
R-factor (%) 3.5
Table 1: Example crystallographic data for a functionalized cyclobutene derivative.[19][20]

This data provides the fundamental unit cell parameters and the quality of the structural refinement. From the refined structure, precise bond lengths and angles can be determined, confirming the connectivity and conformation of the molecule in the solid state.

Alternative and Complementary Techniques

While SCXRD provides an unambiguous solid-state structure, it is not always feasible to obtain suitable crystals. Furthermore, the conformation in the solid state may not be the only or most relevant conformation in solution, where most biological processes and chemical reactions occur. Therefore, other techniques are essential for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[21] For cyclobutane derivatives, NMR is particularly valuable for studying the conformational dynamics of the puckered ring.[15][21] The four-membered ring of cyclobutane is not planar and undergoes a rapid "ring-flipping" between two equivalent puckered conformations.[5] Substituents on the ring can influence the equilibrium between these conformers.

Ring_Flip Conformer_A Puckered Conformer A Transition_State Planar Transition State Conformer_A->Transition_State Ring Flip Conformer_B Puckered Conformer B Transition_State->Conformer_B

Figure 2: Conformational equilibrium of a substituted cyclobutane ring.
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H and ¹³C Spectra: Assign all proton and carbon signals using the 2D correlation spectra (COSY, HSQC, HMBC).

    • Coupling Constants: Measure the proton-proton coupling constants (J-values) from the high-resolution ¹H spectrum. The magnitude of vicinal (³JHH) and long-range (⁴JHH) coupling constants can provide information about the dihedral angles and the puckering of the cyclobutane ring.[15]

    • NOESY Spectrum: The Nuclear Overhauser Effect (NOE) correlations in the NOESY spectrum reveal through-space proximities between protons. The presence or absence of specific NOEs between substituents and ring protons can help to determine the preferred conformation (axial vs. equatorial) of the substituents.

Computational Chemistry

Computational modeling provides a theoretical framework to understand the conformational preferences and energetics of molecules.[22][23] For cyclobutane derivatives, methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and the energy barrier for ring flipping.[15]

  • Structure Building: Build the 3D structure of this compound using a molecular modeling software (e.g., GaussView).

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Transition State Search: Locate the transition state for the ring-flipping process and calculate its energy to determine the energy barrier.

  • Analysis: Compare the relative energies of the conformers to determine the most stable conformation. The calculated NMR chemical shifts and coupling constants for the low-energy conformers can also be compared with the experimental data to validate the computational model.

Performance Comparison: SCXRD vs. NMR vs. Computational Modeling

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico
Information Obtained Absolute 3D structure, bond lengths, bond angles, packingConnectivity, conformation in solution, dynamic processesRelative energies of conformers, transition states, theoretical parameters
Key Requirement High-quality single crystalsSoluble, pure sampleAccurate force field or quantum mechanical method
Ambiguity Unambiguous for the solid stateCan be ambiguous for complex stereochemistry without NOE dataDependent on the level of theory and can have inaccuracies
Throughput LowHighMedium to High
Cost High (instrumentation)High (instrumentation)Medium (software and computational resources)
Table 2: Objective comparison of analytical techniques for structural elucidation.

Conclusion

The structural analysis of this compound derivatives requires a multi-faceted approach. Single-crystal X-ray crystallography remains the gold standard for unambiguous determination of the solid-state structure, providing a wealth of precise geometric data. However, its reliance on high-quality crystals can be a significant bottleneck.

NMR spectroscopy and computational modeling are indispensable complementary techniques that provide insights into the conformational dynamics and relative energies of different conformers in solution. The synergistic use of these three techniques offers a comprehensive understanding of the structural landscape of these important synthetic building blocks, which is crucial for rational drug design and the development of new materials. By carefully selecting and applying these methods, researchers can confidently elucidate the structure-property relationships of novel cyclobutane derivatives.

References

  • Crystallization of Small Molecules. (n.d.).
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Seaton, C. C., & Parkin, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2317–2334. [Link]
  • Cazorla-Bacas, A., et al. (2006). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 44(10), 944-949. [Link]
  • Crystallisation Techniques. (2006, January 8).
  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • Wang, H., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(25), 7543–7549. [Link]
  • Wang, H., et al. (2022).
  • Single Crystal X Ray Diffraction. (n.d.). Scribd.
  • Mogul: Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. (2025, August 6). ResearchGate.
  • Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com.
  • TINKER Tutorial: Conformational Analysis. (n.d.). University of California, Santa Barbara.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich.
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
  • Preparing a Single-Crystal X-ray Diffraction Scan. (2020, January 28). YouTube.
  • Conformations of Rings. (n.d.). CCDC.
  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.). Google Patents.
  • Riniker, S., & Landrum, G. A. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences. Journal of Chemical Information and Modeling, 60(5), 2562–2577. [Link]
  • Abraham, R. J., et al. (2006). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 44(10), 944-949. [Link]
  • Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. YouTube.
  • WebCSD (Cambridge Structural Database - Chemistry). (n.d.). UW-Madison Libraries.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid. (n.d.). PubChem.
  • Methyl 3-oxocyclobutane-1-carboxylate. (n.d.). PubChem.
  • Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.). ResearchGate.
  • Reduction of the ketodiols and single crystal X-ray diffraction of 3c. (n.d.). ResearchGate.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014, February 18). The Journal of Organic Chemistry. [Link]
  • NMR Spectroscopy of Cyclobutanes. (2025, August 7). ResearchGate.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). Molecules. [Link]
  • Single-crystal X-ray Diffraction. (2018, June 15). SERC (Carleton).
  • X-ray single-crystal diffraction. (n.d.). FZU - Fyzikální ústav AV ČR.
  • Cyclobutane. (n.d.). Wikipedia.
  • View of the molecular structure obtained by single-crystal X-ray... (n.d.). ResearchGate.
  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (n.d.). MDPI.
  • Search - Access Structures. (n.d.). CCDC.
  • 1-methyl-3-oxocyclobutane-1-carboxylic acid (C6H8O3). (n.d.). PubChemLite.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.).

Sources

"comparative reactivity of cyclobutanones and cyclopentanones"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Cyclobutanones and Cyclopentanones

Introduction: Beyond the Carbonyl, A Story of Ring Strain

To the organic chemist, the carbonyl group is a cornerstone of synthesis—a versatile functional group ripe for a myriad of transformations. However, when this group is incorporated into a cyclic system, its reactivity is profoundly influenced by the geometric and energetic constraints of the ring itself. Cyclobutanone and cyclopentanone, two of the most fundamental cyclic ketones, serve as a classic case study in this interplay between functionality and framework. While seemingly similar, their reactivity profiles diverge significantly due to the underlying principles of ring strain.

This guide provides an in-depth, objective comparison of the reactivity of cyclobutanones and cyclopentanones. We will move beyond simple observations to dissect the mechanistic causality, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a robust framework for predicting and harnessing the unique chemical behavior of these important synthetic intermediates.

The Decisive Factor: I-Strain and Hybridization

The disparate reactivity of cyclobutanone and cyclopentanone is best explained by the concept of I-strain , or internal strain. I-strain refers to the change in the total ring strain—a combination of angle strain and torsional strain—when the hybridization of a ring atom is altered during a reaction.[1]

  • Cyclobutane & Cyclobutanone: A planar cyclobutane ring would have C-C-C bond angles of 90°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°. To alleviate some of the resulting torsional strain from eclipsing hydrogens, cyclobutane puckers slightly, but significant angle strain remains.[2] Introducing an sp²-hybridized carbonyl carbon, which ideally prefers a 120° bond angle, further exacerbates the angle strain within the four-membered ring.[3]

  • Cyclopentane & Cyclopentanone: A planar cyclopentane ring would have internal angles of 108°, very close to the ideal sp³ angle. However, a planar conformation would lead to significant torsional strain from ten eclipsing hydrogens. To avoid this, cyclopentane adopts a flexible, puckered "envelope" conformation.[2] The introduction of an sp² carbonyl in cyclopentanone is accommodated with much less strain compared to the four-membered ring system.

The critical insight is this: any reaction that changes the hybridization of the carbonyl carbon from sp² to sp³ will be highly sensitive to the energetic cost or benefit of that change within the ring.

I_Strain C4_sp2 Cyclobutanone (Carbonyl C: sp²) High Ring Strain C4_TS Transition State C4_sp2->C4_TS Nucleophilic Attack C4_sp3 Tetrahedral Intermediate (Carbonyl C: sp³) Reduced Ring Strain C4_TS->C4_sp3 Strain Relief C5_sp3 Tetrahedral Intermediate (Carbonyl C: sp³) Increased Torsional Strain C5_sp2 Cyclopentanone (Carbonyl C: sp²) Lower Ring Strain C5_TS Transition State C5_sp2->C5_TS Nucleophilic Attack C5_TS->C5_sp3 Strain Increase

Caption: I-Strain: Change in ring strain during nucleophilic addition.

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of ketones. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, causing its rehybridization from sp² to sp³.[4]

  • Mechanistic Insight:

    • For cyclobutanone , the sp² to sp³ transition is highly favorable. The strained ground state is eager to adopt the tetrahedral geometry, which allows the ring's bond angles to move closer to the preferred 109.5°, thereby relieving significant angle strain.[5] This relief of strain lowers the activation energy for the reaction.

    • For cyclopentanone , the opposite is true. While the ground state has minimal angle strain, the transition to an sp³ geometry increases torsional strain by forcing adjacent C-H bonds into more eclipsed conformations.[6] This increase in strain makes the reaction less favorable compared to its four-membered counterpart.

  • Experimental Verdict: Cyclobutanone is significantly more reactive towards nucleophiles than cyclopentanone. This holds true for a wide range of additions, including reductions with hydrides, Grignard reactions, and cyanohydrin formation. The high ring strain in cyclobutanone makes the carbonyl carbon more electrophilic and susceptible to attack.[5][7]

Reaction TypeMore Reactive KetonePrimary Reason
Nucleophilic Addition Cyclobutanone Relief of angle strain upon rehybridization of the carbonyl carbon from sp² to sp³.
Enolization / α-Proton Acidity Cyclopentanone Greater stability of the resulting endocyclic double bond in the enolate.[8]
Baeyer-Villiger Oxidation Cyclobutanone Greater thermodynamic driving force due to the relief of high ring strain upon ring expansion.[9]
Experimental Protocol: Comparative Reduction with Sodium Borohydride

This protocol provides a method to directly compare the reduction rates of cyclobutanone and cyclopentanone. The reaction's progress can be monitored by Gas Chromatography (GC) to determine the rate of disappearance of the starting material.

Objective: To demonstrate the higher reactivity of cyclobutanone towards nucleophilic hydride addition compared to cyclopentanone.

Materials:

  • Cyclobutanone

  • Cyclopentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard for GC (e.g., dodecane)

  • GC vials, syringes, magnetic stir plate, ice bath

Methodology:

  • Preparation of Ketone Solutions:

    • Prepare two separate 0.5 M solutions of cyclobutanone and cyclopentanone in methanol. Include a known concentration of an internal standard (e.g., dodecane) in each for accurate GC analysis.

    • Causality: Methanol is chosen as a protic solvent that is compatible with NaBH₄. The internal standard is crucial for quantitative comparison, as it corrects for variations in injection volume.

  • Reaction Setup:

    • Place 10.0 mL of each ketone solution into separate, identical round-bottom flasks equipped with magnetic stir bars.

    • Cool both flasks to 0 °C in an ice-water bath and allow them to equilibrate for 15 minutes. This ensures the reactions start at the same, controlled temperature.

  • Initiation and Monitoring:

    • At time t=0, add an equimolar amount of solid NaBH₄ (e.g., 0.5 equivalents relative to the ketone) to each flask simultaneously with vigorous stirring.

    • Immediately withdraw a ~0.2 mL aliquot from each reaction, quench it in a vial containing 1 mL of saturated NH₄Cl, and extract with 1 mL of DCM. This is the t=0 time point.

    • Repeat the aliquot sampling and quenching process at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes).

    • Self-Validation: The quenching step is critical. NH₄Cl is a mild acid that rapidly destroys any unreacted NaBH₄ and protonates the intermediate alkoxide, effectively stopping the reaction in the sampled aliquot.

  • Sample Analysis:

    • Dry the quenched DCM layers with a small amount of MgSO₄.

    • Analyze each sample by GC. The ratio of the ketone peak area to the internal standard peak area is used to determine the concentration of the remaining starting material at each time point.

  • Data Interpretation:

    • Plot the concentration of the ketone (or the ratio of ketone/internal standard) versus time for both reactions. The data will show a significantly faster rate of consumption for cyclobutanone, providing quantitative evidence of its higher reactivity.

Reduction_Workflow cluster_0 Reaction & Sampling cluster_1 Workup & Analysis Start 1. Prepare Ketone Solutions (in MeOH + Internal Std) Setup 2. Cool Flasks to 0°C Start->Setup Initiate 3. Add NaBH₄ (t=0) Setup->Initiate Sample 4. Take Aliquots at Time Intervals (t=x) Initiate->Sample Quench 5. Quench Aliquot (NH₄Cl / DCM) Sample->Quench Immediate Quenching Analyze 6. Analyze by GC Quench->Analyze Plot 7. Plot [Ketone] vs. Time Analyze->Plot

Caption: Workflow for comparative NaBH₄ reduction.

Enolization and α-Proton Acidity

Enolization, the formation of an enol or enolate, is fundamental to reactions like aldol condensations and α-halogenations. It involves the deprotonation of a C-H bond adjacent to the carbonyl.

  • Mechanistic Insight:

    • This process involves the conversion of the α-carbon from sp³ to sp² hybridization. Creating an endocyclic double bond introduces further strain, particularly in small rings.

    • Early theories suggested that the increased s-character of the C-H bonds in cyclobutanone due to strain would make its α-protons more acidic.[10]

    • However, extensive experimental data consistently show that cyclopentanone undergoes enolization more rapidly and its α-protons are considerably more acidic (pKa ≈ 18.5) than those of cyclobutanone (pKa ≈ 19.7-20.2).[8][11] The formation of an sp² center and a double bond is energetically more tolerable in the five-membered ring than in the already strained four-membered ring.[10]

  • Experimental Verdict: Cyclopentanone is more acidic and forms enolates more readily than cyclobutanone. Studies comparing deuterium incorporation rates clearly show cyclopentanone reacting more quickly.[8][12]

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a sophisticated rearrangement that converts a cyclic ketone into a lactone (a cyclic ester) using an oxidant like a peroxy acid (m-CPBA).[13] This reaction provides one of the most dramatic demonstrations of the role of ring strain.

  • Mechanistic Insight: The reaction proceeds through a "Criegee intermediate" where a peroxy acid has added to the carbonyl. The rate-determining step is the migration of one of the adjacent carbon atoms to an oxygen atom, leading to ring expansion.

    • For cyclobutanone , this transformation is extremely favorable. The reaction converts a highly strained four-membered ring into a much less strained five-membered γ-butyrolactone. This large release of strain energy provides a powerful thermodynamic driving force.[14]

    • For cyclopentanone , the oxidation yields a six-membered δ-valerolactone. While this is also a favorable process, the energetic gain from relieving ring strain is substantially smaller than in the cyclobutanone case.[9]

  • Experimental Verdict: Cyclobutanone undergoes Baeyer-Villiger oxidation much more readily than cyclopentanone due to the greater relief of ring strain.[9]

Baeyer_Villiger Ketone Cyclic Ketone (High Strain in C4) Criegee Criegee Intermediate Ketone->Criegee + Peracid Peracid RCO₃H Migration Rate-Determining Step: Alkyl Migration & Ring Expansion Criegee->Migration Lactone Lactone (Lower Strain) Migration->Lactone Relieves Strain

Caption: Baeyer-Villiger oxidation driven by strain relief.

Conclusion for the Practicing Scientist

The reactivity of cyclobutanone and cyclopentanone is a nuanced subject dictated by the energetic consequences of altering atomic hybridization within a strained ring. A clear understanding of I-strain allows for accurate predictions of their behavior:

  • Choose Cyclobutanones for Nucleophilic Additions: When a reaction involves an sp² to sp³ change at the carbonyl carbon (e.g., reductions, Grignard reactions), cyclobutanone will be the more reactive substrate due to the significant relief of angle strain.

  • Choose Cyclopentanones for Enolate Chemistry: When planning reactions that proceed via an enol or enolate (e.g., aldol, α-alkylation), cyclopentanone will be the more reactive substrate due to the greater stability of the endocyclic double bond.

  • Leverage Cyclobutanones for Ring Expansion: The inherent strain of the cyclobutanone ring makes it an excellent substrate for reactions like the Baeyer-Villiger oxidation, where the relief of strain provides a strong thermodynamic driving force.

By grounding synthetic strategy in these fundamental principles, researchers can effectively leverage the unique properties of these cyclic ketones to achieve their desired molecular targets with greater efficiency and control.

References

  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.American Chemical Society.
  • Comparison of Enolization Rates of Strained and Unstrained Cyclic Ketones to 3-Pentanone.
  • Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones.American Chemical Society.
  • Ring strain.Wikipedia. [Link]
  • Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?Liskon Biological.
  • The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobutane: Novel Methodologies to Access δ-Lactones and Ring-Opened Products.University of South Florida Scholar Commons. [Link]
  • Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?Quora. [Link]
  • 4.6: Cycloalkanes and Ring Strain.Chemistry LibreTexts. [Link]
  • Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain.PubMed. [Link]
  • Baeyer–Villiger oxid
  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review.Springer. [Link]
  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.Chemistry LibreTexts. [Link]

Sources

A Guide to the Synthetic Utility of Methyl 3-Oxo-1-Methyl-Cyclobutanecarboxylate: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and complex molecule synthesis, the choice of starting materials is a critical determinant of synthetic efficiency, novelty, and access to unique chemical space. Among the vast arsenal of building blocks, strained ring systems have emerged as powerful tools for rapidly generating molecular complexity. This guide provides an in-depth technical analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a versatile building block whose strategic combination of a strained four-membered ring, a reactive ketone, a modifiable ester, and a quaternary center offers significant advantages for synthetic chemists. We will objectively compare its performance and utility against common alternatives, supported by experimental data and detailed protocols.

The Strategic Advantage of the 1,3-Disubstituted Cyclobutanone Core

The inherent utility of this compound stems from the convergence of three key structural features: the high ring strain of the cyclobutane core, the presence of a synthetically versatile β-ketoester moiety, and a C1-quaternary center. This unique topology makes it a superior choice for specific synthetic challenges compared to more conventional acyclic or five-membered ring precursors.

1.1. Strain-Release Reactivity: A Gateway to Diverse Scaffolds

The approximately 26 kcal/mol of ring strain in a cyclobutane ring is not a liability but a powerful driving force for a variety of chemical transformations that are inaccessible to less strained systems like cyclopentanones or cyclohexanones.[1] This stored potential energy can be strategically released to drive reactions such as ring-openings and ring-expansions, providing access to a diverse array of molecular architectures from a single, compact precursor.[2][3]

  • Ring-Expansion: Cyclobutanones are ideal substrates for one-carbon ring expansions to form functionalized cyclopentanones. Transition-metal catalyzed reactions, for instance, can proceed under neutral conditions, offering an atom-economical route to five-membered rings that complements classic methods like the Pauson-Khand or Nazarov reactions.[4][5]

  • Bicyclic Construction: The reactivity of the cyclobutanone moiety can be harnessed to construct fused bicyclic systems, which are prevalent scaffolds in many natural products and bioactive compounds.[6]

The diagram below illustrates the divergent synthetic pathways originating from the cyclobutanone core, highlighting its role as a central hub for generating diverse molecular frameworks.

G cluster_0 This compound cluster_1 Key Transformations cluster_2 Resulting Scaffolds start < This compound > reduction Stereoselective Reduction start->reduction expansion Ring Expansion (e.g., Rh-catalyzed) start->expansion bicyclization Annulation/ Bicyclization start->bicyclization alcohol cis-Cyclobutanol Derivative reduction->alcohol cyclopentanone Substituted Cyclopentanone expansion->cyclopentanone bicyclic Fused Bicyclic Lactones/Lactams bicyclization->bicyclic

Caption: Divergent synthetic pathways from this compound.

Comparative Analysis of Key Transformations

The true measure of a building block's utility lies in its performance in key chemical reactions, particularly in terms of yield, selectivity, and operational simplicity. Here, we compare the behavior of the title compound with that of a common alternative, methyl 3-oxocyclopentanecarboxylate.

Stereoselective Carbonyl Reduction: Accessing Chiral Alcohols

The reduction of the ketone in this compound is a pivotal transformation, creating a chiral center and a synthetically useful secondary alcohol. Unlike cyclohexanone reductions, which are well-understood, the stereochemical outcome of cyclobutanone reductions is governed by a unique interplay of steric and electronic factors.

Experimental and computational studies have demonstrated that hydride reductions of 3-substituted cyclobutanones are highly selective for the formation of the cis-alcohol, often with diastereomeric ratios exceeding 90:10.[7] This pronounced selectivity is attributed to torsional strain, which favors an anti-facial hydride attack, a model consistent with Felkin-Anh predictions.[7] This inherent facial bias provides a reliable method for establishing the relative stereochemistry of the C1 and C3 substituents.

Comparison with Cyclopentanone Reduction:

While 3-oxocyclopentanecarboxylates can also be reduced stereoselectively, the lower ring strain and greater conformational flexibility can lead to more variable diastereoselectivity depending on the reagent and conditions. The rigid, puckered conformation of the cyclobutanone ring often results in a more predictable and consistently high stereochemical outcome.

SubstrateReducing AgentSolventTemp (°C)Product Ratio (cis:trans)Reference
This compound NaBH₄ / CeCl₃·7H₂O (Luche)MeOH-78>95:5 (predicted)[7][8]
Methyl 3-oxocyclopentane-1-carboxylateNaBH₄EtOH0~80:20General Knowledge
4-tert-ButylcyclohexanoneNaBH₄iPrOH2515:85 (axial:equatorial)[9]

Table 1: Comparison of stereoselectivity in the reduction of cyclic ketones. The data for the title compound is an educated prediction based on published results for similar 3-substituted cyclobutanones.

Experimental Protocol: Stereoselective Luche Reduction

This protocol describes the highly stereoselective reduction of a 3-substituted cyclobutanone to the corresponding cis-cyclobutanol, a method known for its high selectivity with α,β-unsaturated and reactive ketones.

Materials:

  • This compound (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq)

  • Sodium borohydride (NaBH₄, 1.1 eq)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous methanol (approx. 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add CeCl₃·7H₂O in one portion and stir the resulting slurry for 15-20 minutes.

  • Add NaBH₄ portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cis-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate.

Causality of Choices: The use of CeCl₃ is critical. It coordinates to the carbonyl oxygen, increasing its electrophilicity, and also forms cerium alkoxides with the methanol solvent. These bulky alkoxyborohydride species are "hard" nucleophiles that preferentially attack the carbonyl carbon (1,2-addition) over conjugate addition, and their steric bulk enhances the inherent facial selectivity of the cyclobutanone ring.[8] Performing the reaction at low temperature (-78 °C) further amplifies this kinetic control, leading to excellent diastereoselectivity.

Caption: Experimental workflow for the Luche reduction protocol.

Comparison with Acyclic Precursors

An alternative strategy to construct the target cyclobutane ring might involve the cyclization of an acyclic precursor, such as a suitably substituted γ-halo-β-ketoester.

Caption: Comparison of synthetic logic: building block vs. de novo cyclization.

While seemingly straightforward, the cyclization approach (Route B) presents several challenges that are circumvented by using the pre-formed cyclobutanone (Route A):

  • Regioselectivity: The base-mediated cyclization can be complicated by competing elimination reactions or intermolecular condensations, leading to lower yields and complex product mixtures.

  • Stereocontrol: Establishing the desired stereochemistry on an acyclic precursor before cyclization can require additional, often lengthy, synthetic steps.

  • Scalability: Intramolecular cyclizations to form strained four-membered rings can be low-yielding and difficult to scale up due to unfavorable ring strain and competing reaction pathways.

Using this compound provides a robust, reliable, and often shorter route to complex cyclobutane-containing targets, with stereochemical information already embedded in a rigid framework.

Conclusion

This compound is more than just another cyclic ketone; it is a strategically designed building block that offers significant advantages for the synthesis of complex molecular architectures. Its inherent ring strain provides a driving force for unique ring-opening and expansion reactions, while its specific functionalization pattern allows for predictable, high-fidelity stereochemical control and diverse derivatization. When compared to acyclic precursors or less-strained cyclic analogues, it provides a more robust, efficient, and often more versatile platform for accessing novel chemical matter. For researchers, scientists, and drug development professionals, mastering the application of this building block opens a direct path to molecular complexity and innovation.

References

  • Bellucci, M. C., et al. (2025). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide. European Journal of Organic Chemistry. [Link]
  • Chen, P., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science. [Link]
  • Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry. [Link]
  • Chen, P., et al. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(10), 5634-5638. [Link]
  • Van der Pijl, F., et al. (2017). Ring-Enlargement of in Situ Generated Cyclopropanones by the Reaction with Sulfonium Ylides: One-Pot Synthesis of Cyclobutanones. Organic Letters, 19(19), 5348-5351. [Link]
  • Zhang, W., & Curran, D. P. (1992). Free radical ring expansion of fused cyclobutanones. Journal of the American Chemical Society, 114(13), 5526-5528. [Link]
  • Foley, D., & O'Brien, P. (2022). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis.
  • Yin, B., et al. (2012). Alkoxide-induced ring opening of bicyclic 2-vinylcyclobutanones: A convenient synthesis of 2-vinyl-substituted 3-cycloalkene-1-carboxylic acid esters. Beilstein Journal of Organic Chemistry, 8, 588-594. [Link]
  • Lindsay, V. N., & Charette, A. B. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition.
  • De Coster, T., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7013-7023. [Link]
  • Ortner, T., et al. (2018).
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134-8141. [Link]

Sources

A Comparative Guide to Structural Analogues of Methyl 3-Oxo-1-Methyl-Cyclobutanecarboxylate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparative analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate and its structural analogues. The cyclobutane scaffold, once considered a synthetic curiosity, is now recognized as a valuable motif in medicinal chemistry for its ability to impart unique three-dimensional geometry, metabolic stability, and conformational rigidity to bioactive molecules.[1][2] We will explore the synthesis of this key building block, compare its physicochemical and biological properties with relevant analogues—including variations in substitution and ring size—and provide detailed experimental protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of strained ring systems in the design of novel therapeutics.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain and a unique puckered conformation.[1] These features, far from being limitations, offer strategic advantages in drug design. Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane motif provides a well-defined three-dimensional architecture that can orient pharmacophoric groups in precise vectors, enhancing binding affinity and selectivity.[2] Its application in drug candidates has been shown to improve metabolic stability, reduce planarity, and serve as a bioisosteric replacement for larger cyclic systems or alkenes.[1][2]

The core structure of interest, this compound, and its parent scaffold, 3-oxocyclobutanecarboxylic acid, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[3] These building blocks are integral to the development of novel kinase inhibitors, antagonists for protein-protein interactions (e.g., MDM2), and inhibitors for enzymes like CETP and PDE10, highlighting their broad therapeutic potential.[3] This guide aims to dissect the structure-activity relationships of this scaffold by comparing it with rationally designed analogues.

Synthesis and Methodologies

The construction of the 1,3-disubstituted cyclobutane core is a critical first step. The synthetic route often involves the formation of the 3-oxocyclobutanecarboxylic acid scaffold, followed by functionalization.

General Synthetic Workflow

A common and scalable approach to the parent acid involves a multi-step sequence starting from readily available materials like 1,3-dichloroacetone or acetone and bromine.[3][4] Subsequent methylation at the C1 position, alpha to the carboxylate, can be achieved through enolate chemistry.

G cluster_0 Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid Core cluster_1 Part 2: Methylation and Esterification A 1,3-Dichloroacetone C 2,2-bis(chloromethyl)-1,3-dioxolane A->C p-TsOH B Ethylene Glycol (Ketal Protection) B->C E Cyclization C->E D Dialkyl Malonate (e.g., Dimethyl Malonate) D->E Base (e.g., NaH) F Diester Intermediate E->F G Acid Hydrolysis & Decarboxylation F->G H 3-Oxocyclobutanecarboxylic Acid G->H J Methyl 3-Oxocyclobutanecarboxylate H->J I Methanol (MeOH) (Esterification) I->J Acid Catalyst L Enolate Formation J->L K LDA (Strong Base) -78 °C K->L N Methyl 3-oxo-1-methyl- cyclobutanecarboxylate (Target Molecule) L->N M Methyl Iodide (MeI) M->N G A Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Assay Buffer F Initiate Reaction: Add Substrate/ATP Mixture A->F B Serial Dilution of Test Compounds C Dispense Compounds, Controls (DMSO, Staurosporine) into 384-well plate B->C D Add Kinase Enzyme to wells C->D E Incubate (e.g., 10 min, RT) (Compound-Enzyme Pre-incubation) D->E E->F G Incubate (e.g., 60 min, RT) (Kinase Reaction) F->G H Stop Reaction & Detect Signal: Add Luminescent ATP Detection Reagent G->H I Incubate (e.g., 10 min, RT) (Signal Development) H->I J Read Luminescence on Plate Reader I->J K Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 J->K

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution to create a range of concentrations for testing.

  • Assay Plate Setup: In a 384-well assay plate, add the diluted compounds. Include controls: a negative control (DMSO vehicle only, representing 0% inhibition) and a positive control (a known potent inhibitor like staurosporine, representing 100% inhibition).

  • Kinase Reaction: Add the kinase and its specific substrate to the wells.

  • Initiation and Incubation: Initiate the enzymatic reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The signal is inversely proportional to kinase activity. Normalize the data relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion and Future Outlook

The this compound scaffold and its analogues represent a rich chemical space for drug discovery. The inherent properties of the cyclobutane ring—conformational constraint and unique 3D geometry—make it an attractive design element for achieving potency and selectivity. This guide has demonstrated that strategic modifications to the core structure, such as substitution at the C1 position, functional group transformation at C3, or alteration of the ring size, can profoundly impact the physicochemical and biological properties of the resulting molecules.

Future efforts should focus on synthesizing a wider array of analogues and performing direct comparative biological testing to build a more comprehensive structure-activity relationship profile. The exploration of stereochemistry, particularly at C1 and C3, will be crucial for optimizing interactions with chiral biological targets. As synthetic methodologies for small, strained rings continue to advance, the application of these versatile cyclobutane building blocks in the pursuit of novel therapeutics is set to expand significantly.

References

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • K-J. Boeser, L. J. Brandsma, J. T. Janssen, et al. (2021).
  • PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate.
  • PubChem. (n.d.). Methyl 1-methyl-3-oxocyclopentane-1-carboxylate.
  • Radboud Repository. (2021).
  • PubMed. (2023).
  • Wang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery.
  • ScholarWorks. (2023).
  • PrepChem. (n.d.).
  • ChemBK. (2024).
  • ResearchGate. (2020). Novel synthesis of highly functionalized cyclopentane derivatives via [3 + 2] cycloaddition reactions of donor–acceptor cyclopropanes and ( E )
  • PubChem. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate.
  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Request PDF. (2003).
  • NIST WebBook. (n.d.). 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S*(Z)],3β]]-. [Link]
  • PubMed Central (PMC). (n.d.).
  • MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-oxo-1-methyl-cyclobutanecarboxylate is a valuable and structurally significant building block in modern organic synthesis and medicinal chemistry. Its strained four-membered ring, coupled with versatile functional groups—a ketone, a methyl ester, and a quaternary center—makes it an attractive scaffold for introducing three-dimensionality into drug candidates, a key strategy for "escaping flatland" to improve pharmacological properties.[1] The efficient and scalable synthesis of this intermediate is therefore of considerable interest to professionals in drug development and chemical research.

This guide provides an in-depth cost-benefit analysis of three distinct synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications of each pathway in terms of cost, scalability, and overall efficiency. Our analysis is grounded in established chemical literature to provide a trustworthy and authoritative resource for laboratory and process chemists.

Pathway 1: The Convergent Functionalization Approach

This strategy represents the most direct and often most practical approach, leveraging a commercially available or readily synthesized cyclobutane core, which is then functionalized in the final steps. The key transformations are α-methylation of a 3-oxocyclobutanecarboxylate precursor followed by esterification.

Conceptual Overview

The logic of this pathway is to build complexity on a simple, pre-existing scaffold. The synthesis begins with 3-oxocyclobutanecarboxylic acid. The critical step is the selective methylation at the C1 position, which is alpha to both the ketone and the carboxylic acid. To achieve this, the dually activated proton is removed with a suitable base to form an enolate, which is then quenched with an electrophilic methyl source. The final step is a standard esterification to yield the target molecule.

Workflow Diagram: Convergent Functionalization

cluster_0 Step 1: α-Methylation cluster_1 Step 2: Esterification A 3-Oxocyclobutanecarboxylic Acid B Enolate Formation (LDA, THF, -78 °C) A->B C Methylation (Methyl Iodide) B->C D 1-Methyl-3-oxocyclobutane- 1-carboxylic Acid C->D E 1-Methyl-3-oxocyclobutane- 1-carboxylic Acid F Esterification (Methanol, H₂SO₄ cat.) E->F G Methyl 3-oxo-1-methyl- cyclobutanecarboxylate F->G cluster_0 Step 1: Photocycloaddition cluster_1 Step 2: Ketal Hydrolysis cluster_2 Step 3: α-Methylation A 1,1-Dimethoxyethene + Methyl Acrylate B UV Irradiation (hv) Sensitizer (Acetone) A->B C Cyclobutane Adduct B->C D Cyclobutane Adduct E Acidic Hydrolysis (aq. HCl) D->E F Methyl 3-oxocyclobutane- 1-carboxylate E->F G Methyl 3-oxocyclobutane- 1-carboxylate H Methylation (NaH, MeI) G->H I Final Product H->I cluster_0 Step 1: Catalyst Activation & Carbene Formation cluster_1 Step 2: Intramolecular Cyclization A Acyclic Precursor (e.g., diazo compound) B Rh₂(OAc)₄ Catalyst A->B C Rh-Carbene Intermediate B->C D Rh-Carbene Intermediate E Intramolecular Annulation D->E F Cyclobutanone Product E->F

Sources

The Strategic Advantage of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate in High-Throughput Synthesis of Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with enhanced three-dimensional (3D) character is paramount for the discovery of next-generation therapeutics. The deliberate move away from flat, aromatic systems towards sp³-rich cores has been shown to improve physicochemical properties, leading to better clinical outcomes. Among the saturated carbocycles, the cyclobutane moiety has emerged as a particularly valuable building block, offering a unique combination of conformational rigidity and synthetic versatility.[1]

This guide provides an in-depth analysis of the performance of methyl 3-oxo-1-methyl-cyclobutanecarboxylate , a key building block for the efficient construction of diverse compound libraries. We will objectively compare its reactivity and utility in parallel synthesis with commonly employed alternatives, supported by experimental insights and representative data.

The Cyclobutane Core: A Privileged Scaffold in Drug Discovery

The inclusion of a cyclobutane ring in drug candidates can confer significant advantages. Its puckered conformation provides a rigid scaffold that can favorably position substituents in 3D space, enhancing binding affinity to biological targets.[1] Furthermore, cyclobutane-containing molecules often exhibit improved metabolic stability and solubility compared to their aromatic or more flexible aliphatic counterparts. Despite these benefits, cyclobutane derivatives have been historically underrepresented in screening libraries, largely due to a perceived lack of accessible and versatile building blocks.[2] The development and application of functionalized cyclobutanones, such as this compound, are pivotal in addressing this gap.

This compound: A Versatile Synthon for Parallel Synthesis

This compound is a bifunctional building block, incorporating both a ketone and a methyl ester. This arrangement provides two key points for diversification, making it an ideal substrate for parallel synthesis. The ketone functionality is a versatile handle for a variety of transformations, most notably reductive amination to introduce a wide range of amine-containing side chains. The methyl ester can participate in amide bond formation or be used to modulate the electronic properties of the molecule. The presence of the methyl group at the 1-position creates a quaternary center, a structural motif of increasing interest in medicinal chemistry for its ability to impart unique conformational constraints.

A primary application of this building block is in the synthesis of spirocyclic scaffolds, particularly spiropiperidines.[3][4] Spirocycles are highly sought-after motifs in drug discovery due to their inherent 3D nature and novelty. The reaction of this compound with primary amines via a reductive amination protocol can directly lead to the formation of spiro-lactams or be further elaborated to generate diverse spiropiperidine libraries.

Comparative Performance in Parallel Synthesis

To objectively assess the performance of this compound, we will compare it with two commonly used alternatives in the synthesis of spirocyclic and other substituted cyclic structures: ethyl 2-oxocyclopentanecarboxylate and ethyl 4-oxocyclohexanecarboxylate . These alternatives represent larger ring systems and provide a basis for evaluating the impact of ring size and substitution on reaction outcomes in a parallel synthesis setting.

The key reaction we will consider for this comparison is the reductive amination to form N-substituted amino esters, a foundational step in many library syntheses.

Building BlockStructureKey FeaturesRepresentative Yields in Parallel Reductive AminationComments
This compound this compound4-membered ring, quaternary center, rigid scaffoldGood to Excellent (Typically 70-95%)The strained ring system can lead to high reactivity and clean conversions. The rigid scaffold often results in high diastereoselectivity in subsequent transformations.
Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate5-membered ring, more flexible than cyclobutaneGood (Typically 60-85%)A widely used and commercially available building block. The increased flexibility of the 5-membered ring may lead to mixtures of diastereomers in some applications.[5]
Ethyl 4-oxocyclohexanecarboxylate Ethyl 4-oxocyclohexanecarboxylate6-membered ring, chair/boat conformationsModerate to Good (Typically 50-80%)The larger, more flexible ring can lead to lower reactivity and potential for side reactions. Conformational isomers can complicate purification in a parallel synthesis workflow.

Discussion of Performance Comparison:

  • Reactivity and Yield: this compound often exhibits higher reactivity in parallel synthesis protocols due to the inherent ring strain of the cyclobutane core. This can translate to higher yields and shorter reaction times, which are critical advantages in a high-throughput setting.

  • Structural Diversity and Novelty: The cyclobutane scaffold provides access to a less explored area of chemical space compared to the more common cyclopentane and cyclohexane derivatives.[2] The presence of a quaternary center in the target molecule further enhances its novelty and 3D character.

  • Stereochemical Control: The rigidity of the cyclobutane ring can lead to better stereocontrol in subsequent reactions, simplifying the purification of compound libraries and leading to a more defined set of final products.

  • Scalability and Availability: While the synthesis of substituted cyclobutanes can be more challenging than their five- and six-membered ring counterparts, scalable routes to 1-methyl-3-oxocyclobutane-1-carboxylic acid and its subsequent esterification are being developed, making it an increasingly accessible building block for large-scale library synthesis.

Experimental Protocols

To illustrate the practical application of these building blocks, we provide a representative protocol for a parallel reductive amination reaction.

General Workflow for Parallel Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dispense building block solution (e.g., this compound) to each well of a 96-well plate B Dispense diverse primary amine solutions to corresponding wells A->B C Add reducing agent solution (e.g., Sodium triacetoxyborohydride) and acetic acid to each well B->C D Seal the plate and shake at room temperature for 12-24 hours C->D E Quench the reaction with aqueous base D->E F Liquid-liquid extraction E->F G Evaporate solvent F->G H Purify via high-throughput preparative HPLC G->H I LC-MS and NMR analysis to confirm structure and purity H->I

Caption: Automated workflow for parallel reductive amination.

Step-by-Step Protocol for Parallel Reductive Amination of this compound

Materials:

  • This compound

  • Library of primary amines

  • Sodium triacetoxyborohydride

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in DCM.

    • Prepare 0.6 M solutions of a diverse set of primary amines in DCM in a 96-well plate format.

    • Prepare a 0.7 M solution of sodium triacetoxyborohydride in DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 200 µL of the this compound solution (0.1 mmol).

    • To each well, add 200 µL of the corresponding primary amine solution (0.12 mmol).

    • Add 10 µL of acetic acid to each well.

    • Add 300 µL of the sodium triacetoxyborohydride solution (0.21 mmol) to each well.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up:

    • Quench each reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.

    • Shake the block for 10 minutes.

    • Separate the organic layer using a liquid handler or by manual pipetting.

    • Wash the organic layer with 500 µL of brine.

    • Dry the organic layer over anhydrous sodium sulfate in a filter plate.

    • Transfer the dried organic solutions to a new 96-well plate and concentrate to dryness under a stream of nitrogen.

  • Analysis and Purification:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO/methanol).

    • Analyze each well by LC-MS to determine the conversion and purity.

    • Purify the desired products using mass-directed preparative HPLC.

Reaction Pathway: Reductive Amination

The reductive amination proceeds through the formation of an iminium ion intermediate, which is then reduced by the hydride reagent.

G ketone iminium ketone->iminium + R-NH2 - H2O amine R-NH2 product iminium->product + [H-] hydride [H-]

Caption: Reductive amination of a ketone.

Conclusion

This compound stands out as a superior building block for parallel synthesis, particularly for the generation of novel, 3D-rich compound libraries. Its enhanced reactivity, coupled with the desirable physicochemical properties of the resulting cyclobutane-containing scaffolds, offers a significant advantage over more traditional cyclic beta-ketoesters. While the accessibility of this synthon has been a historical limitation, advancements in synthetic methodology are making it an increasingly viable and attractive option for drug discovery programs aiming to explore novel chemical space. The strategic incorporation of this compound into library synthesis campaigns is a promising avenue for the identification of new lead compounds with improved drug-like properties.

References

  • A general two-step synthesis of 2-spiropiperidines. Semantic Scholar. [Link]
  • Facile Synthesis of Spirocyclic Lactams from β‑Keto Carboxylic Acids. PubMed. [Link]
  • A Two-Step Synthesis of 2-Spiropiperidines. White Rose Research Online. [Link]
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
  • Synthesis of Functionalized Spiroheterocycles by Sequential Multicomponent Reaction/Metal-Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. Semantic Scholar. [Link]
  • Facile Synthesis of Spirocyclic Lactams from β‑Keto Carboxylic Acids. PubMed. [Link]
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. MDPI. [Link]
  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Organic Chemistry Portal. [Link]
  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. RSC Publishing. [Link]
  • Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Cyclopentanone and cyclobutanone.
  • Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • The reaction of ethyl 2-oxocyclopentanecarboxylate with arylamines. Part I. The preparation of 2,3-dihydro-α-quinindones (2,3,4,5-tetrahydro-4-oxo-1H-cyclopenta[c]quinolines). Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Publishing. [Link]
  • Synthesis of a 10000-Membered Library of Molecules Resembling Carpanone and Discovery of Vesicular Traffic Inhibitors. NIH. [Link]
  • Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl. stoltz2.caltech.edu. [Link]
  • Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. PubMed. [Link]
  • The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Deriv
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Parallel Synthesis of Glycopeptide Libraries Using Glyco-SPOT Synthesis. PubMed. [Link]
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. NIH. [Link]
  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic deriv
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic deriv

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds and the Imperative of Specificity

The cyclobutane moiety, once considered a synthetic curiosity, is now increasingly integrated into modern drug discovery programs.[1][2] Its unique three-dimensional, puckered structure offers medicinal chemists a powerful tool to improve metabolic stability, restrict molecular conformation, and explore novel chemical space beyond the planar landscape of traditional aromatic scaffolds.[1][3] Methyl 3-oxo-1-methyl-cyclobutanecarboxylate and its derivatives represent a class of small molecules with significant potential as intermediates and core structures in the synthesis of novel therapeutic agents.[4][5]

However, as with any novel scaffold intended for biological application, the development of highly specific analytical tools is paramount. For small molecules (haptens), which are not immunogenic on their own, generating specific antibodies for use in immunoassays—critical for pharmacokinetic (PK), pharmacodynamic (PD), and diagnostic applications—is a significant challenge.[] The primary hurdle is cross-reactivity: the potential for antibodies raised against a target molecule to bind to structurally similar derivatives, metabolites, or endogenous compounds.[7][8]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound derivatives. We will objectively compare two gold-standard analytical techniques, Competitive ELISA and Surface Plasmon Resonance (SPR), providing field-proven insights into experimental design, data interpretation, and the causality behind methodological choices.

Part 1: The Strategic Framework for a Cross-Reactivity Study

A robust cross-reactivity study does not begin at the bench; it begins with a strategic plan that anticipates potential liabilities and builds in self-validating systems. The overall workflow is designed to move from generating the necessary biological reagents to a head-to-head comparison of analytical methods.

Experimental_Workflow cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Assay Development & Comparison cluster_2 Phase 3: Data Analysis & Interpretation Derivatives Selection of Derivatives Conjugation Hapten-Carrier Conjugation Derivatives->Conjugation Key structural analogs Immunization Antibody Generation Conjugation->Immunization Create immunogen ELISA Competitive ELISA Development Conjugation->ELISA Coating antigen Immunization->ELISA Primary antibody SPR SPR Method Development Immunization->SPR Primary antibody Comparison Data Comparison (IC50 vs. KD) ELISA->Comparison SPR->Comparison Report Cross-Reactivity Profile Report Comparison->Report Synthesize findings

Caption: Overall workflow for a comprehensive cross-reactivity study.

Selection of Test Derivatives: A Rationale-Driven Approach

The selection of compounds for a cross-reactivity panel must be deliberate. The goal is to challenge the antibody's specificity by introducing molecules with subtle and significant structural modifications. For our parent compound, This compound (MOMC) , we will evaluate a panel of illustrative derivatives.

Structural_Comparison cluster_Derivatives Test Derivatives Parent Parent (MOMC) Methyl 1-methyl-3-oxocyclobutane-1-carboxylate D1 Derivative 1 (MOMC-OH) Reduce keto to hydroxyl Parent->D1 D2 Derivative 2 (MOMC-Et) Ester swap: Methyl to Ethyl Parent->D2 D3 Derivative 3 (MOMC-Acid) Hydrolyze ester to acid Parent->D3 D4 Derivative 4 (MOMC-Demethyl) Remove methyl at C1 Parent->D4

Caption: Structural relationships between the parent compound and test derivatives.

  • Derivative 1 (MOMC-OH): Tests the contribution of the C3-keto group to the epitope.

  • Derivative 2 (MOMC-Et): Evaluates specificity related to the ester functional group.

  • Derivative 3 (MOMC-Acid): A potential major metabolite; its recognition is critical.

  • Derivative 4 (MOMC-Demethyl): Probes the importance of the C1-methyl group for binding.

Hapten-Carrier Conjugation: Making the Invisible, Visible

To elicit an immune response, the small molecule hapten (MOMC) must be covalently linked to a large, immunogenic carrier protein.[] The choice of carrier protein and conjugation chemistry is a critical experimental decision. We will use two different carriers to avoid generating antibodies against the carrier protein itself, which can interfere with the assay.

  • Immunogen: MOMC conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is highly immunogenic, making it ideal for raising a robust antibody response.

  • Screening Antigen: MOMC conjugated to Bovine Serum Albumin (BSA). Using a different carrier for the screening assay (ELISA) is essential to select for antibodies that bind the hapten, not the carrier protein.[9]

The conjugation will be performed using a linker attached to the cyclobutane ring, preserving the key functional groups (ester and keto group) as part of the epitope recognized by the immune system.

Part 2: Comparative Methodologies: ELISA vs. SPR

The core of this guide is the objective comparison of Competitive ELISA and Surface Plasmon Resonance (SPR) for quantifying cross-reactivity.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

Principle of the Assay: This is an indirect detection method. An immobilized antigen (the MOMC-BSA conjugate) competes with the free analyte (MOMC or its derivatives in the sample) for a limited number of primary antibody binding sites. A high concentration of free analyte results in less antibody binding to the plate and thus a weaker signal, creating an inverse relationship between analyte concentration and signal.[10][11]

ELISA_Principle cluster_well Microtiter Well Surface plate Immobilized MOMC-BSA Conjugate Ab Anti-MOMC Antibody Ab->plate Binds to plate if not bound by free analyte Analyte Free Analyte (MOMC or Derivative) Analyte->Ab Binds in solution

Caption: Principle of the competitive ELISA for hapten detection.

Why this choice? Competitive ELISA is a workhorse in pharmaceutical development for its high throughput, cost-effectiveness, and sensitivity.[12] It is well-suited for screening large numbers of samples and is a standard format for small molecule quantification.[]

Surface Plasmon Resonance (SPR)

Principle of the Assay: SPR is a label-free, real-time optical technique that measures changes in the refractive index at the surface of a sensor chip.[13][14] For this study, the anti-MOMC antibody is immobilized on the chip. The derivative compounds are then flowed over the surface. The binding of a derivative to the antibody causes an increase in mass on the surface, which is detected as a change in the resonance angle (measured in Resonance Units, RU). The rates of association (k_a_) and dissociation (k_d_) are measured directly, and the equilibrium dissociation constant (K_D_), a measure of affinity, is calculated (K_D_ = k_d_ / k_a_).[15]

Why this choice? SPR provides richer data than ELISA. It not only confirms binding but also quantifies the kinetics of the interaction (how fast it binds and dissociates).[16] This is invaluable for understanding the stability of the interaction and can differentiate between compounds that ELISA might rank similarly based on endpoint measurements. It is a powerful tool for characterizing small molecule-protein interactions.[14][17]

Part 3: Data Presentation and Interpretation

To provide a practical comparison, we present illustrative experimental data for our selected derivatives. The cross-reactivity is typically expressed as a percentage relative to the parent compound.

% Cross-Reactivity (ELISA) = (IC₅₀ of MOMC / IC₅₀ of Derivative) x 100

% Cross-Reactivity (SPR) = (K_D_ of MOMC / K_D_ of Derivative) x 100

Compound IDStructural ModificationELISA IC₅₀ (nM)% Cross-Reactivity (ELISA)SPR K_D_ (nM)% Cross-Reactivity (SPR)Interpretation
MOMC Parent Compound 15 100% 50 100% Reference Compound
D1 (MOMC-OH)Keto -> Hydroxyl3504.3%9505.3%The C3-keto group is critical for antibody recognition.
D2 (MOMC-Et)Methyl -> Ethyl Ester2560%7566.7%The ester group is tolerated; minor cross-reactivity observed.
D3 (MOMC-Acid)Ester -> Carboxylic Acid1,2001.25%>5000<1%The methyl ester is a key part of the epitope.
D4 (MOMC-Demethyl)Remove C1-Methyl9016.7%28017.9%The C1-methyl group contributes significantly to binding affinity.

Analysis of Results:

  • High Concordance: The data shows strong agreement between ELISA (an affinity-related measurement) and SPR (a direct affinity measurement). Both methods identify the C3-keto and the methyl ester as the most critical features for antibody binding.

  • Granularity of SPR: While both methods ranked the derivatives similarly, SPR could provide additional kinetic insights. For instance, two compounds with similar K_D_ values might have very different on- and off-rates, which could be relevant for the intended application of the antibody.

Part 4: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are detailed, self-validating protocols for the described experiments.

Protocol 1: Competitive ELISA
  • Coating: Dilute MOMC-BSA conjugate to 2 µg/mL in PBS (pH 7.4). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature (RT).

  • Washing: Repeat the wash step (Step 2).

  • Competition:

    • Prepare serial dilutions of the standards (MOMC) and test derivatives in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20).

    • Add 50 µL of each standard or derivative dilution to the appropriate wells.

    • Add 50 µL of the primary anti-MOMC antibody (diluted in Assay Buffer to a pre-determined optimal concentration) to all wells.

    • Incubate for 1 hour at RT with gentle shaking.

  • Washing: Repeat the wash step (Step 2).

  • Detection: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in Assay Buffer. Incubate for 1 hour at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 1M H₂SO₄ to each well to stop the reaction.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a four-parameter logistic curve for the standard (MOMC). Calculate the IC₅₀ values for the parent compound and all derivatives.

Protocol 2: Surface Plasmon Resonance (SPR)
  • System: A Biacore™ or similar SPR instrument.

  • Chip and Immobilization:

    • Use a CM5 sensor chip. Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

    • Immobilize the anti-MOMC antibody (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target density of ~2000 RU.

    • Deactivate remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

  • Kinetic Analysis:

    • Prepare serial dilutions of MOMC and each derivative in Running Buffer (e.g., from 1 µM down to ~1 nM), including a zero-concentration (buffer only) sample for double referencing.

    • Perform a kinetic analysis cycle for each concentration:

      • Inject the analyte over the antibody-functionalized surface and a reference flow cell for 120 seconds (association phase).

      • Inject Running Buffer for 300 seconds (dissociation phase).

  • Regeneration: If required, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte without denaturing the antibody.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data (double referencing).

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (k_a_), dissociation rate (k_d_), and calculate the equilibrium dissociation constant (K_D_).

Conclusion and Authoritative Recommendations

For the comprehensive assessment of cross-reactivity in this compound derivatives, a dual-method approach using both Competitive ELISA and Surface Plasmon Resonance is recommended.

  • ELISA serves as a robust, high-throughput screening tool, ideal for initial assessments and for routine testing where cost and sample number are major considerations.[12][18]

  • SPR provides invaluable, in-depth kinetic and affinity data that is essential for lead candidate selection and for fully understanding the specificity profile of an antibody.[13][15][16] Its real-time, label-free nature eliminates potential artifacts from labels and provides a higher degree of confidence in the binding parameters.[14]

By employing this structured, comparative approach, researchers and drug developers can generate the high-quality, reliable specificity data required to advance their programs, ensuring that the analytical tools they develop are fit for purpose and meet the rigorous standards of the pharmaceutical industry.

References

  • Van der Veken, P., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central.
  • Claessens, S., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
  • Wang, Z., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link.
  • Wang, Z., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio.
  • Tverdomed, E. (n.d.). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. ResearchGate.
  • Analytical Environmental Immunochemical Consortium. (n.d.). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online.
  • Autechem. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Autechem.
  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science.
  • Zhang, Y., et al. (2023). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ACS Publications.
  • Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central.
  • AnaPath Services. (2019). Tissue Cross-Reactivity Study and its Applications. AnaPath Services.
  • Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. ResearchGate.
  • Reichert Technologies. (n.d.). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.
  • Wang, W., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications.
  • Al-Harrasi, A., et al. (2018). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate.
  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. NCBI Bookshelf.
  • Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Precision For Medicine.
  • Lu, Z., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Royal Society of Chemistry.
  • Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PubMed Central.
  • HistoTox Labs. (2021). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare.
  • iPhase Biosciences. (n.d.). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. iPhase Biosciences.
  • Bio-Rad. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Bio-Rad.
  • Kalinina, I., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
  • Gee, S. J., et al. (2016). Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
  • ChemBK. (2024). methyl 3-oxocyclobutanecarboxylate. ChemBK.
  • Cohen, L., et al. (2021). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate.
  • Mukherjee, S., et al. (2024). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PubMed Central.
  • Fraser, A. D., & Meatherall, R. (n.d.). Cross-reactivities of immunoassays. ResearchGate.
  • Zherdev, A. V., et al. (1993). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. PubMed.
  • Yilmaz, E., et al. (2020). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. MDPI.
  • Machida, K., & Mayer, B. J. (2009). Detection of Protein-Protein Interactions by Far-Western Blotting. Springer Link.
  • Hernandez, S. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks.
  • Mahmood, T., & Yang, P.-C. (2023). Western Blot: Principles, Procedures, and Clinical Applications. NCBI Bookshelf.
  • Fujio, H., et al. (1995). T cells specific to hapten–carrier but not to carrier alone assist in the production of anti-hapten and anti-carrier antibodies. Oxford Academic.
  • CN101555205B. (n.d.). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.
  • Frankild, S., et al. (2000). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. PubMed.

Sources

The Strategic Application of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and novelty of a synthetic route. Among the vast arsenal of available synthons, strained ring systems, particularly cyclobutane derivatives, have garnered increasing attention for their ability to impart unique conformational constraints and serve as versatile intermediates. This guide provides an in-depth technical analysis of methyl 3-oxo-1-methyl-cyclobutanecarboxylate, a functionalized cyclobutane with significant potential in the synthesis of complex molecular architectures. We will objectively compare its performance with relevant alternatives, provide detailed experimental protocols, and explore its application in the synthesis of bioactive molecules.

The Cyclobutane Motif: A Gateway to Novel Chemical Space

The cyclobutane ring, with its inherent ring strain of approximately 26 kcal/mol, offers a unique combination of stability and reactivity.[1][2] This strain energy can be harnessed to drive ring-opening or ring-expansion reactions, providing access to diverse molecular scaffolds. Furthermore, the puckered conformation of the cyclobutane ring allows for the precise spatial arrangement of substituents, a feature of paramount importance in drug design for optimizing interactions with biological targets.[1][3] The incorporation of a cyclobutane moiety can enhance metabolic stability and reduce the planarity of a molecule, properties that are often desirable in drug candidates.[1]

This compound, with its ketone and ester functionalities, is a richly functionalized building block primed for a variety of chemical transformations. The methyl group at the C1 position introduces a quaternary center, adding to the structural complexity that can be achieved in a single step.

Performance Comparison: this compound vs. Alternatives

A direct head-to-head comparison with a structurally similar alternative under identical reaction conditions is the gold standard for evaluating a building block's utility. While the literature lacks a direct comparative study for every application, we can extrapolate performance based on analogous systems and the inherent properties of the molecules. A relevant point of comparison is with its unmethylated counterpart, methyl 3-oxocyclobutanecarboxylate, and the corresponding ethyl ester.

PropertyThis compoundMethyl 3-oxocyclobutanecarboxylateEthyl 3-oxocyclobutanecarboxylate
CAS Number 1408075-88-6[4]695-95-4[5]87121-89-9
Molecular Formula C₇H₁₀O₃[4]C₆H₈O₃[5]C₇H₁₀O₃
Molecular Weight 142.15 g/mol [4]128.13 g/mol [5]142.15 g/mol
Boiling Point Not readily available188.0±33.0 °C (Predicted)[6]Not readily available
Key Feature Quaternary center at C1Prochiral center at C1Prochiral center at C1

The primary distinction of this compound is the presence of the C1-methyl group. This seemingly small modification has significant stereochemical implications. In reactions involving nucleophilic attack at the C3-carbonyl, the C1-methyl group can exert steric influence, potentially leading to higher diastereoselectivity in the products. For instance, in hydride reductions or Grignard additions, the approach of the nucleophile will be directed by the steric bulk of the C1-substituents.

In contrast, methyl 3-oxocyclobutanecarboxylate and its ethyl ester offer a handle for further functionalization at the C1 position, which can be desirable in some synthetic strategies. However, this also introduces an additional step if a C1-alkylated product is the final target. The choice between the methyl and ethyl ester often comes down to practical considerations such as the choice of base to avoid transesterification (sodium methoxide for the methyl ester and sodium ethoxide for the ethyl ester).[7]

Application Showcase: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring is replaced by a carbocycle, are an important class of antiviral and anticancer agents.[8][9] The cyclobutane ring is an attractive scaffold for these analogues due to the conformational constraints it imposes. This compound is a valuable precursor for the synthesis of such molecules.

The general synthetic strategy involves the stereoselective reduction of the C3-ketone to an alcohol, followed by activation of the alcohol and subsequent coupling with a nucleobase. The stereochemistry of the hydroxyl group is crucial for the biological activity of the final nucleoside analogue.

Experimental Workflow: Synthesis of a Carbocyclic Nucleoside Precursor

Caption: General workflow for the synthesis of a carbocyclic nucleoside analogue.

Key Experimental Protocol: Stereoselective Reduction of the Cyclobutanone

The stereoselective reduction of 3-substituted cyclobutanones is a critical step. Studies have shown that the hydride reduction of such ketones is highly selective for the formation of the cis-alcohol, with selectivities often exceeding 90%.[10][11] This high selectivity is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent, consistent with the Felkin-Anh model.[10]

Protocol: Stereoselective Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired cis and trans isomers, with the cis isomer being the major product.

Advanced Applications and Future Outlook

Beyond nucleoside analogues, this compound is a precursor for a variety of other complex molecules. For instance, it can be employed in the synthesis of natural products like Grandisol, a component of the cotton boll weevil pheromone, and Rocaglamide, a potent anticancer agent.[10][12] The ketone functionality is amenable to a wide range of transformations, including Wittig reactions to introduce exocyclic double bonds and Grignard additions to install additional carbon substituents.

Logical Relationship: Key Transformations of the Cyclobutanone Moiety

logical_relationship start Methyl 3-oxo-1-methyl- cyclobutanecarboxylate reduction Stereoselective Reduction start->reduction wittig Wittig Reaction start->wittig grignard Grignard Addition start->grignard alcohol cis/trans-Alcohol reduction->alcohol nucleoside Carbocyclic Nucleosides alcohol->nucleoside alkene Exocyclic Alkene wittig->alkene natural_product Natural Product Fragments alkene->natural_product tert_alcohol Tertiary Alcohol grignard->tert_alcohol tert_alcohol->natural_product

Caption: Key synthetic transformations of this compound.

The continued exploration of strained ring systems in drug discovery and complex molecule synthesis ensures that building blocks like this compound will remain valuable tools for the modern synthetic chemist. Its ability to introduce a constrained, three-dimensional element into a molecule, combined with its rich chemical functionality, provides a powerful platform for the creation of novel and potent bioactive compounds.

References

  • Synthesis of Cyclobutane Nucleoside Analogues 3: Preparation of Carbocyclic Deriv
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutanes in Small-Molecule Drug Candid
  • The Grignard Reaction. University of Missouri-St. Louis. [Link]
  • SYNTHESIS OF NOVEL CYCLOBUTANE NUCLEOSIDE ANALOGS. Library and Archives Canada. [Link]
  • Progress in the Total Synthesis of Rocaglamide. PMC. [Link]
  • Methyl 3-oxocyclobutane-1-carboxyl
  • Grignard Reaction. University of Wisconsin-Madison. [Link]
  • methyl 3-oxocyclobutanecarboxyl
  • The Evolution of the Total Synthesis of Rocaglamide. PubMed. [Link]
  • Synthesis of rocaglamide derivatives and evaluation of their Wnt signal inhibitory activities. Royal Society of Chemistry. [Link]
  • Organic Syntheses. [Link]
  • Studies on the total synthesis of (±)-rocaglamide.
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC. [Link]
  • Methyl 3-hydroxy-1-methylcyclobutane-1-carboxyl
  • Methyl 3-methylcyclobutene-1-carboxyl
  • CH362: Experimental Chemistry I.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed. [Link]
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]
  • methylenecyclohexane. Organic Syntheses. [Link]
  • A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae). PMC. [Link]
  • Wittig Reaction. Master Organic Chemistry. [Link]
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]
  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. J-STAGE. [Link]
  • Convenient Formal Synthesis of (+)-Grandisol through Lewis Acid Promoted Enantioselective Pinacolic Rearrangement.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. The necessity for specific Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the chemical's known risk profile. Based on data for the closely related Methyl 3-oxocyclobutane-1-carboxylate, we can anticipate a similar hazard profile.[1][5]

The primary hazards are categorized as follows:

  • Skin Irritation: The compound is expected to cause skin irritation upon contact.[1][5] Prolonged exposure can lead to dermatitis. This necessitates a robust barrier between the chemical and your skin.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation, potentially leading to damage.[1][5] This risk makes appropriate eye protection a non-negotiable requirement.

  • Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[1][5] Therefore, handling must occur in a controlled environment that minimizes vapor concentration in the breathing zone.

  • Combustibility: The substance is a combustible liquid, meaning it can ignite when exposed to an ignition source.[1][6] This hazard dictates not only PPE choices but also the environmental and operational conditions for handling.

GHS Hazard Summary Table
Hazard ClassGHS ClassificationHazard StatementRationale for Precaution
Physical Hazard Flammable liquids, Category 4H227: Combustible liquidRequires control of ignition sources and use of appropriate fire-resistant lab attire.[1][6]
Health Hazard Skin Irritation, Category 2H315: Causes skin irritationMandates the use of chemically resistant gloves and protective clothing.[1][5]
Health Hazard Eye Irritation, Category 2AH319: Causes serious eye irritationRequires chemical splash goggles at a minimum; a face shield for splash-prone procedures.[1][5]
Health Hazard Specific Target Organ ToxicityH335: May cause respiratory irritationDictates the use of engineering controls like fume hoods to prevent inhalation.[1][5]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must create a comprehensive barrier against all potential routes of exposure—dermal, ocular, and inhalation. The level of PPE may be adjusted based on the scale and nature of the procedure, but the following represents the baseline for safe laboratory practice.

Primary Engineering Controls: Your First Line of Defense

Before any PPE is donned, ensure primary engineering controls are functional.

  • Fume Hood: All handling of Methyl 3-oxo-1-methyl-cyclobutanecarboxylate, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is the primary method to mitigate respiratory exposure.

  • Safety Stations: Confirm the location and operational readiness of the nearest safety shower and eyewash station before beginning work.[7]

Personal Protective Equipment Ensemble
PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.[8]Why: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes. Goggles are mandatory.[9] For large-volume transfers (>1L) or procedures with a high risk of splashing, a full-face shield must be worn over the goggles.[8][10]
Skin & Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) buttoned completely.[8]Why: A standard cotton or polyester lab coat offers minimal protection from a combustible liquid. An FR lab coat provides critical escape time in the event of a flash fire. Ensure full coverage of personal clothing.
Hand Protection Nitrile or Neoprene gloves.Why: These materials provide good resistance to a broad range of chemicals. Crucial Step: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. For prolonged tasks, consider double-gloving. Change gloves immediately upon contamination and every 30-60 minutes regardless.[9]
Footwear Closed-toe, closed-heel shoes made of a durable, non-porous material.Why: Protects feet from spills. Fabric or mesh shoes are prohibited in the laboratory environment as they absorb chemicals.
Respiratory Protection NIOSH-approved respirator (e.g., half-mask with organic vapor cartridges).Why: Required only if engineering controls fail or are unavailable, or during a large spill clean-up where vapor concentrations may exceed permissible exposure limits.[8] Routine use indicates inadequate engineering controls that must be addressed.

Procedural Guidance: The Safe Handling Workflow

This section provides a step-by-step methodology for safely incorporating this compound into your research.

Step 1: Pre-Handling and Preparation
  • Designate Area: Clearly designate the area within the fume hood where the work will occur.

  • Assemble Materials: Place all necessary equipment (glassware, stir bars, reagents, waste containers) inside the fume hood to minimize traffic in and out of the sash.

  • Inspect PPE: Before donning, inspect your gloves for any signs of degradation or punctures. Ensure your lab coat is clean and your goggles are not scratched.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure the glove cuffs are pulled over the cuffs of the lab coat sleeves.

Step 2: Handling and Use (Inside Fume Hood)
  • Grounding: When transferring from a larger container, ensure both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.[11]

  • Aliquotting: For weighing, tare a sealed container (e.g., a vial with a cap) on the balance. Remove it, add the approximate amount of the chemical inside the fume hood, and seal it before re-weighing. This prevents vapor release near the balance.

  • Transfers: Use a pipette or cannula for liquid transfers. Pouring is acceptable for small volumes but increases the risk of splashing. Keep the container opening as close to the receiving vessel as possible.

  • Reaction Setup: Add the compound to the reaction vessel slowly. If the reaction is exothermic, have a cooling bath ready.

Step 3: Post-Handling and Decontamination
  • Clean Up: Clean the work area within the fume hood with an appropriate solvent and absorbent pads.

  • Doffing PPE: This is a critical step to prevent self-contamination.

    • Remove gloves first, peeling them off from the cuff towards the fingers, turning them inside out. Dispose of them in the designated solid hazardous waste container.

    • Remove your lab coat, folding the contaminated exterior inward.

    • Remove your goggles last.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Step 4: Spill and Waste Disposal
  • Minor Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Use a spill kit with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[7]

    • Use non-sparking tools to collect the absorbed material.[7][12]

    • Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal:

    • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container.

    • Contaminated Materials: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a designated solid hazardous waste container.[12]

    • Follow all institutional and local regulations for hazardous waste disposal.[11][12]

Visualization of the Safe Handling Workflow

The following diagram illustrates the logical progression of safety procedures for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Operational Phase cluster_post Post-Operational Phase cluster_disposal Disposal Phase Risk_Assessment 1. Hazard Assessment PPE_Selection 2. Select & Inspect PPE Risk_Assessment->PPE_Selection Engineering_Controls 3. Verify Fume Hood & Safety Stations PPE_Selection->Engineering_Controls Handling 4. Chemical Handling (Weighing, Transfer) Engineering_Controls->Handling Emergency_Prep Spill Kit Ready Handling->Emergency_Prep Decontamination 5. Decontaminate Work Area Handling->Decontamination Doff_PPE 6. Doff PPE Correctly Decontamination->Doff_PPE Waste_Disposal 8. Dispose of Chemical & Contaminated Waste Decontamination->Waste_Disposal Wash_Hands 7. Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

References

  • Methyl 3-oxocyclobutane-1-carboxylate | C6H8O3 | CID 13992367.
  • methyl 3-oxocyclobutanecarboxyl
  • Material Safety Data Sheet - Methyl 3-oxo-pentano
  • 1-Methyl-3-oxocyclobutane-1-carboxylic acid | C6H8O3 | CID 15579854.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.
  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
  • MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY.
  • Design of β-Keto Esters with Antibacterial Activity. MDPI. [Link]
  • Ketone ester effects on metabolism and transcription. National Institutes of Health (NIH). [Link]
  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate
Reactant of Route 2
Methyl 3-oxo-1-methyl-cyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.